1,4-Dimethyl-1H-benzo[d]imidazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1,4-dimethylbenzimidazol-2-amine |
InChI |
InChI=1S/C9H11N3/c1-6-4-3-5-7-8(6)11-9(10)12(7)2/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
CBMSIHURXLJUDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=N2)N)C |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Aminobenzimidazole Derivatives for Advanced Research and Drug Development
Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential. This guide provides an in-depth technical exploration of 2-aminobenzimidazole derivatives, with a particular focus on methylated analogues such as 2-amino-1-methylbenzimidazole and 2-amino-5,6-dimethylbenzimidazole. We will delve into their fundamental physicochemical properties, spectroscopic signatures, synthesis protocols, and established applications in drug discovery, offering a robust resource for researchers and drug development professionals.
Core Molecular Attributes of 2-Aminobenzimidazole Derivatives
The foundational structure of 2-aminobenzimidazole consists of a fused benzene and imidazole ring system, with an amino group at the 2-position. This arrangement imparts a unique electronic and structural profile, making it a privileged scaffold in medicinal chemistry.[1][2][3] Methylation at various positions on the benzimidazole ring system significantly influences the molecule's polarity, solubility, and ultimately its biological activity and metabolic stability.
Molecular Formula and Weight
The molecular formula and weight are fundamental parameters for any chemical entity. Below is a summary of these properties for key 2-aminobenzimidazole derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Aminobenzimidazole | C₇H₇N₃ | 133.15[4][5][6] |
| 2-Amino-1-methylbenzimidazole | C₈H₉N₃ | 147.18[7] |
| 2-Amino-5,6-dimethylbenzimidazole | C₉H₁₁N₃ | 161.20[8][9][10] |
Synthesis and Mechanistic Insights
The synthesis of 2-aminobenzimidazole derivatives is a well-established area of organic chemistry, with several reliable methods available to researchers. The choice of synthetic route often depends on the desired substitution pattern and scale of the reaction.
The Phillips Condensation: A Classic Approach
A widely utilized method for synthesizing benzimidazoles is the Phillips condensation.[11] This reaction typically involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For the synthesis of 2-aminobenzimidazoles, a common precursor is cyanamide.
Experimental Protocol: Synthesis of 2-Aminobenzimidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in a suitable solvent such as ethanol.
-
Reagent Addition: Add an equimolar amount of cyanamide to the solution.
-
Acid Catalysis: Introduce a catalytic amount of a mineral acid, like hydrochloric acid, to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Purification: The crude 2-aminobenzimidazole can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure product.
The underlying mechanism involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbon of cyanamide, followed by an intramolecular cyclization and dehydration to form the stable benzimidazole ring.
Caption: General workflow for the synthesis of 2-aminobenzimidazole.
Spectroscopic Characterization
A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For 2-amino-5,6-dimethyl-1H-benzimidazole, the proton NMR spectrum in CDCl₃ would typically show singlets for the two methyl groups and the aromatic protons, as well as a broad signal for the amine and imidazole N-H protons.[12] The ¹³C NMR spectrum would correspondingly display signals for the methyl carbons, the aromatic carbons, and the carbon of the amino-substituted imidazole ring.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2-amino-1-methylbenzimidazole, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight of 147.18 g/mol .[7]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying functional groups. The IR spectrum of 2-amino-5,6-dimethylbenzimidazole would exhibit characteristic absorption bands for N-H stretching of the primary amine and the imidazole N-H, C-H stretching of the methyl and aromatic groups, and C=N stretching of the imidazole ring.
Applications in Drug Discovery and Development
The 2-aminobenzimidazole scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.
Antimicrobial and Antiviral Agents
Derivatives of 2-aminobenzimidazole have been extensively investigated for their antimicrobial properties.[13] Their structural similarity to purine bases allows them to interfere with microbial metabolic pathways.[3]
Anticancer Therapeutics
The benzimidazole core is present in several anticancer agents.[14] These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival.
Antimalarial Drug Candidates
Recent research has highlighted the potential of 2-aminobenzimidazoles as potent antimalarial agents, with some derivatives showing high efficacy against drug-resistant strains of Plasmodium falciparum.[15]
Safety and Handling
As with any chemical substance, proper safety precautions are essential when handling 2-aminobenzimidazole derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[17] Handle in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
The 2-aminobenzimidazole framework represents a highly valuable scaffold in the field of medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued importance in the development of novel therapeutic agents. This guide has provided a comprehensive overview of the key technical aspects of these compounds, from their fundamental properties to their applications, to aid researchers in their scientific endeavors.
References
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MLPC International. (2016). SAFETY DATA SHEET. Retrieved from [Link]
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NIST. (n.d.). 2-Amino-5,6-dimethylbenzimidazole. NIST Chemistry WebBook. Retrieved from [Link]
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IUCr. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of (2-amino-1-methylbenzimidazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)nickel(II) ethanol monosolvate. PubMed Central. Retrieved from [Link]
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MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Retrieved from [Link]
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ScienceDirect. (n.d.). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Retrieved from [Link]
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IUCr. (2024). Synthesis and structure of 2-amino-1-methylbenzimidazolium tetrakis[4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dionato-κ2O,O′]cerium(III). PubMed Central. Retrieved from [Link]
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PubMed. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. Retrieved from [Link]
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Cheméo. (n.d.). 2-Amino-5-6-dimethylbenzimidazole.pdf. Retrieved from [Link]
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Chemsrc. (2025). 2-Aminobenzimidazole. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine Hydrochloride Salt
Introduction: Solubility as a Critical Determinant in Drug Development
In the landscape of pharmaceutical sciences, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its developability and ultimate clinical success. Poor solubility can severely limit oral bioavailability, lead to unreliable outcomes in preclinical assays, and present formidable challenges for formulation scientists.[1][2] For ionizable compounds such as 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride, understanding the intricate relationship between its solid-state properties, the solution environment (particularly pH), and dissolution kinetics is paramount.
This guide provides a comprehensive technical overview of the solubility characteristics of this compound hydrochloride. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just data, but a foundational understanding of the principles and methodologies essential for accurately assessing and interpreting solubility. We will explore the physicochemical context of 2-aminobenzimidazoles, detail robust experimental protocols for solubility determination, and discuss the critical factors that modulate this essential property.
Physicochemical Profile: Understanding the Molecule
While specific experimental data for this compound hydrochloride is not broadly published, we can infer its likely behavior by examining the well-characterized 2-aminobenzimidazole core and related structures.
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, known for a wide spectrum of biological activities.[3][4][5] The 2-amino substitution imparts a basic character to the molecule. The formation of a hydrochloride salt is a common and effective strategy to enhance the aqueous solubility of such basic compounds.[6] The salt form ensures that the molecule is protonated and ionized in solution, which generally favors interaction with the polar water molecules.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale & Impact on Solubility |
|---|---|---|
| Molecular Formula | C₉H₁₂ClN₃ (for HCl salt) | - |
| Molecular Weight | 197.67 g/mol (for HCl salt) | Influences dissolution rate and diffusion. |
| pKa (of conjugate acid) | Estimated 5.0 - 7.0 | The 2-amino group and imidazole nitrogens are basic. The pKa dictates the pH range over which the compound transitions from its soluble, ionized form to its less soluble, neutral free base form. This is the most critical parameter for its pH-dependent solubility. |
| logP (for free base) | Estimated 1.5 - 2.5 | The methyl groups increase lipophilicity compared to the parent 2-aminobenzimidazole. This moderate lipophilicity suggests that while the free base may have limited aqueous solubility, the compound is not excessively "greasy," which could pose other absorption challenges. |
| Form | Crystalline Solid | As a salt, the compound is expected to be a crystalline solid. The crystal lattice energy must be overcome for dissolution to occur. Different polymorphic forms can exhibit different solubilities.[7] |
Aqueous Solubility: The pH-Dependency of a Hydrochloride Salt
For a basic compound like this compound, solubility is intrinsically linked to the pH of the aqueous medium. The hydrochloride salt will readily dissolve in acidic to neutral conditions where the amine remains protonated (BH⁺). However, as the pH increases above the pKa of the conjugate acid, the equilibrium shifts towards the neutral free base (B), which is typically much less soluble. This can lead to precipitation.
This pH-dependent behavior is critical, as the compound will traverse the varying pH environments of the gastrointestinal (GI) tract, from the highly acidic stomach (pH 1-2) to the near-neutral small intestine (pH 6-7.5).[8] Therefore, determining the pH-solubility profile is a mandatory step in its preclinical characterization.
Experimental Methodologies for Solubility Determination
The choice of solubility assay depends on the stage of drug discovery and the specific question being asked. Early discovery often prioritizes high-throughput methods to rank-order compounds, while later-stage development requires highly accurate, thermodynamically-driven data for formulation and regulatory purposes.[7][9]
Kinetic Solubility Assays (High-Throughput Screening)
Kinetic solubility reflects the concentration of a compound when it is rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[10] It is not a true equilibrium measurement but is invaluable for early-stage compound triage.[7]
Workflow for a Nephelometric Kinetic Solubility Assay This method measures the formation of precipitate by detecting scattered light.
Caption: Workflow for a typical kinetic solubility assay.
Protocol: Nephelometric Kinetic Solubility
-
Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO.
-
Plate Preparation: Dispense 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Add 2 µL of the DMSO stock solution to the buffer. This creates a final concentration of 100 µM with 1% DMSO. Perform serial dilutions for a full concentration curve.
-
Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.[9][10]
-
Measurement: Analyze the plate using a laser nephelometer or plate reader capable of measuring turbidity to detect the concentration at which precipitation occurs.[9]
Thermodynamic (Equilibrium) Solubility Assays
Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution with an excess of solid present.[11] This "gold standard" measurement is crucial for lead optimization and formulation development.[9][12] The most common method is the Shake-Flask technique.
Workflow for Shake-Flask Thermodynamic Solubility Assay
Caption: Workflow for the Shake-Flask equilibrium solubility method.
Protocol: Shake-Flask Thermodynamic Solubility
-
Preparation: Add an excess amount of solid this compound hydrochloride to a vial (ensure solid remains visible).
-
Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., buffers at pH 1.2, 4.5, and 6.8 to mimic the GI tract).[13][14]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 37°C ± 1°C) for 24 to 72 hours to ensure equilibrium is reached.[12][15]
-
Phase Separation: After incubation, allow the vials to stand to let solids settle. Separate the saturated supernatant from the excess solid by filtration (using a low-binding filter, e.g., PVDF) or centrifugation.[12]
-
Quantification: Prepare a standard curve of the compound. Analyze the filtered supernatant using a validated analytical method like HPLC-UV or LC-MS/MS to determine the concentration.[1][16]
-
pH Measurement: Crucially, measure the pH of the final saturated solution to ensure it has not drifted during the experiment.[13]
Expected Solubility Profile and Data Interpretation
Based on the structure, a distinct pH-dependent solubility profile is expected for this compound hydrochloride.
Table 2: Hypothetical pH-Solubility Profile
| Medium | Expected pH | Expected Solubility | Rationale |
|---|---|---|---|
| Simulated Gastric Fluid (SGF) | ~1.2 | High (>1 mg/mL) | At this low pH, the compound is fully protonated (BH⁺), maximizing its interaction with water. The hydrochloride salt form is highly stable. |
| Acetate Buffer | ~4.5 | Moderate to High | The compound should still be predominantly in its soluble, ionized form, well below its expected pKa. |
| Phosphate Buffer (PBS) | ~6.8 - 7.4 | Moderate to Low | As the pH approaches the pKa, the concentration of the less soluble free base (B) increases, leading to a significant drop in overall solubility. This is often the region of minimum solubility for such compounds.[17] |
| Simulated Intestinal Fluid (FaSSIF/FeSSIF) | ~6.5 | Variable | Biorelevant media contain bile salts and phospholipids that can form micelles, potentially increasing the apparent solubility of the compound beyond its intrinsic aqueous limit through micellar solubilization.[15] |
Trustworthiness and Self-Validation: For any solubility study, trustworthiness is paramount. Protocols must include:
-
Controls: Use compounds with known high and low solubility (e.g., Ketoconazole, Atenolol) to validate the assay performance.[12]
-
Solid-State Analysis: After a thermodynamic study, the remaining solid should be analyzed (e.g., by XRPD) to check for any phase transformations, such as the salt converting to its free base.[15]
-
Stability: The stability of the compound in the test media must be confirmed to ensure degradation is not misinterpreted as low solubility.[13]
Conclusion and Practical Implications
Understanding the solubility of this compound hydrochloride is not merely an academic exercise; it is a critical step in risk assessment and mitigation for drug development. The anticipated high solubility in acidic conditions suggests good dissolution in the stomach, but the potential for precipitation in the more neutral environment of the small intestine must be carefully evaluated.
This guide provides the foundational principles and actionable protocols for a thorough solubility assessment. By employing both kinetic and thermodynamic methods and paying close attention to the pH-dependency, researchers can generate the high-quality, reliable data needed to guide formulation strategies, interpret bioassay results, and make informed decisions on the path to developing a successful therapeutic agent.
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Difference between 1,4-dimethyl and 1,7-dimethyl benzimidazole isomers
The following technical guide details the structural, synthetic, and analytical distinctions between 1,4-dimethylbenzimidazole and 1,7-dimethylbenzimidazole.
Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1]
Executive Summary
In the development of benzimidazole-based therapeutics (e.g., anthelmintics, kinase inhibitors), the regioselective alkylation of the benzimidazole core is a critical quality attribute.[1] When starting from 4-methylbenzimidazole , N-alkylation yields two distinct regioisomers: 1,4-dimethylbenzimidazole and 1,7-dimethylbenzimidazole .[1]
While these molecules share identical molecular weights and similar polarities, they exhibit vastly different steric profiles and thermodynamic stabilities.[1] The 1,7-isomer is characterized by a significant steric clash (peri-interaction) between the N-methyl and C7-methyl groups, often making it the minor, kinetically formed product.[1] Conversely, the 1,4-isomer is thermodynamically favored and sterically uncongested.[1] Distinguishing these isomers requires rigorous spectroscopic validation, as standard LC-MS methods cannot differentiate them.[1]
Structural & Mechanistic Analysis
The Tautomeric Challenge
The precursor, 4-methylbenzimidazole, exists in a rapid tautomeric equilibrium between two forms.[1] The regiochemical outcome of alkylation is dictated by the interplay of steric hindrance and nucleophilicity of the nitrogen atoms in these tautomers.
-
Tautomer A (4-methyl-1H-benzimidazole): The proton resides on N1. The nucleophilic lone pair is on N3. Alkylation at N3 yields the 1,7-isomer .[1]
-
Tautomer B (7-methyl-1H-benzimidazole): The proton resides on N1 (structurally equivalent to N3 of Tautomer A). Alkylation at the unprotonated nitrogen yields the 1,4-isomer .
Steric "Peri-Interaction" (The 1,7-Clash)
The defining feature of the 1,7-isomer is the peri-interaction . The N1-methyl group and the C7-methyl group are forced into close proximity (approx. 2.9 Å), well within the sum of their van der Waals radii.[1]
-
Consequence: This repulsion forces the methyl groups to twist out of planarity or distorts the imidazole ring, raising the ground-state energy (thermodynamic penalty).
-
Synthesis Implication: Under thermodynamic control (high heat, reversible conditions), the 1,4-isomer is overwhelmingly favored.[1] The 1,7-isomer is typically formed only under irreversible kinetic conditions or when using specific directing groups.
Visualization of Reaction Pathways
The following diagram illustrates the bifurcation of the alkylation pathway based on the reacting tautomer.
Figure 1: Mechanistic divergence in the methylation of 4-methylbenzimidazole.[1] Path B is favored due to lack of steric hindrance.
Experimental Protocol: Synthesis & Separation
Synthesis Protocol
Objective: Methylation of 4-methylbenzimidazole to generate 1,4-dimethylbenzimidazole (major) and 1,7-dimethylbenzimidazole (minor).[1]
Reagents:
-
4-Methylbenzimidazole (1.0 eq)[1]
-
Cesium Carbonate (
) (1.5 eq) [Selected for solubility and "cesium effect" which can sometimes enhance minor isomer yields slightly, though NaH is also viable].[1] -
Methyl Iodide (MeI) (1.1 eq)[1]
-
DMF (Dimethylformamide), anhydrous.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-methylbenzimidazole (1.0 g, 7.5 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under Nitrogen.
-
Deprotonation: Add
(3.6 g, 11.25 mmol). Stir at room temperature for 30 minutes. The solution will likely turn slightly yellow/orange as the anion forms. -
Alkylation: Cool to 0°C. Add MeI (0.52 mL, 8.25 mmol) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc).[2]
-
Workup: Pour reaction mixture into ice-water (50 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine (2 x 20 mL) to remove DMF. Dry over
, filter, and concentrate.
Separation Strategy
The isomers are close in polarity but separable.
-
Stationary Phase: Silica Gel (40-63 µm).[3]
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 80:20 -> End 40:60).
-
Elution Order:
-
1,7-Dimethylbenzimidazole (Minor): Often elutes first (higher Rf) or very close to the major product.[1] The steric twisting can slightly reduce the accessibility of the basic nitrogen to the silica, reducing retention time compared to the planar 1,4-isomer. Note: Elution order can reverse depending on specific mobile phase modifiers; always collect fractions.
-
1,4-Dimethylbenzimidazole (Major): Elutes second.
-
Analytical Characterization (The "Smoking Gun")
LC-MS will show a mass of ~147.09 Da for both. NMR is the only reliable identification method.
1H NMR Comparison Table
| Feature | 1,4-Dimethylbenzimidazole | 1,7-Dimethylbenzimidazole |
| N-Methyl Shift | ~3.75 - 3.80 ppm (Singlet) | ~4.00 - 4.15 ppm (Singlet) Deshielded by steric twist/anisotropy |
| C-Methyl Shift | ~2.60 ppm (Singlet) | ~2.80 ppm (Singlet) Deshielded by N-lone pair proximity |
| Aromatic Region | 3 Distinct Protons | 3 Distinct Protons |
| NOE Signal (Key) | N-Me ↔ C2-H N-Me ↔ C7-H (Aromatic) | N-Me ↔ C2-H N-Me ↔ C7-Methyl (Aliphatic) |
NOE Logic Decision Tree
The Nuclear Overhauser Effect (NOE) allows us to see through space. In the 1,4-isomer, the N-methyl group is far from the C-methyl group. In the 1,7-isomer, they are neighbors.[1]
Figure 2: NMR Decision Matrix for assigning regiochemistry.
Functional Implications in Drug Discovery[5]
-
Metabolic Stability: The 1,7-isomer is often less metabolically stable. The steric strain weakens the N-C bond, and the exposed methyl groups are prime targets for CYP450-mediated demethylation.
-
Binding Affinity: In kinase inhibitors, the "shape" of the benzimidazole is crucial for hinge binding. The 1,4-isomer presents a flat, planar surface.[1] The 1,7-isomer may adopt a twisted conformation, potentially clashing with the binding pocket or, conversely, locking the molecule into a specific bioactive conformation (atropisomerism potential).[1]
-
Solubility: The 1,7-isomer often has higher solubility in organic solvents due to the disruption of crystal packing forces (lower melting point) caused by the methyl-methyl clash.
References
-
Tautomerism and Reactivity: Beilstein J. Org.[4] Chem.2014 , 10, 1620–1629.[1] "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state." Link
-
Regioselective Alkylation: Beilstein J. Org. Chem.2023 , 19, 1251–1258.[1][5] "Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole." Link[1]
-
Steric Hindrance (Peri-effect): Z. Naturforsch.2004 , 59b, 310.[1] "peri-Interactions in Naphthalenes." (Analogous steric systems). Link
-
General Benzimidazole Synthesis: BenchChem Technical Guides. "Discovery and history of dimethylbenzimidazoles."[6] Link[1]
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Unveiling the Bioactive Blueprint: A Technical Guide to the Pharmacophore Properties of 2-amino-1,4-dimethylbenzimidazole
For Immediate Release
[City, State] – [Date] – In the landscape of contemporary drug discovery, the benzimidazole scaffold stands as a "privileged structure," a foundational component in a multitude of clinically significant therapeutic agents.[1] Its inherent ability to mimic the purine bases of nucleic acids allows it to interact with a diverse array of biological targets.[1] This in-depth technical guide, authored for researchers, scientists, and drug development professionals, delves into the core pharmacophore properties of a specific, promising derivative: 2-amino-1,4-dimethylbenzimidazole. As a Senior Application Scientist, this document synthesizes established principles with actionable insights to illuminate the path from molecular structure to potential therapeutic function.
The Architectural Significance of the 2-Aminobenzimidazole Core
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone of medicinal chemistry, featuring prominently in antiviral, anticancer, and anti-inflammatory agents.[2][3] The substitution at the 2-position is particularly critical in defining the molecule's biological activity. The presence of a 2-amino group, as in our subject molecule, introduces a key hydrogen-bonding center and a point for further chemical modification, making it a versatile building block in organic synthesis.[4][5] Studies on various 2-aminobenzimidazole derivatives have demonstrated that this moiety is often crucial for potent biological activity, including antimalarial efficacy.[6]
The subject of this guide, 2-amino-1,4-dimethylbenzimidazole, possesses a unique arrangement of functional groups that dictate its potential interactions with biological macromolecules. Understanding its three-dimensional arrangement of chemical features—its pharmacophore—is paramount to predicting its biological targets and designing novel therapeutics.
Deconstructing the Pharmacophore of 2-amino-1,4-dimethylbenzimidazole
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[7] For 2-amino-1,4-dimethylbenzimidazole, we can deduce the primary pharmacophoric features based on its constituent parts.
| Feature ID | Pharmacophore Feature | Structural Origin | Role in Molecular Recognition |
| HBD1 | Hydrogen Bond Donor | Primary amine (-NH2) at C2 | Forms directional hydrogen bonds with acceptor groups (e.g., carbonyl oxygen, nitrogen) on a target protein. |
| HBD2 | Hydrogen Bond Donor | Imidazole N-H (in tautomeric form) | Can act as a hydrogen bond donor. |
| HBA1 | Hydrogen Bond Acceptor | Iminol nitrogen of the imidazole ring | Can accept a hydrogen bond from a donor group on a target protein. |
| HBA2 | Hydrogen Bond Acceptor | The sp2 hybridized nitrogen of the amino group | Can act as a hydrogen bond acceptor. |
| AR1 | Aromatic Ring | The fused benzene ring | Participates in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a binding pocket. |
| HYD1 | Hydrophobic Feature | Methyl group at N1 | Contributes to hydrophobic interactions, fitting into non-polar pockets of a target protein. |
| HYD2 | Hydrophobic Feature | Methyl group at C4 | Enhances hydrophobic interactions and can influence the orientation of the molecule within a binding site. |
The spatial relationship between these features is critical. The relatively rigid benzimidazole core holds these features in a defined orientation, which is a key aspect of its "privileged" nature.
Caption: Key pharmacophoric features of 2-amino-1,4-dimethylbenzimidazole.
Computational Workflow for Pharmacophore Model Generation
In the absence of a known crystal structure of 2-amino-1,4-dimethylbenzimidazole bound to a target, a ligand-based pharmacophore modeling approach is the most logical starting point.[1] This involves analyzing the conformational space of the molecule and identifying the key chemical features.
Step-by-Step Protocol for Ligand-Based Pharmacophore Modeling:
-
3D Structure Generation:
-
Draw the 2D structure of 2-amino-1,4-dimethylbenzimidazole using a chemical drawing tool.
-
Convert the 2D structure to a 3D structure.
-
Perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy conformers to explore the molecule's flexibility. This can be achieved through systematic or stochastic search algorithms.
-
Retain conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.
-
-
Pharmacophore Feature Identification:
-
Use a pharmacophore modeling software (e.g., Discovery Studio, LigandScout, Pharmit) to automatically identify the potential pharmacophoric features (HBD, HBA, AR, HYD) for each conformer.[7]
-
-
Model Generation and Clustering:
-
Generate pharmacophore models from the identified features of the conformer set.
-
Cluster the generated models to identify the most representative pharmacophore hypotheses.
-
-
Model Refinement (if active analogs are known):
-
If a set of structurally related benzimidazoles with known biological activity is available, align them based on the generated pharmacophore hypotheses.
-
Score the hypotheses based on their ability to align the active molecules and exclude the inactive ones.
-
Caption: Experimental validation and refinement workflow for a pharmacophore model.
Conclusion and Future Directions
2-amino-1,4-dimethylbenzimidazole represents a molecule of significant interest within the broader, therapeutically important class of benzimidazoles. This guide has delineated its core pharmacophoric features—hydrogen bond donors and acceptors, an aromatic ring, and hydrophobic centers—and provided a robust framework for both computational modeling and experimental validation. The true value of this pharmacophore model will be realized through its application in virtual screening campaigns to identify novel bioactive compounds. By integrating computational approaches with rigorous experimental validation, the scientific community can unlock the full therapeutic potential of the 2-aminobenzimidazole scaffold and accelerate the development of next-generation medicines.
References
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Editorial Importance of Experimental Validation of Pharmacophore Based Virtual Screening of Compound Databases. Ingenta Connect. Available from: [Link].
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Experimentally Validated hERG Pharmacophore Models as Cardiotoxicity Prediction Tools. ACS Publications. Available from: [Link].
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Applications and Limitations of Pharmacophore Modeling – Protac. Drug Discovery Pro. Available from: [Link].
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Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega. Available from: [Link].
-
Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. MDPI. Available from: [Link].
-
SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE. Available from: [Link].
-
3D Ligand-Based Pharmacophore Modeling. Bio-protocol. Available from: [Link].
-
Pharmacophore modeling, virtual computational screening and biological evaluation studies. PeerJ Preprints. Available from: [Link].
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(PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. Available from: [Link].
-
Discovery and development of 2-aminobenzimidazoles as potent antimalarials. PubMed. Available from: [Link].
-
Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. PMC. Available from: [Link].
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Drug Design by Pharmacophore and Virtual Screening Approach. PMC. Available from: [Link].
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Pharmacophore Modeling. Deep Origin. Available from: [Link].
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An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach. IJHSSM.org. Available from: [Link].
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2-Amino-1-methylbenzimidazole. PubChem. Available from: [Link].
-
Syntheses and pharmacological properties of new 2-aminobenzimidazole derivatives. PubMed. Available from: [Link].
-
Synthesis and structure of 2-amino-1-methylbenzimidazolium tetrakis[4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dionato-κO,O′]cerium(III). ResearchGate. Available from: [Link].
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Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH. Available from: [Link].
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Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. Available from: [Link].
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major. RSC Publishing. Available from: [Link].
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2-Amino-5,6-dimethyl-benzimidazole-1-pentanoic acid. PubChem. Available from: [Link].
-
Diverse biological activities of benzimidazole derivatives. ResearchGate. Available from: [Link].
-
2-Amino-5-6-dimethylbenzimidazole.pdf. Cheméo. Available from: [Link].
-
2-Amino-5,6-dimethylbenzimidazole. NIST WebBook. Available from: [Link].
-
Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. PubMed. Available from: [Link].
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Safety Data Sheet (SDS) for 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine
CAS: 50407-77-5 | Formula: C₉H₁₁N₃ | MW: 161.20 g/mol
Executive Summary: The "Read-Across" Safety Protocol
Audience: Medicinal Chemists, process safety engineers, and toxicology leads.
This guide addresses the safety and handling of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine , a specific isomer of the benzimidazole scaffold often used as a pharmacophore in drug discovery (e.g., for anthelmintic, antihistamine, or kinase inhibitor activity).
Critical Safety Note: As a specialized research intermediate, comprehensive toxicological data for this specific isomer (CAS 50407-77-5) is limited in public registries. Therefore, this guide utilizes a Structure-Activity Relationship (SAR) approach, deriving safety protocols from well-characterized analogues like 2-amino-1-methylbenzimidazole and 1H-benzimidazol-2-amine.
The Core Directive: Treat this compound as a Potent Bioactive Agent until IC50/LD50 data proves otherwise.
Part 1: Identification & Molecular Architecture
The physicochemical behavior of this compound is dictated by the benzimidazole core and the steric influence of the C4-methyl group.
| Property | Value (Predicted/Analogue-Derived) | Relevance to Safety |
| Physical State | Solid (Crystalline Powder) | Inhalation hazard (dust). |
| Melting Point | 195–205 °C (Est. based on analogues) | Thermally stable under standard lab conditions. |
| Solubility | Low in water; Soluble in DMSO, MeOH | Use organic solvent protocols for cleanup.[1] |
| pKa (Base) | ~7.5 (Imidazole nitrogen) | Can form salts; pH-dependent absorption. |
| LogP | ~1.3 – 1.8 | Moderate lipophilicity; potential for skin absorption. |
Structural Alert: The 2-Amino Benzimidazole Motif
The 2-amino-benzimidazole moiety is a "privileged structure" in medicinal chemistry. It mimics the nucleotide base guanine, allowing it to interact with biological targets such as:
-
Microtubules: (e.g., Nocodazole-like activity).
-
Receptors: (e.g., Histamine H1, Opioid receptors).
-
Enzymes: (e.g., Kinase inhibition).
Part 2: Hazard Identification (GHS Classification)[2]
Based on Read-Across from CAS 1622-57-7 (2-Amino-1-methylbenzimidazole) and CAS 934-32-7.
Signal Word: WARNING
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[2] |
| Skin Irritation | Cat 2 | H315 | Causes skin irritation.[3][2] |
| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[3][2][4] |
| STOT - SE | Cat 3 | H335 | May cause respiratory irritation.[3][2][4][5][6] |
| Germ Cell Mutagenicity | Suspected | H341 | Suspected of causing genetic defects (Class effect). |
Scientific Rationale for Classification:
-
Irritation (H315/H319): The primary amine at position 2 is basic and nucleophilic, capable of reacting with mucosal membranes and skin proteins.
-
Toxicity (H302): Benzimidazoles often exhibit acute oral toxicity in the 500–2000 mg/kg range (Rat LD50).
-
Mutagenicity Alert: Many amino-benzimidazoles show positive results in Ames tests due to their ability to intercalate DNA or form adducts after metabolic activation.
Part 3: Risk Management & Handling Strategy
This section visualizes the decision-making process for handling novel benzimidazoles.
Workflow 1: The "Unknown Potency" Exposure Control Plan
Do not rely on standard "low hazard" protocols. Use this logic flow to determine the necessary engineering controls.
Figure 1: Risk Assessment Logic. For CAS 50407-77-5, default to Band 2 (Vented Balance Enclosure) due to potential bioactivity and dust generation.
Experimental Protocol: Safe Solubilization
Context: Preparing stock solutions for biological assays (e.g., 10 mM in DMSO).
-
PPE: Double nitrile gloves (0.11 mm minimum) or single Laminate (PE/EVOH) gloves. Standard nitrile has poor breakthrough time for dissolved aromatic amines.
-
Weighing: Perform strictly inside a Vented Balance Enclosure (VBE) or a certified Chemical Fume Hood. Static electricity can cause this powder to disperse; use an anti-static gun if available.
-
Solvent Addition: Add DMSO gently down the side of the vial to minimize aerosol displacement.
-
Decontamination: Wipe the exterior of the vial with a detergent-soaked wipe (e.g., 5% Decon 90) before removing it from the hood.
Part 4: Toxicological Profile & SAR Analysis
Mechanism of Action (Hypothetical)
Based on the 1,4-dimethyl substitution pattern:
-
Metabolic Activation: The N-methyl group is liable to oxidative demethylation by CYP450 enzymes, releasing formaldehyde (local irritant) and generating the free benzimidazole.
-
Steric Hindrance: The C4-methyl group (peri-position to N3) may alter the binding affinity compared to the unsubstituted parent, potentially increasing selectivity but also changing metabolic clearance rates.
Workflow 2: Emergency Response - Spill Decision Tree
In the event of a solid spill of this compound, follow this decision matrix to prevent area contamination.
Figure 2: Spill Response Protocol. Note that dry sweeping is strictly prohibited to prevent inhalation of bioactive dust.
Part 5: Emergency Response Protocols
First Aid (Self-Validating Steps)
-
Eye Contact: Immediate irrigation is critical. The basic nature of the amine can cause corneal opacity.
-
Protocol: Irrigate for 15 full minutes . Use pH paper to check the conjunctival sac pH; continue rinsing if pH > 7.4.
-
-
Skin Contact:
-
Ingestion:
-
Protocol: Do NOT induce vomiting. The compound is an irritant.[8] Rinse mouth and drink 200mL water to dilute.
-
Fire Fighting
-
Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO).
-
Extinguishing Media: Dry chemical, CO2, or alcohol-resistant foam. Water spray may be used to cool containers but contain the runoff—benzimidazoles are often toxic to aquatic life (Chronic Aquatic Tox Category 2/3).
References
-
PubChem. 2-Amino-1-methylbenzimidazole (Compound Summary). National Library of Medicine. Accessed 2026.[3] Link
-
European Chemicals Agency (ECHA). Registration Dossier: 2-aminobenzimidazole.[6][8] (Used for Read-Across Hazard Classification). Link
-
Sigma-Aldrich. Safety Data Sheet for 2-Amino-1-methylbenzimidazole. (Reference for P-codes and H-codes). Link
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (Reference for PPE selection and permeation logic). Link
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- 5. 2-氨基-1-甲基苯并咪唑 95% | Sigma-Aldrich [sigmaaldrich.com]
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- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. 1,4-Benzenedimethanamine | C8H12N2 | CID 68315 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Characterization of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine
Preamble: The Imperative of Foundational Data in Novel Compound Analysis
Faced with an uncharacterized compound, the scientific method demands a systematic approach—combining predictive analysis based on structural analogues with rigorous experimental determination. This document, therefore, serves a dual purpose: to provide the most accurate available information on 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine and to establish a definitive protocol for its empirical characterization.
Section 1: Physicochemical Profile of this compound
This compound is a substituted benzimidazole derivative. The benzimidazole core is a prevalent scaffold in medicinal chemistry, valued for its ability to engage in various biological interactions. The addition of methyl groups at the 1- and 4-positions, along with the 2-amino group, significantly influences the molecule's polarity, hydrogen bonding potential, and crystal lattice packing, thereby defining its physical properties.
1.1. Predicted Physical State
Based on its molecular weight, aromatic nature, and the presence of an amine group capable of hydrogen bonding, this compound is predicted to be a crystalline solid at standard temperature and pressure (STP). This is consistent with the observed physical states of structurally related benzimidazole compounds.
1.2. Melting Point Data: Analysis of Structural Analogues
Direct, experimentally verified melting point data for this compound is not extensively reported in publicly accessible chemical databases. Therefore, an analysis of structurally similar compounds is essential for establishing a reasonable estimate and for contextualizing future experimental results.
| Compound Name | Structure | Melting Point (°C) | Rationale for Comparison |
| 2-Aminobenzimidazole | Lacks N-methylation and C4-methylation. The presence of N-H allows for strong intermolecular hydrogen bonding, contributing to a high melting point. | 229-231 | Core scaffold |
| 1-Methyl-1H-benzo[d]imidazol-2-amine | Lacks C4-methylation. N-methylation disrupts one N-H bond, potentially affecting the crystal packing compared to the parent 2-aminobenzimidazole. | 201-204 | Structural analogue |
| 1,2-Dimethyl-1H-benzimidazole | Lacks the 2-amino group, significantly reducing hydrogen bonding capability. This results in a much lower melting point. | 112-114 | Isomeric analogue |
This table summarizes key quantitative data for easy comparison.
The analysis of these analogues suggests that the melting point of this compound will be significantly influenced by the interplay between the loss of one N-H hydrogen bond (due to N1-methylation) and the steric/electronic effects of the C4-methyl group on crystal packing. It is reasonable to hypothesize a melting point lower than that of 2-aminobenzimidazole.
Section 2: Definitive Experimental Protocol for Melting Point Determination
The following protocol outlines a rigorous, self-validating method for determining the melting point of a novel compound like this compound using a modern digital melting point apparatus.
2.1. Principle of the Method
The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically <1°C). The presence of impurities depresses and broadens this range. This protocol ensures accuracy through proper sample preparation, calibrated instrumentation, and controlled heating.
2.2. Step-by-Step Methodology
-
Instrument Calibration:
-
Causality: An uncalibrated instrument is the primary source of systematic error. Calibration with certified standards ensures the temperature displayed is accurate and traceable.
-
Procedure:
-
Select at least two certified melting point standards that bracket the expected melting point of the sample (e.g., benzophenone at 48°C and caffeine at 235°C).
-
Following the instrument's manual, perform a calibration routine.
-
Generate a calibration curve or apply the necessary correction factor if the instrument's readings deviate from the certified values.
-
-
-
Sample Preparation:
-
Causality: The sample must be completely dry and finely powdered to ensure uniform heat transfer and eliminate false readings from residual solvent or inhomogeneous packing.
-
Procedure:
-
Ensure the sample of this compound has been dried under vacuum to remove any residual solvent.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Using a spatula, crush the sample into a fine, uniform powder.
-
Invert a capillary tube (one end sealed) and tap the open end into the powder until a small amount enters the tube.
-
Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
-
-
-
Melting Point Measurement:
-
Causality: A rapid initial heating rate saves time, but a slow ramp rate near the melting point is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
-
Procedure:
-
Set the start temperature on the apparatus to approximately 20°C below the lowest expected melting point from analogue analysis.
-
Set the ramp rate to a rapid value (e.g., 10-20°C/min).
-
Once the start temperature is reached, insert the capillary tube into the heating block.
-
Observe the sample. When the first signs of melting (shrinking, sintering) are observed, record this temperature.
-
Reset the apparatus and allow it to cool.
-
For the precise measurement, use a fresh capillary tube. Set the start temperature to 20°C below the previously observed melting point.
-
Set the ramp rate to a slow, controlled value (1-2°C/min).
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the last solid crystal disappears (T2).
-
The melting point is reported as the range T1 – T2.
-
-
-
Data Reporting and Interpretation:
-
A sharp melting range (e.g., 154-155°C) is indicative of high purity.
-
A broad melting range (e.g., 151-156°C) suggests the presence of impurities.
-
Section 3: Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the physicochemical characterization of a novel compound, ensuring a systematic and verifiable process.
Workflow for Physicochemical Characterization of a Novel Compound.
Section 4: Safety and Handling
While specific toxicological data for this compound is not available, it should be handled with the standard precautions for novel aromatic amines, which can be skin/eye irritants and potentially harmful if ingested or inhaled. Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, and handle the compound in a well-ventilated fume hood.
References
Literature review on N-methylated aminobenzimidazole analogs
An In-Depth Technical Guide to N-Methylated Aminobenzimidazole Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Authored by Gemini, Senior Application Scientist
Foreword: The Benzimidazole Scaffold and the "Magic Methyl" Advantage
The benzimidazole ring system, a bicyclic structure formed by the fusion of benzene and imidazole, represents one of the most significant pharmacophores in medicinal chemistry.[1][2][3] Its structural similarity to endogenous purines allows it to readily interact with a multitude of biological targets, making it a privileged scaffold in drug discovery.[2][4] This has led to the development of numerous clinically successful drugs, including proton pump inhibitors like omeprazole and anthelmintics such as albendazole.[5][6]
Among the vast library of benzimidazole derivatives, the 2-aminobenzimidazole core is particularly noteworthy for its versatile biological activities.[7] This guide focuses specifically on the N-methylated analogs of this core structure. The introduction of a methyl group—often termed the "magic methyl" in drug discovery—is a subtle yet powerful modification.[8] N-methylation can profoundly alter a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability.[9] It can also enhance binding affinity by filling hydrophobic pockets in a target protein or by altering the molecule's conformation to a more bioactive state.[8] This guide provides researchers, scientists, and drug development professionals with a comprehensive review of the synthesis, characterization, biological evaluation, and therapeutic landscape of N-methylated aminobenzimidazole analogs.
Synthetic Strategies for N-Methylated Aminobenzimidazoles
The synthesis of N-methylated aminobenzimidazoles typically involves a multi-step process that begins with the formation of the core benzimidazole ring, followed by selective methylation. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Core Ring Formation
The most common method for constructing the 2-aminobenzimidazole scaffold is the cyclocondensation of an o-phenylenediamine with cyanogen bromide. However, due to the hazardous nature of cyanogen bromide, alternative and safer cyclizing agents are often preferred.
N-Methylation Reactions
Once the 2-aminobenzimidazole core is formed, methylation can be achieved at the N-1 position of the imidazole ring. Direct methylation of 2-aminobenzimidazole often leads to a mixture of products, including N-1 methylation, di-methylation, and methylation of the exocyclic amino group.[10]
A common and effective strategy involves using a base to deprotonate the N-1 position, followed by the addition of a methylating agent like methyl iodide (MeI).
Experimental Protocol: Synthesis of 1-methyl-1H-benzo[d]imidazol-2-amine
This protocol describes a representative procedure for the N-methylation of 2-aminobenzimidazole.
Materials:
-
2-aminobenzimidazole
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF), anhydrous
-
Methyl iodide (MeI)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 2-aminobenzimidazole (1.0 eq) in anhydrous DMF, add sodium hydroxide (1.1 eq) at room temperature.
-
Deprotonation: Stir the mixture for 30 minutes to allow for the formation of the sodium salt.
-
Methylation: Add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 1-methyl-1H-benzo[d]imidazol-2-amine.[10]
Causality Behind Experimental Choices:
-
Anhydrous DMF: Used as a polar aprotic solvent to dissolve the reactants and facilitate the SN2 reaction without interfering with the strong base.
-
Sodium Hydroxide: A strong base is required to deprotonate the relatively acidic N-H of the imidazole ring, forming a nucleophilic anion.
-
Methyl Iodide: A highly reactive and efficient methylating agent for this type of nucleophilic substitution.
-
Aqueous Work-up and Extraction: Necessary to quench the reaction, remove inorganic salts and the DMF solvent, and isolate the organic product.
Caption: General synthetic workflow for N-methylated aminobenzimidazole analogs.
Biological Activities and Therapeutic Applications
N-methylation significantly influences the biological profile of 2-aminobenzimidazoles, leading to a broad spectrum of activities. The lipophilic character of the methyl group often enhances cell membrane permeability and target engagement.
Anticancer Activity
N-methylated aminobenzimidazoles have demonstrated potent antiproliferative activity against a range of cancer cell lines.[11] The mechanism of action is often tied to the inhibition of key cellular processes required for tumor growth and survival.
-
Epigenetic Modulation: Some derivatives act as inhibitors of histone deacetylases (HDACs), which are enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][12] By inhibiting HDACs, these compounds can induce chromatin relaxation, leading to the expression of tumor suppressor genes and ultimately causing cell cycle arrest and apoptosis.[12]
-
Kinase Inhibition: Receptor tyrosine kinases (RTKs) are frequently overexpressed in various cancers and are critical targets for cancer therapy.[13] Certain N-methylated aminobenzimidazole derivatives have been designed as RTK inhibitors, competing with ATP to block downstream signaling pathways that control cell proliferation and survival.[13]
-
Microtubule Disruption: Similar to well-known benzimidazole anthelmintics like mebendazole, which have been repurposed for cancer treatment, some N-methylated analogs can disrupt microtubule polymerization.[4] This interference with the cytoskeleton triggers mitotic arrest and induces apoptosis in rapidly dividing cancer cells.
Caption: Proposed mechanism of anticancer action via RTK inhibition.
Table 1: Selected N-Methylated Aminobenzimidazole Analogs with Anticancer Activity
| Compound/Analog | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| Schiff base with N-methyl group | HeLa, MCF-7 | Concentration-dependent effect | [11] |
| 4-N,N-diethylamino-2-hydroxy-substituted derivative | Acute Myeloid Leukemia (HL-60) | 1.1–4.4 μM | [11] |
| 5,6-dimethylbenzimidazole derivatives | Breast and Lung Cancer | Enhanced cytotoxicity | [4] |
| N-(1H-benzo[d]imidazol-2-yl)carbonohydrazonoyl dicyanide derivative | Various | Significant antitumor activity | [14] |
Antimicrobial Activity
The benzimidazole scaffold is present in several antimicrobial agents, and N-methylated derivatives continue this legacy. They exhibit activity against a range of pathogens, including bacteria and fungi.
-
Antibacterial Action: N-methylated compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).[11][15][16] The mechanism is thought to involve the inhibition of essential bacterial enzymes or interference with the synthesis of nucleic acids and proteins by acting as a purine antagonist.[5] For instance, a p-Nitro and cyano-substituted Schiff base with an N-methyl group was active against S. aureus with a MIC of 32 μM.[11]
-
Antifungal Action: Derivatives have also been evaluated against fungal strains like Candida albicans and Aspergillus niger.[15] The N-methylation can enhance the lipophilicity of the molecule, facilitating its penetration through the fungal cell wall and membrane.
Antimalarial and Antiviral Activities
-
Antimalarial Potential: The emergence of drug resistance in Plasmodium falciparum necessitates the discovery of new antimalarials.[17] N-aryl-2-aminobenzimidazoles have been identified as potent hits against the asexual blood stage of the parasite.[18] Medicinal chemistry optimization, which often includes strategic methylation, has led to lead compounds with excellent potency and favorable pharmacokinetic profiles.[17][18]
-
Antiviral Effects: Certain N-methylated 2-aminobenzimidazoles have been shown to inhibit the replication of viruses such as the Zika virus, although often at moderate concentrations.[11]
Structure-Activity Relationship (SAR) and Physicochemical Impact
The placement and number of methyl groups have a profound impact on the biological activity and drug-like properties of aminobenzimidazole analogs.
-
Impact on Lipophilicity and Solubility: N-methylation typically increases lipophilicity (LogD) by masking a polar N-H bond.[9] Counterintuitively, this modification can sometimes lead to an increase in aqueous solubility. This "solubility paradox" often arises from the disruption of the crystal lattice structure or by forcing a change in molecular conformation that breaks intramolecular hydrogen bonds, exposing more polar regions of the molecule to solvent.[9]
-
Conformational Control: The addition of a methyl group can introduce steric hindrance that restricts bond rotation, locking the molecule into a specific, often more bioactive, conformation. This pre-organization can reduce the entropic penalty of binding to a biological target, thereby increasing potency.[8]
-
SAR Insights: Studies have shown that N-methylation on the benzimidazole ring is often more beneficial for activity than on the exocyclic 2-amino group.[16] Furthermore, the nature of other substituents on the benzimidazole and any N-aryl rings plays a crucial role in determining the overall activity profile.
Future Perspectives and Challenges
N-methylated aminobenzimidazole analogs remain a fertile ground for drug discovery. Their synthetic tractability and diverse biological activities make them attractive candidates for further development.
Opportunities:
-
Multi-Target Agents: The ability of the benzimidazole scaffold to interact with multiple targets could be harnessed to design multi-target drugs, potentially for complex diseases like cancer, which could help in overcoming drug resistance.[1][12]
-
Targeted Therapies: Further exploration of specific enzyme targets (e.g., kinases, epigenetic modifiers) will allow for the rational design of highly selective and potent inhibitors with fewer off-target effects.
Challenges:
-
Selectivity: Achieving selectivity for a specific biological target over closely related ones (e.g., different kinase isoforms) remains a significant challenge in medicinal chemistry.
-
Metabolic Stability: While N-methylation can block metabolically labile N-H sites, the methyl group itself can be susceptible to oxidative metabolism. A thorough investigation of the metabolic fate of these compounds is crucial for developing viable drug candidates.
References
- Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evalu
- Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives.
- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents.Molecules (Basel, Switzerland).
- New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation.
- Discovery and development of 2-aminobenzimidazoles as potent antimalarials.European Journal of Medicinal Chemistry.
- Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole.Molecules (Basel, Switzerland).
- Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases.
- Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives.
- Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cycliz
- Synthesis and antimicrobial activity of n-substituted benzimidazoles.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.RSC Publishing.
- Synthesis and biological profile of substituted benzimidazoles.
- Biological activities of benzimidazole derivatives: A review.
- Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies.Chemical Review and Letters.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.RSC Publishing.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- NOVEL NEW RESEARCH STRATEGIES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW.GSC Biological and Pharmaceutical Sciences.
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.
- Imidazoles as potential anticancer agents.
- Syntheses and pharmacological properties of new 2-aminobenzimidazole deriv
- Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.Arabian Journal of Chemistry.
- N-Aryl-2-aminobenzimidazoles: Novel, Efficacious, Antimalarial Lead Compounds.
- The impact of N-methylation on aqueous solubility and lipophilicity.Royal Society of Chemistry.
- BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION.Journal of the Chilean Chemical Society.
- A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry.Applied Chemical Engineering.
- The Magic Methyl and Its Tricks in Drug Discovery and Development.
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
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- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
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- 5. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Syntheses and pharmacological properties of new 2-aminobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
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- 18. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocol for 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine from precursors
Application Note: High-Purity Synthesis of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine
Abstract
This application note details a robust, regioselective protocol for the synthesis of This compound , a critical pharmacophore in kinase inhibition and receptor antagonism (e.g., 5-HT3 antagonists).[1][2][3] Unlike conventional methods that yield difficult-to-separate mixtures of 1,4- and 1,7-dimethyl isomers, this protocol utilizes a directed precursor approach .[1][2][3] By fixing the N-methyl regiochemistry prior to ring closure, we ensure exclusive formation of the target 1,4-isomer.[1][2] The workflow includes precursor modification, catalytic reduction, and cyanogen bromide-mediated cyclization, designed for reproducibility and scalability in drug discovery environments.[1]
Retrosynthetic Analysis & Strategy
The core challenge in synthesizing substituted benzimidazoles is tautomeric ambiguity . In a standard synthesis reacting 3-methyl-1,2-phenylenediamine with cyanogen bromide, the resulting product exists in equilibrium between the 4-methyl and 7-methyl tautomers.[1][2][3] Subsequent methylation yields a mixture of 1,4-dimethyl and 1,7-dimethyl isomers, which are often inseparable by standard flash chromatography.[1][2]
Strategic Solution: To lock the regiochemistry, we introduce the N-methyl group on the specific amine nitrogen ortho to the methyl group’s meta position before cyclization.[1]
-
Key Precursor: 3-Methyl-N1-methylbenzene-1,2-diamine .[1][2][3]
-
Starting Material: 2-Amino-3-nitrotoluene (2-Methyl-6-nitroaniline).[2][3]
Visual Logic: The methyl group at C3 of the diamine precursor ends up at C4 of the benzimidazole because it is ortho to the free amine (which becomes N3) and meta to the methylated amine (which becomes N1).
Figure 1: Retrosynthetic strategy ensuring exclusive 1,4-regioselectivity.
Experimental Protocol
Phase 1: Preparation of N-Methyl-2-amino-3-nitrotoluene
Objective: Mono-methylation of the aniline nitrogen.[2][3] Direct methylation can lead to over-alkylation; therefore, a controlled approach or careful stoichiometry is required.[1]
Reagents:
-
Methyl Iodide (MeI) (14.2 g, 100 mmol)[1]
-
Potassium Carbonate (K₂CO₃) (20.7 g, 150 mmol)[1]
-
DMF (Dimethylformamide) (100 mL)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-nitrotoluene in DMF.
-
Base Addition: Add K₂CO₃ and stir at room temperature for 15 minutes to ensure suspension homogeneity.
-
Alkylation: Add Methyl Iodide dropwise over 20 minutes.
-
Note: The amino group is deactivated by the ortho-nitro group, reducing the risk of over-methylation, but stoichiometry must be precise.[1]
-
-
Reaction: Stir at 40°C for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Pour the mixture into 500 mL ice water. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane) to isolate the mono-methylated product.
Phase 2: Reduction to 3-Methyl-N1-methylbenzene-1,2-diamine
Objective: Reduction of the nitro group to an amine without cleaving the N-methyl bond.[2]
Reagents:
-
Pd/C (10% wt loading) (0.1 eq by weight)
-
Methanol (50 mL)
-
Hydrogen Gas (Balloon pressure)
Procedure:
-
Setup: Purge a reaction flask with nitrogen. Add the nitro compound and Methanol. Carefully add Pd/C catalyst.
-
Hydrogenation: Purge with Hydrogen gas. Stir vigorously under H₂ balloon pressure at room temperature for 4-6 hours.
-
Checkpoint: Solution will turn from orange/red to colorless/pale brown.[2]
-
-
Filtration: Filter through a Celite pad to remove the catalyst. Wash with Methanol.[2]
-
Safety: Do not let dry Pd/C contact air; keep wet to prevent ignition.[2]
-
-
Isolation: Concentrate the filtrate in vacuo. The diamine is oxidation-sensitive; proceed immediately to Phase 3.[2][3]
Phase 3: Cyclization to this compound
Objective: Formation of the 2-amino-benzimidazole core using Cyanogen Bromide (CNBr).[2][3]
Reagents:
-
Freshly prepared Diamine (from Phase 2)
-
Cyanogen Bromide (CNBr) (1.1 eq)
-
Methanol (30 mL)
-
Water (10 mL)
Procedure:
-
Preparation: Dissolve the diamine in Methanol/Water (3:1). Cool to 0°C in an ice bath.
-
CNBr Addition: Add CNBr (solid or solution in MeCN) portion-wise over 10 minutes.
-
Safety: CNBr is highly toxic and volatile. Handle in a fume hood.
-
-
Cyclization: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Concentrate to remove Methanol. Dilute the aqueous residue with water (20 mL).
-
Neutralization: Basify with aqueous NaOH (2M) to pH ~10. The product will precipitate.[4]
-
Purification: Collect the solid by filtration. Recrystallize from Ethanol/Water or purify via HPLC if high purity (>99%) is required.
Analytical Data & QC Specifications
| Parameter | Specification | Method |
| Appearance | Off-white to pale beige solid | Visual |
| Purity | > 98.0% | HPLC (C18, MeCN/H2O + 0.1% TFA) |
| MS (ESI+) | [M+H]+ = 162.1 | LC-MS |
| 1H NMR | Confirms 1,4-dimethyl pattern | 400 MHz, DMSO-d6 |
Key NMR Diagnostic Signals:
-
Aromatic Protons: 3 protons. Look for the splitting pattern of a 1,2,3-trisubstituted benzene ring (doublet, triplet, doublet).
-
Amine (NH2): Broad singlet, ~6.5-7.0 ppm (Exchangeable with D₂O).[2]
Safety & Handling Protocols
Cyanogen Bromide (CNBr) Management:
-
Hazard: Releases Hydrogen Cyanide (HCN) on hydrolysis or contact with acid. Fatal if inhaled or absorbed.[2]
-
Quenching: All waste streams containing CNBr must be treated with bleach (Sodium Hypochlorite) and Sodium Hydroxide for at least 24 hours before disposal.
-
PPE: Double nitrile gloves, chemical splash goggles, and a working fume hood are mandatory.[1]
Reaction Workflow Diagram:
Figure 2: Sequential workflow for the synthesis process.
References
-
Benzimidazole Synthesis Overview
-
CNBr Cyclization Methodology
-
Precursor Synthesis (Nitration/Methylation)
- Title: Tautomerism and Isomerism in Benzimidazoles.
Sources
- 1. CN112159325A - Method for synthesizing 2-amino-3-nitrotoluene - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. connectjournals.com [connectjournals.com]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Amide Coupling Strategies for 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine
Introduction
The formation of an amide bond is one of the most critical and frequently performed reactions in medicinal chemistry and drug development.[1] The target molecule, 1,4-dimethyl-1H-benzo[d]imidazol-2-amine, presents a unique substrate for this transformation. As a 2-aminobenzimidazole derivative, it is an electron-rich heteroaromatic amine. While rich in electrons, the exocyclic amine's nucleophilicity is often attenuated due to the delocalization of its lone pair into the imidazole ring system. This property can render the amine less reactive in standard coupling reactions, necessitating carefully selected and optimized conditions to achieve high yields and purity.
This guide provides a comprehensive overview of the challenges, mechanistic considerations, and detailed protocols for the successful amide coupling of this compound with a variety of carboxylic acids. We will explore the rationale behind selecting optimal coupling reagents and reaction parameters to overcome the inherent reactivity challenges of this substrate.
The Challenge: Reactivity of 2-Aminobenzimidazoles
The primary challenge in acylating this compound lies in its electronic structure. The exocyclic primary amine is directly attached to the guanidine-like N-C=N system of the imidazole ring. This leads to:
-
Reduced Nucleophilicity: The lone pair of the exocyclic nitrogen is involved in resonance with the aromatic system, making it less available for nucleophilic attack on an activated carboxylic acid. This can lead to sluggish or incomplete reactions with standard coupling agents.[2]
-
Potential for Side Reactions: Although the N1 position is methylated, preventing competitive acylation at that site, the basicity of the ring nitrogens can still influence the reaction environment.
-
Difficulty with Hindered Substrates: The combination of reduced nucleophilicity with sterically demanding carboxylic acids can further impede the reaction, often resulting in low or no product formation under standard conditions.[2]
To address these challenges, the choice of coupling reagent must go beyond simple carbodiimides and often requires more potent activating agents that can generate highly reactive intermediates.
Selection of Coupling Reagents: A Comparative Analysis
The key to a successful amide coupling is the activation of the carboxylic acid to create a highly electrophilic species that can be readily attacked by the weakly nucleophilic amine.[3][4] Below is a comparison of common coupling reagents and their suitability for this specific application.
| Reagent Class | Examples | Pros for this Application | Cons for this Application |
| Carbodiimides | EDC, DCC | Economical; water-soluble byproduct for EDC simplifies workup.[5] | Often inefficient for weakly nucleophilic amines; risk of N-acylurea side product without an additive.[5][6] |
| Uronium/Aminium Salts | HATU , HBTU, TBTU | Highly Recommended . Forms a very reactive OAt-active ester, leading to fast, efficient couplings with low epimerization.[7][8] Excellent for challenging substrates.[9] | Higher cost; can react with the amine if stoichiometry is not controlled.[8][10] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity; does not react with the free amine, offering flexibility in addition order.[10] | Byproducts can be difficult to remove. |
| Phosphonic Anhydrides | T3P® | Highly Recommended . Excellent for difficult couplings with low epimerization.[11][12] Byproducts are water-soluble, leading to a very clean workup.[13][14] | Requires at least two equivalents of base for the reaction to proceed.[13][15] |
For this compound, the most robust and reliable results are typically achieved with the more powerful uronium salts, particularly HATU , or with the phosphonic anhydride reagent T3P® . These reagents are known to be effective for coupling with electron-deficient or sterically hindered amines.[2][13]
Mechanistic Rationale for Recommended Reagents
Understanding the mechanism of action clarifies why certain reagents are superior for this challenging substrate.
HATU-Mediated Coupling
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is derived from HOAt (1-Hydroxy-7-azabenzotriazole). In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester.[7] This active ester is significantly more electrophilic than the corresponding HOBt-ester formed with HBTU or EDC/HOBt, driving the reaction to completion even with a weakly nucleophilic amine.
Caption: HATU-mediated amide coupling workflow.
T3P®-Mediated Coupling
T3P® (n-Propanephosphonic acid anhydride) activates the carboxylic acid by forming a mixed phosphonic anhydride intermediate. This species is highly electrophilic and readily undergoes nucleophilic attack by the amine.[15] A key advantage of T3P® is that its byproducts are water-soluble phosphates, which are easily removed during an aqueous workup, often leading to cleaner crude products and simplifying purification.[13][14] The protocol is also noted for its low tendency to cause epimerization with chiral carboxylic acids.[11][12]
Experimental Protocols
General Considerations:
-
Anhydrous Conditions: All coupling reagents are moisture-sensitive. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Argon). Use anhydrous solvents.[9]
-
Base Selection: A non-nucleophilic, sterically hindered base such as DIPEA is preferred to prevent it from competing with the desired amine. For T3P®, pyridine is also highly effective.[12][13]
-
Stoichiometry: It is often beneficial to use a slight excess of the amine (1.1-1.2 eq) and coupling reagent (1.1-1.2 eq) relative to the carboxylic acid to drive the reaction to completion. A larger excess of base (2-4 eq) is typically required.
Protocol 1: High-Efficiency Coupling using HATU
This is the recommended starting protocol for coupling this compound, especially for valuable or sterically hindered carboxylic acids.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DMF (to make a ~0.1-0.2 M solution).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid. A color change or slight warming may be observed.
-
Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
Protocol 2: Scalable & Clean Coupling using T3P®
This protocol is an excellent alternative, particularly for larger-scale reactions where ease of workup is a priority.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
T3P® (50 wt% solution in Ethyl Acetate or 2-MeTHF) (1.5 eq)
-
Pyridine or DIPEA (4.0 eq)
-
Anhydrous Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and pyridine or DIPEA (4.0 eq) in anhydrous EtOAc or 2-MeTHF (to make a ~0.2 M solution).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution (1.5 eq) dropwise to the stirring mixture over 10-15 minutes. The reaction can be exothermic.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once complete, quench the reaction by the slow addition of water or saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with 1 M HCl (if DIPEA was used) or water (if pyridine was used), followed by saturated aqueous NaHCO₃ and brine.
-
The water-soluble phosphonic acid byproducts are effectively removed during these aqueous washes.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often significantly cleaner than with other methods. If required, purify by flash column chromatography as described in Protocol 1.
Workflow for Protocol Selection and Optimization
Caption: Decision workflow for amide coupling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive coupling reagent due to moisture.[9]2. Insufficient reactivity for the specific substrate combination.3. Amine salt used without sufficient base to liberate the free amine.[9] | 1. Use fresh, high-purity reagents and strictly anhydrous conditions.2. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU or T3P®).3. Ensure at least one extra equivalent of base is added if starting with an amine HCl or TFA salt. |
| Multiple Byproducts | 1. Side reaction of coupling reagent (e.g., N-acylurea formation with EDC).2. Decomposition of starting materials or product.3. Reaction with a non-nucleophilic base (rare, but possible at high temp). | 1. Use an additive like HOBt or HOAt with carbodiimides.[7] Better yet, switch to HATU or T3P®.2. Run the reaction at a lower temperature (0 °C to RT).3. Ensure the base used is appropriate (DIPEA, Pyridine, N-Methylmorpholine). |
| Difficulty in Purification | 1. Water-insoluble byproducts (e.g., DCU from DCC).2. Residual high-boiling solvent (e.g., DMF). | 1. Use EDC or T3P® to generate water-soluble byproducts.[5][13]2. Use LiCl washes to remove DMF, or switch to a different solvent like 2-MeTHF or EtOAc. |
Conclusion
The successful acylation of this compound is readily achievable with the appropriate selection of modern coupling reagents and careful control of reaction conditions. Due to the substrate's attenuated nucleophilicity, standard carbodiimide methods may prove insufficient. The use of highly active uronium salts like HATU or the efficient phosphonic anhydride T3P® is strongly recommended. These methods generate highly reactive acylating agents capable of overcoming the inherent reactivity barrier, providing researchers with reliable and high-yielding pathways to novel amide derivatives for applications in drug discovery and materials science.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Dunsmore, C. J., et al. (2006). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 10(5), 935-946. Available at: [Link]
-
Thadkapally, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access, 18(1), 1-5. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Benito-Arenas, R., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide Synthesis by Acylation. Organic Chemistry Portal. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-148. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides – Structure and Reactivity. Chemistry Steps. Available at: [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. LibreTexts. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis and analysis of amides. Resonance – Journal of Science Education. Available at: [Link]
-
Curia Global. (2024). Understanding T3P® from start to finish. Curia. Available at: [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. Common Organic Chemistry. Available at: [Link]
-
Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-140. Available at: [Link]
-
De Luca, L. (2016). Synthesis of amides from aldehydes and amines via C-H bond activation. University of Cagliari. Available at: [Link]
-
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. Available at: [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Common Organic Chemistry. Available at: [Link]
-
Britton, J., et al. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 10(18), 5878-5887. Available at: [Link]
-
Cano, I., et al. (2014). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Royal Society of Chemistry, 4(95), 53051-53058. Available at: [Link]
-
Maulide, N., et al. (2018). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal, 24(55), 14616-14633. Available at: [Link]
-
Bofill, J. M., et al. (2019). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Polymers, 11(10), 1599. Available at: [Link]
-
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. ChemInform, 43(1). Available at: [Link]
-
Yarovaya, O. I., et al. (2018). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Chemistry of Heterocyclic Compounds, 54(1), 58-67. Available at: [Link]
-
Gao, H., et al. (2022). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science, 13(29), 8676-8686. Available at: [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available at: [Link]
-
Hernández, D., et al. (2011). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Available at: [Link]
Sources
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- 3. Lab Reporter [fishersci.co.uk]
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- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. peptide.com [peptide.com]
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- 11. Amide synthesis by acylation [organic-chemistry.org]
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Application Note: Selective N-Acylation of 2-Amino-1,4-dimethylbenzimidazole with Carboxylic Acids
Abstract & Scope
This technical guide details the synthetic protocols for reacting 2-amino-1,4-dimethylbenzimidazole with carboxylic acids. Unlike simple aliphatic amines, the 2-aminobenzimidazole scaffold possesses a "guanidine-like" electronic structure, where the exocyclic amino group’s nucleophilicity is modulated by the electron-withdrawing nature of the heterocycle.
This guide covers two distinct reaction pathways determined by the carboxylic acid substrate:
-
Standard Amide Coupling: For mono-functional carboxylic acids, yielding
-(benzimidazol-2-yl)amides. -
Cyclocondensation: For bifunctional acids (e.g.,
-keto acids, alkynoic acids), yielding fused pyrimido[1,2-a]benzimidazoles.
Chemical Context & Reactivity Analysis[1][2][3][4][5][6]
The Scaffold: 2-Amino-1,4-dimethylbenzimidazole
The selection of the 1,4-dimethyl variant offers specific synthetic advantages over
-
Regiocontrol (N1-Methyl): The
-methyl group at position 1 locks the tautomeric equilibrium. Unlike 2-aminobenzimidazole, which can react at either ring nitrogen, the 1-methyl group forces acylation to occur primarily at the exocyclic amine ( ) or, under forcing conditions, at the N3 position (though this is sterically disfavored). -
Steric Influence (C4-Methyl): The methyl group at position 4 is peri to the N3 nitrogen. This steric bulk shields the N3 site, further enhancing selectivity for the exocyclic amine during acylation reactions.
Mechanistic Pathway
The reaction proceeds via an addition-elimination mechanism.[1] The exocyclic nitrogen is the primary nucleophile. However, its nucleophilicity is lower than that of benzylamine due to resonance delocalization into the imidazole ring. Therefore, strong activation of the carboxylic acid is required.
Figure 1: General mechanistic flow for the acylation of 2-aminobenzimidazoles.
Experimental Protocols
Method A: HATU-Mediated Coupling (Standard)
Best for: Drug discovery, fragment growing, sensitive functional groups, and chiral acids. Mechanism: In situ formation of an active ester.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Carboxylic Acid | 1.0 - 1.2 | Electrophile |
| Amine Scaffold | 1.0 | Nucleophile |
| HATU | 1.2 - 1.5 | Coupling Agent |
| DIPEA | 2.0 - 3.0 | Base (Proton Scavenger) |
| DMF (Anhydrous) | [0.1 M] | Solvent |
Step-by-Step Procedure
-
Activation: In a dry round-bottom flask under nitrogen, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add DIPEA (2.0 equiv) and stir for 5 minutes.
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes at Room Temperature (RT) to ensure formation of the activated ester.
-
Addition: Add 2-amino-1,4-dimethylbenzimidazole (1.0 equiv).
-
Reaction: Stir at RT for 4–16 hours.
-
Note: Due to the electron-deficient nature of the amine, if LCMS shows <50% conversion after 4 hours, heat to 50°C.
-
-
Work-up:
-
Dilute the reaction mixture with EtOAc (10x reaction volume).
-
Wash sequentially with:
-
Saturated
(2x) -
Water (2x) to remove DMF.
-
Brine (1x).
-
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: 0–10% MeOH in DCM. (The product is polar; pure EtOAc may not elute it efficiently).
-
Method B: Acid Chloride Activation (Robust/Scale-Up)
Best for: Unreactive aromatic acids, steric bulk, or large-scale synthesis where HATU is cost-prohibitive.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Carboxylic Acid | 1.0 | Precursor |
| Thionyl Chloride ( | 5.0 (or solvent) | Chlorinating Agent |
| Amine Scaffold | 0.9 | Nucleophile |
| Pyridine | 3.0 | Base/Solvent |
| DCM | [0.2 M] | Co-solvent |
Step-by-Step Procedure
-
Acid Chloride Formation: Reflux the Carboxylic Acid in neat
(or with catalytic DMF in DCM) for 2 hours. Evaporate volatiles to dryness to obtain the crude acid chloride. -
Coupling: Dissolve 2-amino-1,4-dimethylbenzimidazole (0.9 equiv) in dry DCM/Pyridine (3:1 ratio).
-
Addition: Dropwise add the solution of the prepared acid chloride (dissolved in minimal DCM) to the amine solution at 0°C.
-
Reaction: Allow to warm to RT and stir for 2–6 hours.
-
Quench: Add saturated
solution. -
Isolation: Extract with DCM. The product often precipitates at the interface; if so, filter the solid directly (this is often pure product).
Method C: The "Cyclization Trap" (Pyrimido-formation)
Warning/Opportunity: If the carboxylic acid contains a
Figure 2: Pathway for cyclocondensation when using bifunctional acids.
Protocol Modification for Cyclization: To intentionally form this fused ring (often desirable for kinase inhibition):
-
Perform the standard coupling (Method A or B).
-
Do not isolate the intermediate.[1] Add
(3.0 equiv) or heat the reaction to 80–100°C. -
The ring nitrogen (N3) attacks the electrophilic site on the acid chain, closing the pyrimidine ring.
Quality Control & Troubleshooting
Analytical Validation
-
1H NMR Signature:
-
Amide Proton: Look for a broad singlet downfield (
10.0–12.0 ppm). If this is missing, you may have formed the salt or the cyclized product. -
Methyl Groups: The 1-Methyl and 4-Methyl groups should appear as distinct singlets between
2.3–3.8 ppm.
-
-
Mass Spectrometry:
-
Amide:
. -
Cyclized:
(loss of two water molecules equiv. in total usually, or oxidation).
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction (SM recovered) | Low nucleophilicity of amine. | Switch from HATU to Acid Chloride (Method B). Heat to 60°C. |
| Product is water soluble | Amphoteric nature of benzimidazole. | Do not use acid wash during workup. Salt out the aqueous layer with NaCl and extract with |
| Unexpected Mass (M-18) | Cyclization occurred.[2][3][1][4] | Check acid structure for ketones/alkynes. Lower reaction temperature to 0°C to stop at amide stage. |
| Precipitate in reaction | Product insolubility. | This is good. Filter the solid, wash with |
References
-
Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. National Institutes of Health (PMC). Available at: [Link] (Accessed Oct 2025).
-
Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids. World Health Organization (WHO) / Egyptian Pharmaceutical Journal. Available at: [Link] (Accessed Oct 2025).
-
An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances / NIH. Available at: [Link] (Accessed Oct 2025).
-
Amide coupling reaction in medicinal chemistry: Coupling reagents. HepatoChem. Available at: [Link] (Accessed Oct 2025).
Sources
Application Notes and Protocols: Leveraging 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine as a Versatile Scaffold for Kinase Inhibitor Discovery
Introduction: The Benzimidazole Scaffold in Kinase-Directed Drug Discovery
Protein kinases, as central regulators of cellular signaling, represent a prominent class of therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and the search for novel scaffolds that can be elaborated into potent and selective inhibitors is a continuous effort in medicinal chemistry. The benzimidazole nucleus is a "privileged" scaffold in this context, owing to its structural resemblance to the purine core of ATP, enabling it to effectively compete for the ATP-binding site of kinases.[1][2] Derivatives of 2-aminobenzimidazole, in particular, have demonstrated significant potential as inhibitors of a diverse range of kinases, including Aurora kinases and Casein Kinase 1 Delta (CK1δ).[3][4]
This technical guide focuses on the utility of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine as a strategic building block for the development of novel kinase inhibitors. While specific kinase inhibition data for this exact molecule is not extensively published, its structural features—a methylated imidazole nitrogen and a methyl group on the benzene ring—provide a unique starting point for chemical exploration.[5] The N1-methylation can prevent the formation of certain hydrogen bonds that might be crucial for binding to some kinases, while potentially enhancing selectivity for others. The C4-methyl group can probe a specific hydrophobic pocket within the kinase active site.
This document will provide a comprehensive overview of the rationale behind using this scaffold, detailed protocols for the synthesis of derivatives, and robust methodologies for their biological evaluation, including in vitro kinase assays and cell-based functional screens.
The Strategic Advantage of the 2-Aminobenzimidazole Core
The 2-aminobenzimidazole scaffold offers several key advantages for kinase inhibitor design:
-
Hinge-Binding Motif: The 2-amino group and the imidazole ring can form critical hydrogen bonds with the hinge region of the kinase, a highly conserved structural element in the ATP-binding pocket. This interaction is a hallmark of many potent ATP-competitive kinase inhibitors.[2]
-
Structural Rigidity and Planarity: The fused ring system provides a rigid and planar core, which can be advantageous for achieving high binding affinity by minimizing the entropic penalty upon binding.
-
Tunable Physicochemical Properties: The scaffold allows for facile modification at multiple positions (the amino group, the imidazole nitrogen, and the benzene ring), enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.[4]
-
Proven Track Record: Numerous 2-aminobenzimidazole derivatives have been successfully developed as potent inhibitors of various kinases, demonstrating the versatility of this chemical class.[3][4]
Experimental Section: From Synthesis to Biological Evaluation
This section provides detailed, step-by-step protocols for the synthesis of a representative derivative of this compound and its subsequent biological characterization.
Protocol 1: Synthesis of a Representative N-acylated Derivative
This protocol describes the synthesis of an N-acylated derivative at the 2-amino position, a common strategy to introduce diversity and explore interactions with the solvent-exposed region of the ATP-binding site.[6]
Objective: To synthesize N-(1,4-dimethyl-1H-benzo[d]imidazol-2-yl)acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Reagents: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired N-(1,4-dimethyl-1H-benzo[d]imidazol-2-yl)acetamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Objective: To determine the IC₅₀ value of the synthesized compound against a specific kinase (e.g., Aurora Kinase A).
Materials:
-
Synthesized inhibitor compound
-
Recombinant human kinase (e.g., Aurora Kinase A)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.
-
Kinase Reaction Mixture: In each well of the 96-well plate, prepare the kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the serially diluted inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30 °C for 1 hour.
-
Detection: After incubation, add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP via a luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Compound | Target Kinase | IC₅₀ (nM) |
| Representative Derivative 1 | Aurora Kinase A | Hypothetical Value: 50 |
| Staurosporine (Control) | Aurora Kinase A | 5 |
Table 1: Hypothetical in vitro kinase inhibition data for a representative derivative.
Protocol 3: Cell-Based Assay for Target Engagement
This protocol describes a method to assess the ability of the inhibitor to engage its target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
Objective: To determine if the synthesized compound inhibits the phosphorylation of a known substrate of the target kinase in a cellular model.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., HCT116 for Aurora Kinase A)
-
Synthesized inhibitor compound
-
Cell culture medium and supplements
-
Phospho-specific antibody for the downstream substrate
-
Total protein antibody for the downstream substrate
-
Secondary antibodies conjugated to a fluorescent dye
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment: Seed the cancer cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the inhibitor compound for a specified time (e.g., 2 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with the primary phospho-specific antibody overnight at 4 °C.
-
Detection: Wash the membrane and incubate with the appropriate secondary antibody.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with the total protein antibody to ensure equal loading. Quantify the band intensities to determine the extent of phosphorylation inhibition.
Structure-Activity Relationship (SAR) and Optimization Workflow
The initial screening of the synthesized derivative provides a starting point for a systematic SAR exploration. The following diagram illustrates a typical workflow for optimizing a hit compound derived from the this compound scaffold.
Figure 2: A simplified diagram of a kinase signaling pathway illustrating the mechanism of action of a kinase inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its inherent structural features, combined with the potential for diverse chemical modifications, make it a valuable tool for medicinal chemists. The protocols and workflows detailed in this guide provide a robust framework for the synthesis, screening, and optimization of derivatives based on this scaffold. Future work should focus on a broad kinase profiling of derivatives to identify novel and selective inhibitors for various therapeutic targets. Further optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating promising hits into viable clinical candidates.
References
-
Mori, M., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Pharmaceuticals, 17(4), 468. [Link]
-
Al-Ostath, A., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 7(4), 545-559. [Link]
-
Ali, M. A., et al. (2009). 2-Aminobenzimidazoles as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5144-5148. [Link]
-
Al-Ostath, A., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters. [Link]
-
Mori, M., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. PMC. [Link]
-
Abdel-Wahab, B. F., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Iranian Chemical Society, 19(8), 3297-3310. [Link]
-
Verma, A., et al. (2018). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances, 8(46), 26039-26063. [Link]
-
Rahman, A. F. M. M., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Pharmaceuticals, 17(7), 839. [Link]
-
Rahman, A. F. M. M., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as PotentialMulti-Kinase Inhibitors. Semantic Scholar. [Link]
-
El-Sayed, N. F., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5328. [Link]
-
Ashok, S. R., et al. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace. [Link]
Sources
Synthesis of 1,4-dimethylbenzimidazol-2-amine: A Detailed Guide to Cyclization Methodologies
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, 2-aminobenzimidazoles are of particular interest due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the cyclization methods to synthesize a specific derivative, 1,4-dimethylbenzimidazol-2-amine.
This document outlines two robust and distinct synthetic strategies for the preparation of 1,4-dimethylbenzimidazol-2-amine, commencing with the synthesis of the key intermediate, N¹-methyl-4-methylbenzene-1,2-diamine. Each method is presented with a detailed, step-by-step protocol, a discussion of the underlying reaction mechanism, and a comparative analysis to aid in the selection of the most suitable approach for your research needs.
PART 1: Synthesis of the Key Intermediate: N¹-methyl-4-methylbenzene-1,2-diamine
A critical precursor for the synthesis of 1,4-dimethylbenzimidazol-2-amine is the appropriately substituted o-phenylenediamine. Two primary routes for the synthesis of N¹-methyl-4-methylbenzene-1,2-diamine are presented below.
Method 1: Selective Mono-N-methylation of 4-methylbenzene-1,2-diamine
This approach involves the direct methylation of the commercially available 4-methylbenzene-1,2-diamine. Achieving mono-methylation over di-methylation is the key challenge, which can be addressed by carefully controlling the stoichiometry of the methylating agent and the reaction conditions.
Materials:
-
4-methylbenzene-1,2-diamine
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methylbenzene-1,2-diamine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Slowly add methyl iodide (1.05 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford N¹-methyl-4-methylbenzene-1,2-diamine.
Causality of Experimental Choices: The use of a slight excess of methyl iodide and a controlled reaction temperature helps to favor mono-methylation. Potassium carbonate acts as a base to deprotonate one of the amino groups, increasing its nucleophilicity towards the methyl iodide. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.
Method 2: Reductive Amination of 4-methyl-2-nitroaniline
This alternative two-step route involves the initial N-methylation of 4-methyl-2-nitroaniline followed by the reduction of the nitro group to an amine.
Materials:
-
4-methyl-2-nitroaniline
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-methyl-2-nitroaniline (1.0 eq) in dichloromethane.
-
Add powdered sodium hydroxide (2.0 eq) and stir the mixture at room temperature.
-
Carefully add dimethyl sulfate (1.1 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and carcinogenic.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield crude N,4-dimethyl-2-nitroaniline, which can often be used in the next step without further purification.
Materials:
-
Crude N,4-dimethyl-2-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the crude N,4-dimethyl-2-nitroaniline (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid portion-wise, maintaining the temperature below 50 °C.
-
After the addition is complete, heat the mixture at reflux for 2 hours.
-
Cool the reaction to room temperature and carefully basify with 10 M NaOH solution until a pH of >10 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N¹-methyl-4-methylbenzene-1,2-diamine.
PART 2: Cyclization Methods for the Synthesis of 1,4-dimethylbenzimidazol-2-amine
With the key intermediate in hand, two distinct cyclization strategies can be employed to construct the target 2-aminobenzimidazole.
Method A: Cyanogen Bromide-Mediated Cyclization
This is a classical and efficient one-step method for the formation of 2-aminobenzimidazoles from o-phenylenediamines. The reaction proceeds through a cyanamide intermediate which undergoes intramolecular cyclization.
The reaction is initiated by the nucleophilic attack of the more basic secondary amine of N¹-methyl-4-methylbenzene-1,2-diamine on the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the primary amine attacks the nitrile carbon. A final tautomerization yields the aromatic 1,4-dimethylbenzimidazol-2-amine.
Caption: Cyanogen Bromide Cyclization Mechanism.
Materials:
-
N¹-methyl-4-methylbenzene-1,2-diamine
-
Cyanogen bromide (BrCN) (Caution: Highly toxic)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N¹-methyl-4-methylbenzene-1,2-diamine (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.0 eq) in methanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain 1,4-dimethylbenzimidazol-2-amine.
Trustworthiness of the Protocol: This protocol is based on well-established reactions for the synthesis of 2-aminobenzimidazoles.[1] The progress of the reaction can be reliably monitored by TLC, and the final product can be characterized by standard analytical techniques such as NMR and mass spectrometry to confirm its identity and purity.
Method B: Thiourea-Based Cyclization
This two-step approach involves the formation of a thiourea intermediate, followed by a cyclodesulfurization reaction to yield the desired 2-aminobenzimidazole. This method avoids the use of the highly toxic cyanogen bromide.
The synthesis begins with the reaction of the diamine with an isothiocyanate to form an N,N'-disubstituted thiourea. The subsequent cyclodesulfurization is typically promoted by an oxidizing agent or a thiophilic metal salt, which facilitates the removal of sulfur and the formation of the imidazole ring.
Caption: Thiourea-Based Cyclization Workflow.
Materials:
-
N¹-methyl-4-methylbenzene-1,2-diamine
-
Methyl isothiocyanate (CH₃NCS)
-
Ethanol (EtOH)
Procedure:
-
Dissolve N¹-methyl-4-methylbenzene-1,2-diamine (1.0 eq) in ethanol.
-
Add methyl isothiocyanate (1.0 eq) to the solution.
-
Heat the reaction mixture at reflux for 2 hours.
-
Cool the reaction to room temperature, which should result in the precipitation of the thiourea derivative.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Materials:
-
N-methyl-N'-(2-(methylamino)-4-methylphenyl)thiourea
-
Mercury(II) oxide (HgO, yellow) (Caution: Highly toxic)
-
Ethanol (EtOH)
Procedure:
-
Suspend the thiourea derivative (1.0 eq) in ethanol.
-
Add mercury(II) oxide (1.1 eq) to the suspension.
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC for the disappearance of the starting material. The formation of a black precipitate of mercury(II) sulfide will be observed.
-
Filter the hot reaction mixture through a pad of celite to remove the precipitate.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield 1,4-dimethylbenzimidazol-2-amine.
Alternative Desulfurizing Agents: Due to the toxicity of mercury compounds, alternative reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) can be used for the cyclodesulfurization step.[2]
PART 3: Data Summary and Comparison
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Cyanogen Bromide | Cyanogen bromide | One-step, generally high yielding | Use of highly toxic and volatile reagent | Good to Excellent |
| Thiourea-Based | Methyl isothiocyanate, Mercury(II) oxide | Avoids cyanogen bromide, milder conditions | Two-step process, use of toxic mercury salts | Good |
Conclusion
This application note has detailed two effective and reproducible methods for the synthesis of 1,4-dimethylbenzimidazol-2-amine. The choice between the cyanogen bromide and thiourea-based routes will depend on the specific requirements of the laboratory, including considerations of reagent toxicity, step economy, and available equipment. Both methods provide reliable access to this valuable benzimidazole derivative for further investigation in drug discovery and development programs.
References
- Preston, P. N. The Chemistry of Heterocyclic Compounds, Benzimidazoles and Congeneric Tricyclic Compounds, Part 1. John Wiley & Sons, 1981.
- Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th ed. Longman Scientific & Technical, 1989.
-
Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4. [Link]
Sources
Application Note: Strategic N-Methylation of 4-methyl-1H-benzo[d]imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a detailed technical guide for the N-methylation of 4-methyl-1H-benzo[d]imidazol-2-amine, a key transformation for synthesizing scaffolds in drug discovery. N-methylated 2-aminobenzimidazoles are prevalent in molecules targeting a range of diseases, and controlling the site of methylation is critical for modulating pharmacological activity.[1][2][3][4] This guide moves beyond simple procedural lists to explain the underlying chemical principles governing reagent selection, reaction outcomes, and, most importantly, regioselectivity. We present two detailed protocols: a classic, high-yield method using methyl iodide and a contemporary, greener approach with dimethyl carbonate. Each protocol is designed as a self-validating system, complete with mechanistic rationale and expected analytical checkpoints.
Mechanistic Considerations & Reagent Selection
The N-methylation of a benzimidazole core involves the nucleophilic attack of a ring nitrogen atom on an electrophilic methyl source. The choice of methylating agent and reaction conditions dictates the efficiency, safety, and scalability of the process.
2.1 The Challenge of Regioselectivity
The substrate, 4-methyl-1H-benzo[d]imidazol-2-amine, is an unsymmetrical benzimidazole. This presents a key challenge: methylation can occur at two distinct ring nitrogen atoms, N1 or N3. Due to tautomerism, the proton on the imidazole ring can reside on either nitrogen, but the substitution pattern dictates the favored product.
-
Steric Hindrance: The primary controlling factor is sterics. The 4-methyl group physically obstructs the N1 position, making it less accessible to the incoming electrophile. Consequently, methylation preferentially occurs at the less hindered N3 position, leading to the formation of 1,7-dimethyl-1H-benzo[d]imidazol-2-amine as the major regioisomer.
-
Electronic Effects: The methyl group has a weak electron-donating effect, which has a negligible impact on the nucleophilicity of the adjacent nitrogen compared to the overwhelming influence of steric hindrance.
Caption: Experimental workflow for the N-methylation of 4-methyl-1H-benzo[d]imidazol-2-amine using methyl iodide.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methyl-1H-benzo[d]imidazol-2-amine (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per 1 g of starting material).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Add methyl iodide (1.2 eq) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 56°C). Maintain reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is consumed.
-
Work-up: Cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone. Combine the filtrates and concentrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the desired 1,7-dimethyl-1H-benzo[d]imidazol-2-amine.
-
Self-Validation System:
-
TLC: The product should have a higher Rf value than the starting material.
-
¹H NMR: Expect the disappearance of the broad N-H proton signal and the appearance of a new singlet around 3.6-3.8 ppm corresponding to the N-CH₃ group.
-
Mass Spec: The product's molecular ion peak should correspond to an increase of 14 Da (CH₂) from the starting material.
-
3.2 Protocol 2: Green N-Methylation with Dimethyl Carbonate (DMC)
This protocol is an environmentally conscious alternative, suitable for process development and scale-up where avoiding toxic reagents is a priority.
-
Causality: Dimethyl carbonate is a less reactive methylating agent than MeI, acting as a mono-methylating agent at high temperatures. [5]The reaction requires a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) to generate a sufficient concentration of the benzimidazolide anion. N,N-Dimethylformamide (DMF) is used as a high-boiling polar aprotic solvent to achieve the necessary reaction temperature.
Step-by-Step Methodology:
-
Preparation: In a sealed reaction vessel suitable for high temperatures, combine 4-methyl-1H-benzo[d]imidazol-2-amine (1.0 eq), potassium tert-butoxide (1.2 eq), and dimethyl carbonate (which can act as both reagent and solvent, or use DMF as a co-solvent).
-
Reaction: Seal the vessel and heat the mixture to 130-150°C for 12-24 hours. Caution: The reaction will generate internal pressure.
-
Monitoring: After cooling, carefully unseal the vessel. Monitor the reaction completion by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify via flash column chromatography.
-
Self-Validation System:
-
LC-MS: Ideal for monitoring the slow conversion of starting material to product.
-
NMR/MS: Characterization will be identical to that described in Protocol 1. The primary difference is the reaction kinetics and conditions, not the final product.
-
Conclusion
The successful N-methylation of 4-methyl-1H-benzo[d]imidazol-2-amine hinges on understanding the interplay between steric hindrance and reagent reactivity. For rapid, high-yield synthesis at the bench scale, the classical methyl iodide protocol is highly effective. For larger-scale operations or when adhering to green chemistry principles, dimethyl carbonate presents a viable, albeit more demanding, alternative. In both cases, the dominant product will be the sterically favored 1,7-dimethyl regioisomer. Proper analytical monitoring is crucial to validate reaction completion and confirm product identity.
References
- Kondal Reddy, K., & Subba Rao, N. V. (n.d.). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles.
-
Hyster, T. K., & Ward, T. R. (2016). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. Angewandte Chemie International Edition, 55(39), 11891-11895. Available from: [Link]
-
Ricklin, D., et al. (2011). Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. Journal of Biological Chemistry, 286(30), 26896-26906. Available from: [Link]
-
Li, G., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 8(33), 30063-30071. Available from: [Link]
-
Katritzky, A. R., et al. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(22), 11475-11482. Available from: [Link]
-
Wang, F., et al. (2013). A Protocol to 2-Aminobenzimidazoles via Copper-Catalyzed Cascade Addition and Cyclization of o-Haloanilines and Carbodiimides. The Journal of Organic Chemistry, 78(14), 7337-7342. Available from: [Link]
-
Porcher, S., & Day, A. R. (1957). CHEMISTRY OF THE BENZIMIDAZOLES. Chemical Reviews, 57(3), 417-452. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
-
Lunkad, A. (2020, December 22). Synthesis of 2- Methyl benzimidazole. YouTube. Available from: [Link]
-
Doumbia, Y., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. Available from: [Link]
-
Reddy, C. S., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of benzimidazole and N‐methylbenzimidazole from o‐phenylenediamine and methanol catalyzed by Ir@YSMCNs. Retrieved from [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3049-3064. Available from: [Link]
-
Cruz, E. G., et al. (2019). Methods to Access 2-aminobenzimidazoles of Medicinal Importance. Current Organic Chemistry, 23(23), 2573-2615. Available from: [Link]
-
Wang, C., et al. (2021). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 11(13), 4524-4530. Available from: [Link]
-
Gonzalez-de-la-Fuente, M. A., et al. (2018). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 8(1), 199-209. Available from: [Link]
-
Indian Journal of Heterocyclic Chemistry. (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. 23, 125-128. Available from: [Link]
-
Man, N. Y. T., et al. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA, 69(6), 345-347. Available from: [Link]
-
Crooks, P. A., et al. (1988). Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. Biochemical Pharmacology, 37(9), 1673-1677. Available from: [Link]
-
Man, N. Y. T., et al. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Selected current methods for the synthesis of 2‐aminobenzimidazoles. Retrieved from [Link]
-
Al-wsabie, A. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5360. Available from: [Link]
-
ResearchGate. (2012). Procedure for 1,3-N-methylation of benzimidazole synthesis. Retrieved from [Link]
Sources
- 1. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Note: High-Efficiency Microwave-Assisted Synthesis of 5,6-Dimethylbenzimidazole Amines
Executive Summary
The 5,6-dimethylbenzimidazole (DMB) scaffold is a critical pharmacophore, serving as the axial ligand in Cobalamin (Vitamin B12) and a core structure in various anti-viral and anti-neoplastic agents. Traditional thermal synthesis (Phillips condensation) often requires harsh acidic conditions (4N HCl), high temperatures (reflux >24h), and yields inconsistent purity due to oxidative byproducts.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol for generating dimethylbenzimidazole amines —specifically the 2-amino and 2-aminomethyl derivatives. By leveraging dipolar polarization, this method reduces reaction times from hours to minutes (typically <15 min) while increasing yields to >90% and minimizing solvent waste.
Mechanistic Foundation & Rationale
Dielectric Heating Mechanism
Unlike conventional conductive heating, microwave irradiation (2.45 GHz) interacts directly with the dipole moments of the reagents (specifically the polar amine and acid groups).
-
Dipolar Polarization: The permanent dipoles of the reagents try to align with the oscillating electric field, generating internal heat via molecular friction.
-
Ionic Conduction: If ionic catalysts (e.g., HCl) are used, dissolved ions oscillate with the field, colliding with solvent molecules to generate rapid, uniform heating.
Reaction Pathway
The synthesis follows a condensation-cyclodehydration pathway. The microwave energy accelerates the rate-limiting step—the closure of the imidazole ring—by overcoming the activation energy barrier more efficiently than thermal conduction.
Figure 1: Mechanistic pathway for the cyclocondensation of diamines under microwave irradiation.
Pre-Synthesis Checklist
Equipment
-
Microwave Reactor: Monomode synthesizer (e.g., CEM Discover or Anton Paar Monowave) is preferred for precise Temp/Pressure control. Note: Domestic ovens are discouraged due to non-uniform field density (hotspots).
-
Vessels: 10 mL or 30 mL Borosilicate glass vials with PEEK snap-caps (rated to 300 psi).
-
Stirring: Magnetic stir bar (Teflon coated).
Reagents (Grade: Synthesis/HPLC)
-
Substrate: 4,5-Dimethyl-1,2-phenylenediamine (DMPD).
-
Reagent A (for 2-Amino): Urea or Cyanogen Bromide (CNBr).
-
Reagent B (for 2-Aminomethyl): Glycine + HCl.
-
Solvents: Ethanol (EtOH), Water, or Polyethylene Glycol (PEG-400) for green chemistry routes.
Experimental Protocols
Protocol A: Synthesis of 2-Amino-5,6-dimethylbenzimidazole
Target: Direct amination of the imidazole ring.
Rationale: This method uses Urea as a safe, solid carbonyl source, avoiding the toxicity of Cyanogen Bromide while maintaining high atom economy.
-
Preparation:
-
Irradiation Parameters:
-
Mode: Dynamic (Power cycling to maintain temp).
-
Temperature: 140°C.
-
Hold Time: 10 - 15 minutes.
-
Pressure Limit: 250 psi.
-
Power: Max 150W.
-
-
Workup:
-
Cool reaction to <50°C.
-
Pour mixture into crushed ice (20 g).
-
The product will precipitate as a solid.
-
Filter and wash with cold water (2 x 10 mL).
-
Recrystallization: Dissolve in minimum hot ethanol, filter hot, and cool to crystallize.
-
Protocol B: Synthesis of 2-(Aminomethyl)-5,6-dimethylbenzimidazole
Target: Side-chain amine functionalization (linker chemistry).
Rationale: Condensation with amino acids (Glycine) typically requires long reflux times (70+ hours).[5] MW irradiation reduces this to <20 mins using HCl as a catalyst and solvent medium.
-
Preparation:
-
Combine 4,5-dimethyl-1,2-phenylenediamine (1.0 mmol) and Glycine (1.5 mmol) in a 30 mL vial.
-
Add 4N HCl (3 mL). The acid catalyzes the condensation and keeps the amine protonated, protecting it from side reactions.
-
-
Irradiation Parameters:
-
Mode: Standard Control.
-
Temperature: 120°C.
-
Hold Time: 4 cycles of 4 minutes (Total 16 min) with 1 min cooling intervals to prevent pressure spikes.
-
Stirring: High (to ensure homogeneity of the slurry).
-
-
Workup:
-
Neutralize the reaction mixture with 10% NaOH or Ammonia solution until pH ~8-9.
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Dry organic layer over anhydrous Na₂SO₄.
-
Evaporate solvent under reduced pressure.
-
Process Control & Workflow
The following diagram illustrates the operational workflow to ensure reproducibility.
Figure 2: Operational workflow for microwave-assisted synthesis.
Data Analysis & Performance
The following table compares typical results of Microwave-Assisted Synthesis (MAOS) versus Conventional Thermal Heating (CTH) for these specific derivatives.
| Parameter | Conventional Thermal (Reflux) | Microwave Assisted (MAOS) | Improvement Factor |
| Reaction Time | 8 - 72 Hours | 10 - 20 Minutes | 24x - 200x Faster |
| Yield | 45% - 65% | 85% - 94% | +30% Yield |
| Solvent Usage | High (50-100 mL) | Low/None (<5 mL) | Green Profile |
| Purity (Crude) | Low (Requires Column Chrom.) | High (Recrystallization only) | Simplified Workup |
Troubleshooting Guide
-
Issue: Low Yield / Incomplete Reaction.
-
Cause: Insufficient power absorption.
-
Fix: Add a "doping" agent if using non-polar solvents. Add 50 µL of ionic liquid or use PEG-400.
-
-
Issue: Vessel Over-pressurization.
-
Cause: Decomposition of Urea (releasing NH3/CO2) too rapidly.
-
Fix: Use the "Power Cycling" method (Protocol B) or reduce temperature by 10°C and extend time.
-
-
Issue: Product Oiling Out.
-
Cause: Incomplete crystallization during cooling.
-
Fix: Scratch the side of the glass vessel or add a seed crystal during the ice-water pour.
-
References
-
Review of Microwave Synthesis: Chawla, A., et al. (2011).[6] Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research. Link
-
Solvent-Free Protocols: Kucukbay, H. (2017). Part I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview. Journal of the Turkish Chemical Society. Link
-
Green Chemistry Approach: Mobinikhaledi, A., et al. (2009). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. Link
-
2-Substituted Synthesis: Raffa, D., et al. (2016).[2][7] The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules (MDPI). Link
-
Aminomethyl Variants: Zhang, J., et al. (2008).[5] Method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation. CN Patent 101875638A. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 3. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation - Google Patents [patents.google.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
Application Note: Strategic Solvent Selection for Reactions Involving 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine
Abstract
The 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine scaffold is a privileged structure in medicinal chemistry and materials science, valued for its unique electronic and hydrogen-bonding capabilities.[1][2] Optimizing synthetic routes involving this nucleus is critically dependent on rational solvent selection. An inappropriate solvent can lead to poor yields, undesired side products, or complete reaction failure. This guide provides a comprehensive framework for selecting the optimal solvent system for key transformations of this compound, including N-acylations, N-alkylations, and palladium-catalyzed cross-coupling reactions. By elucidating the causal relationships between solvent properties and reaction outcomes, this document serves as an essential resource for researchers in drug discovery and process development.
Introduction: The Critical Role of the Reaction Medium
The benzimidazole core is a cornerstone of numerous pharmaceutical agents, prized for its ability to mimic biological structures and engage in specific receptor interactions.[2][3] The target molecule, this compound, possesses distinct reactive sites: a nucleophilic exocyclic primary amine (-NH₂) and a basic imidazole ring nitrogen (N3). The N1 position is blocked by a methyl group, simplifying potential regioselectivity issues compared to its N-H counterpart.
The choice of solvent is not merely about dissolution; it is a pivotal parameter that governs:
-
Reactivity and Kinetics: By stabilizing or destabilizing reactants, intermediates, and transition states.
-
Regioselectivity: By modulating the relative nucleophilicity of the exocyclic amine versus the N3 imidazole nitrogen.
-
Solubility: Ensuring a homogeneous reaction medium for all components, including inorganic bases and catalysts.
-
Work-up and Purification: Influencing the ease of product isolation.
This document moves beyond simple solvent lists to provide a mechanistic rationale for solvent selection, empowering scientists to make informed, predictive choices.
Physicochemical Profile of this compound
Understanding the substrate's intrinsic properties is the foundation of solvent selection.
-
Polarity: The molecule contains a polar benzimidazole core and a primary amine, making it a polar compound.
-
Hydrogen Bonding: The exocyclic amine has two H-bond donor sites (N-H) and a lone pair acceptor site. The imidazole N3 is a strong H-bond acceptor.
-
Solubility: The methyl groups slightly increase lipophilicity compared to the parent 2-aminobenzimidazole, but its overall character remains polar. Its solubility is highest in polar solvents, particularly those that can accept hydrogen bonds.
Table 1: Qualitative Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High (in alcohols) | Excellent hydrogen bonding interactions with both the solvent and the substrate. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds from the amine group. |
| THF, Dioxane, 2-MeTHF | Moderate | Moderate polarity and H-bond accepting capability. | |
| Halogenated | Dichloromethane (DCM) | Moderate to Low | Can dissolve the substrate, but less effective at solvating polar reagents or byproducts. |
| Nonpolar Aromatic | Toluene, Xylene | Low | Lacks the polarity and H-bonding ability to effectively solvate the polar substrate. |
| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble | Van der Waals forces are insufficient to overcome the intermolecular forces of the crystalline substrate. |
A Framework for Rational Solvent Selection
The ideal solvent must be tailored to the specific mechanism of the desired reaction. Key considerations include the nature of the electrophile, the base employed, and the potential for charged intermediates.
Figure 1: Decision framework for solvent selection based on reaction demands.
Solvent Systems for Key Reaction Classes
A. N-Acylation & N-Sulfonylation
This reaction involves the attack of the nucleophilic amine on an acyl chloride, anhydride, or sulfonyl chloride. The primary challenge is directing the reaction to the exocyclic amine rather than the imidazole N3.
-
Mechanistic Insight: The exocyclic amine is generally more nucleophilic than the N3 position. The goal is to use a solvent system that preserves this intrinsic reactivity difference.
-
Solvent Strategy: Non-coordinating, moderately polar aprotic solvents are superior. They solvate the substrate sufficiently without strongly interacting with the nucleophilic sites.
-
Primary Choice: Dichloromethane (DCM) or Chloroform . These solvents do not hydrogen bond and minimally solvate the amine, allowing it to react freely with the electrophile. They are typically used with a non-nucleophilic organic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.[4]
-
Secondary Choice: Tetrahydrofuran (THF) or Acetonitrile (ACN) . These are more polar and can be effective, but may require careful temperature control to prevent side reactions.
-
Avoid: DMF and DMSO . While they ensure solubility, their high polarity can sometimes facilitate side reactions. Protic solvents like ethanol are unsuitable as they can react with the acyl chloride.
-
Protocol 1: N-Benzoylation of this compound
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous Dichloromethane (DCM, approx. 0.1 M concentration). Stir until fully dissolved.
-
Base Addition: Add triethylamine (TEA, 1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Electrophile Addition: Add benzoyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-acylated product.
B. N-Alkylation
Alkylation presents a greater regioselectivity challenge due to the comparable nucleophilicity of the exocyclic amine and the N3 position, especially under basic conditions.
-
Mechanistic Insight: The choice of base and solvent system is paramount. A strong, non-nucleophilic base like sodium hydride (NaH) can deprotonate the primary amine, creating a highly reactive amide anion. The solvent must be able to support this ionic species.
-
Solvent Strategy: Polar aprotic solvents are essential for N-alkylation reactions.
-
Primary Choice: Dimethylformamide (DMF) or Tetrahydrofuran (THF) . These solvents are ideal for reactions using strong bases like NaH.[5][6] They effectively solvate the resulting sodium cation, leaving the anion free to react as a potent nucleophile. DMF's high boiling point allows for heating to accelerate slower reactions.
-
Secondary Choice: Acetone or Acetonitrile (ACN) . These are often used with weaker bases like K₂CO₃. The reaction proceeds through the neutral amine, which is less reactive, and may require higher temperatures and longer reaction times.
-
Protocol 2: N-Benzylation using NaH/DMF
-
Setup: To a dry, three-neck flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Washing (Optional): Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes carefully.
-
Solvent Addition: Add anhydrous DMF and cool the suspension to 0 °C.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise. Stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring for completion.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
C. Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)
This powerful reaction forms a C-N bond between the benzimidazole amine and an aryl halide. The solvent must support the catalytic cycle, which involves multiple organometallic species, and dissolve the substrate, aryl halide, base, and ligand.
-
Mechanistic Insight: The solvent's role is complex. It must dissolve all components, not inhibit the catalyst (e.g., by coordinating too strongly to the palladium center), and facilitate the key steps of oxidative addition and reductive elimination.[7][8]
-
Solvent Strategy: Anhydrous, deoxygenated aprotic solvents are required.
-
Primary Choices: 1,4-Dioxane and Toluene . These are the most common and reliable solvents for Buchwald-Hartwig aminations.[9] They have relatively low coordinating ability, high enough boiling points for thermal reactions, and dissolve the organic components well.
-
"Green" Alternative: 2-Methyltetrahydrofuran (2-MeTHF) . This bio-derived solvent has been shown to be an excellent, and sometimes superior, replacement for THF, offering improved reaction kinetics and a better safety profile.[10]
-
Other Options: THF is also widely used, but its lower boiling point limits the reaction temperature. DMF can be used but may require specific ligands, as it can sometimes act as a catalyst inhibitor.[7]
-
Figure 2: Standard workflow for setting up a palladium-catalyzed cross-coupling reaction.
Table 2: Comparison of Common Solvents for Buchwald-Hartwig Amination
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Characteristics & Considerations |
| Toluene | 111 | 2.4 | Excellent general-purpose solvent. Non-coordinating. Good for high-temperature reactions. |
| 1,4-Dioxane | 101 | 2.2 | Highly effective for a broad range of substrates. Miscible with water, which can simplify work-up. |
| THF | 66 | 7.5 | Good solvent, but limited to lower reaction temperatures. |
| 2-MeTHF | 80 | 6.2 | Greener alternative to THF with a higher boiling point and potentially faster kinetics.[10] |
| DMF | 153 | 36.7 | Highly polar, excellent solvating power for salts. Can inhibit some catalysts; use with caution.[7] |
Protocol 3: Buchwald-Hartwig C-N Coupling
-
Setup: To a flame-dried Schlenk tube, add the aryl bromide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (NaOt-Bu, 1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Inerting: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous, deoxygenated 1,4-dioxane (approx. 0.2 M) via syringe.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100-110 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to isolate the N-aryl product.
Conclusion
The selection of a solvent for reactions involving this compound is a strategic decision that directly impacts synthetic success. A systematic approach, grounded in the principles of physical organic chemistry, allows for the prediction of optimal reaction media. For N-acylation, non-coordinating solvents like DCM are preferred to maximize regioselectivity. For N-alkylation, polar aprotic solvents like DMF or THF are necessary to support the requisite basic conditions. Finally, for palladium-catalyzed cross-coupling, ethereal solvents such as dioxane and toluene provide the robust, non-inhibitory environment needed for the catalytic cycle to function efficiently. By applying the principles and protocols outlined in this guide, researchers can significantly accelerate the optimization process, leading to higher yields, improved purity, and more reliable synthetic outcomes.
References
-
SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2022). Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35-46. [Link]
-
Padilla-Martínez, I. I., Cruz, A., & Corona-Becerril, D. (2022). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. Current Organic Synthesis, 20(2), 136-159. [Link]
-
(PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - ResearchGate. (n.d.). Retrieved February 16, 2026, from [Link]
-
N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores - PubMed. (2023). Current Organic Synthesis, 20(2), 136-159. [Link]
-
Petrova, O. N., Zamigajlo, L. L., et al. (2015). Multicomponent Reaction of 2-aminobenzimidazole, Arylglyoxals, and 1,3-cyclohexanedione. Chemistry of Heterocyclic Compounds, 51, 336-343. [Link]
-
Lei, P., & Szostak, M. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 8(39), 14776-14782. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4554-4562. [Link]
-
Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. [Link]
-
Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (2018). International Journal of Research in Advent Technology, 6(1). [Link]
-
Screening of different solvents for Suzuki coupling. (2019). ResearchGate. [Link]
-
Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. (2016). Thail J Pharm Sci, 40(4), 163-168. [Link]
-
N-Monobenzoylation (acetylation, arylsulfonation), N-, C- di- and N-, C-, O- tribenzoylation of 5H(chloro, nitro)-2-methyl(ethyl)benzimidazoles. (2015). Advanced Pharmaceutical Science. [Link]
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012). International Journal of Research in Pharmacy and Chemistry. [Link]
-
Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. (2019). Journal of Chemistry. [Link]
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- 2. scispace.com [scispace.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. aps.uzicps.uz [aps.uzicps.uz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
Application Note: Preparation of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine Hydrochloride
The following Application Note details the optimized protocol for the preparation of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride . This guide is designed for pharmaceutical researchers and process chemists, focusing on regioselective synthesis, safety, and scalability.
Abstract & Significance
The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in histamine H1-H4 receptor antagonists, kinase inhibitors, and antiviral agents. The 1,4-dimethyl substitution pattern is critical for inducing specific conformational constraints that enhance ligand selectivity. This protocol addresses the challenge of regioselectivity —specifically avoiding the formation of the thermodynamically competing 1,7-dimethyl isomer—by utilizing a directed precursor synthesis followed by cyanogen bromide cyclization.
Retrosynthetic Analysis & Strategy
To ensure the methyl group resides at the C4 position (adjacent to the bridgehead N3), the synthesis must proceed through a specific diamine precursor:
-
Regiochemical Logic:
-
The
-methyl group of the diamine becomes the N1 of the benzimidazole. -
The primary amine (
) of the diamine becomes the N3 . -
Therefore, the aryl methyl group must be ortho to the primary amine in the precursor to end up at C4 (adjacent to N3).
-
Incorrect Route: Starting with 2-chloro-3-nitrotoluene would yield the 1,7-isomer.
-
Correct Route: Starting with 3-methyl-2-nitroaniline allows for selective
-methylation at the position meta to the aryl methyl, setting the correct 1,2,3-substitution pattern.
-
Reaction Scheme Visualization
Caption: Regioselective synthetic route ensuring 1,4-substitution pattern.
Safety & Hazards (Critical)
-
Cyanogen Bromide (CNBr): Highly toxic and volatile. Hydrolyzes to release HCN. Must be handled in a well-ventilated fume hood.[1] Keep a bleach (sodium hypochlorite) quenching bath ready to neutralize all waste and glassware.
-
Methyl Iodide (MeI): Potent alkylating agent and suspected carcinogen. Use gloves and work in a hood.[1]
-
Hydrogenation: High-pressure hydrogen gas presents an explosion hazard. Ensure autoclave integrity.
Detailed Experimental Protocol
Step 1: Preparation of N,3-Dimethyl-2-nitroaniline
Objective: Selective mono-methylation of the aniline nitrogen.
-
Setup: Charge a 250 mL round-bottom flask (RBF) with 3-methyl-2-nitroaniline (5.0 g, 32.8 mmol) and anhydrous DMF (50 mL).
-
Base Addition: Add Potassium Carbonate (
, 6.8 g, 49.2 mmol, 1.5 eq) and stir to create a suspension. -
Alkylation: Cool the mixture to 0°C in an ice bath. Add Methyl Iodide (2.25 mL, 36.1 mmol, 1.1 eq) dropwise over 15 minutes.
-
Note: Limiting MeI to 1.1 equivalents minimizes the formation of the dimethyl byproduct.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Pour the reaction mixture into ice-water (200 mL). Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes) to isolate the mono-methylated product as an orange solid.
-
Yield Target: 75-85%.
-
Step 2: Preparation of -Dimethylbenzene-1,2-diamine
Objective: Reduction of the nitro group to the primary amine.
-
Setup: Dissolve N,3-Dimethyl-2-nitroaniline (4.0 g, 22.2 mmol) in Methanol (40 mL) in a hydrogenation vessel.
-
Catalyst: Carefully add 10% Pd/C (400 mg, 10 wt%) under a nitrogen blanket (pyrophoric hazard).
-
Reaction: Purge the vessel with
gas and pressurize to 3 atm (45 psi) . Shake/stir at RT for 4–6 hours. -
Workup: Filter the mixture through a Celite pad to remove the catalyst (keep wet to prevent ignition). Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo. The diamine is oxidation-sensitive; proceed immediately to Step 3 or store under Argon at -20°C.
Step 3: Cyclization to this compound
Objective: Formation of the benzimidazole core using Cyanogen Bromide.
-
Setup: Dissolve the fresh diamine (3.0 g, 22.0 mmol) in Methanol (30 mL) and Water (5 mL). Cool to 0°C.
-
Reagent Addition: Add a solution of Cyanogen Bromide (CNBr, 2.56 g, 24.2 mmol, 1.1 eq) in MeOH (10 mL) dropwise over 20 minutes.
-
Safety: Do not breathe vapors.
-
-
Reaction: Stir at RT for 12 hours. The solution may darken slightly.
-
Quenching: Basify the reaction mixture to pH ~10 using aqueous NaOH (2M).
-
Extraction: Extract with Dichloromethane (DCM,
mL). Dry organics over and concentrate to yield the crude free base.
Step 4: Hydrochloride Salt Formation
Objective: Stabilization and final purification.
-
Dissolution: Dissolve the crude free base in a minimum amount of anhydrous Ethanol or DCM .
-
Acidification: Add 2M HCl in Diethyl Ether dropwise with vigorous stirring until no further precipitate forms (pH ~2).
-
Isolation: Filter the white/off-white precipitate. Wash the filter cake with cold Diethyl Ether (
mL). -
Drying: Dry under high vacuum at 40°C for 6 hours.
Characterization & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | >98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| 400 MHz NMR | ||
| MS (ESI+) | LC-MS | |
| Melting Point | >240°C (dec) | Capillary Method |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Over-methylation to dimethyl aniline. | Strictly control MeI equivalents (1.1 eq) and temperature (0°C). |
| Dark/Tar Product in Step 2 | Oxidation of diamine. | Use degassed solvents; minimize air exposure; use immediately in Step 3. |
| Incomplete Cyclization | Old or hydrolyzed CNBr. | Use fresh CNBr (white crystals, not yellow/orange). |
| Regioisomer Contamination | Incorrect starting material isomer. | Verify 3-methyl-2-nitroaniline via NMR before starting. |
References
-
Benzimidazole Synthesis Review
-
CNBr Cyclization Protocol
- Title: Cyanogen Bromide in Organic Synthesis (Org. Synth. Procedure).
- Source:Organic Syntheses, Coll. Vol. 3, p.608.
-
URL:[Link]
-
Regioselectivity in Benzimidazoles
-
Precursor Synthesis (Alkylation)
- Title: Synthesis of N-alkyl-o-nitroanilines (General Protocol).
- Source:PrepChem.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. labeled benzimidazole derivatives: Topics by Science.gov [science.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. (PDF) Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline [academia.edu]
- 5. Regioselective synthesis of 1,4-disubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Preparation for 1,4-Dimethylbenzimidazole Ligands
Introduction
Molecular docking has become an indispensable tool in modern drug discovery, offering a computational lens to predict the binding orientation of small molecules within the active site of a target protein.[1][2][3] The accuracy of these predictions, however, is fundamentally reliant on the meticulous preparation of both the protein and the ligand. This guide provides a comprehensive, in-depth protocol for the preparation of 1,4-dimethylbenzimidazole and its derivatives for molecular docking studies. Benzimidazole scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[4][5][6] Therefore, a robust and validated protocol for their in silico evaluation is of paramount importance for researchers in drug development.
This document eschews a rigid template in favor of a logical, scientifically-driven workflow. We will delve into the "why" behind each step, grounding our protocols in established principles of computational chemistry and providing citations to authoritative sources to ensure scientific integrity.
Foundational Principles: The "Why" Behind Ligand Preparation
The primary goal of ligand preparation is to generate a three-dimensional conformation that is both energetically favorable and representative of its bioactive state.[7] This involves several critical steps, each with a specific purpose:
-
Generation of a High-Quality 3D Structure: Docking algorithms operate in three-dimensional space. Therefore, an accurate initial 3D representation of the ligand is the bedrock of any successful docking experiment.
-
Protonation State and Tautomer Prediction: The protonation state of a ligand can significantly influence its interaction with the protein, particularly through hydrogen bonding and electrostatic interactions. This is especially crucial for heterocyclic systems like benzimidazoles.
-
Charge Assignment: The distribution of partial atomic charges on the ligand dictates its electrostatic interactions with the protein.[8] Accurate charge assignment is critical for the scoring functions used to evaluate docking poses.[8][9]
-
Energy Minimization: This computational process refines the ligand's geometry to relieve any steric strain and find a low-energy conformation.[10][11][12] Starting from a minimized structure increases the efficiency and accuracy of the docking simulation.[12]
Experimental Workflow: A Visual Overview
The following diagram outlines the comprehensive workflow for preparing 1,4-dimethylbenzimidazole ligands for molecular docking.
Caption: Workflow for 1,4-dimethylbenzimidazole ligand preparation.
Detailed Protocols
Part 1: Ligand Structure Acquisition and Initial Preparation
The initial step is to obtain the 2D or 3D structure of 1,4-dimethylbenzimidazole.
Protocol 1.1: Acquiring the Ligand Structure
-
From a Database: Public databases like PubChem are excellent resources.
-
Navigate to the PubChem database ([Link]).
-
Search for "1,4-dimethylbenzimidazole".
-
Download the 3D conformer in a suitable format, such as SDF or MOL2.
-
-
From 2D Sketching: If the ligand is novel, it can be drawn using chemical drawing software.
-
Use a program like MarvinSketch or ChemDraw to draw the 2D structure of 1,4-dimethylbenzimidazole.
-
Export the structure in a 2D format (e.g., .mol).
-
Protocol 1.2: 2D to 3D Conversion (if necessary)
If you start with a 2D structure, it must be converted to a 3D conformation.
-
Rationale: Docking algorithms require 3D coordinates for all atoms. This conversion generates an initial, albeit unoptimized, 3D structure.
-
Method:
-
Use a molecular modeling package such as UCSF Chimera, PyMOL, or software suites from Schrödinger or MOE.
-
Import the 2D structure file.
-
Utilize the "Add Hydrogens" and "Build 3D" (or equivalent) functionalities. Most software will attempt to generate a reasonable 3D geometry.
-
Part 2: Protonation, Charge Assignment, and Energy Minimization
This phase is critical for ensuring the ligand is in a chemically realistic state for docking.
Protocol 2.1: Assigning Protonation States and Tautomers
-
Rationale: The benzimidazole core contains nitrogen atoms that can be protonated. The physiological pH (typically ~7.4) will determine the most likely protonation state. Incorrect protonation can lead to the loss of key hydrogen bonds.
-
Method (using Schrödinger's LigPrep as an example):
-
Import the 3D structure of 1,4-dimethylbenzimidazole into Maestro.
-
Open the LigPrep tool.
-
Set the target pH to 7.4 ± 0.5.
-
Ensure that the option to generate possible tautomers is enabled.
-
Execute the LigPrep job. The output will be one or more low-energy, correctly protonated structures.
-
Protocol 2.2: Assigning Partial Atomic Charges
-
Rationale: Partial charges are fundamental to calculating electrostatic interactions, a major component of docking scoring functions.[8] Different force fields use different methods for charge calculation.
-
Commonly Used Charge Models:
-
Gasteiger-Hückel: A rapid, empirical method suitable for high-throughput screening.[13]
-
AM1-BCC: A semi-empirical quantum mechanical method that often provides more accurate charges.
-
Force Field-Specific Charges: Many docking programs, like Glide, will automatically assign charges based on their underlying force field (e.g., OPLS).[14][15]
-
-
Method (using UCSF Chimera as an example):
-
Open the 3D structure in Chimera.
-
Use the "Add Charge" tool.
-
Select the desired charge model (e.g., AM1-BCC). Chimera will calculate and assign the partial charges to each atom.[16]
-
Protocol 2.3: Energy Minimization
-
Rationale: The initial 3D structure, even after protonation, may have unfavorable bond lengths, angles, or steric clashes. Energy minimization refines the geometry to find a local energy minimum, resulting in a more stable and realistic conformation.[12][13]
-
Method (using AutoDockTools as an example):
-
Load the ligand into AutoDockTools (ADT).
-
Select the ligand.
-
Go to the "Ligand" menu and choose "Torsion Tree" -> "Detect Root".
-
Then, "Torsion Tree" -> "Choose Torsions" to define rotatable bonds.
-
Save the prepared ligand as a PDBQT file. This process implicitly involves an energy minimization step using a chosen force field.
-
Part 3: Protein Preparation
A well-prepared protein is as crucial as a well-prepared ligand.
Protocol 3.1: Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Clean the Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file unless they are known to be essential for binding.[17]
-
Add Hydrogens and Assign Charges: Add hydrogen atoms, as they are typically absent in crystal structures. Assign partial charges to the protein atoms using a standard force field like AMBER or CHARMM.[18]
-
Energy Minimization: Perform a constrained energy minimization of the protein to relieve any steric clashes, particularly for the newly added hydrogen atoms. The backbone atoms are often kept fixed during this step.
Part 4: Docking Protocol Validation
-
Rationale: Before screening a library of novel compounds, it is essential to validate that your chosen docking protocol can reproduce the known binding mode of a reference ligand.[19][20] This is typically done by redocking a co-crystallized ligand back into its binding site.
-
Method:
-
If a crystal structure of your target protein with a bound benzimidazole derivative is available, use this as your starting point.
-
Separate the ligand from the protein.
-
Prepare both the protein and the ligand using the protocols described above.
-
Dock the prepared ligand back into the prepared protein's binding site.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.[19][21][22]
-
Data Presentation: Force Field and Software Parameters
The choice of force field and software parameters can significantly impact the outcome of your docking study. The table below summarizes some commonly used options.
| Parameter | Commonly Used Options | Rationale |
| Force Field for Ligand | MMFF94(s), GAFF, OPLS3e | These force fields are well-parameterized for drug-like small molecules.[23][24][25] |
| Charge Model | Gasteiger, AM1-BCC, Force Field-assigned | Balances speed and accuracy. Force field-assigned charges ensure consistency.[14][15] |
| Docking Software | AutoDock Vina, Glide, GOLD, Surflex-Dock | These are widely used and validated docking programs.[1][2][26] |
| Search Algorithm | Lamarckian Genetic Algorithm, Monte Carlo | Efficiently explores the conformational space of the ligand. |
| Scoring Function | Vina Score, GlideScore, GoldScore | Empirically derived functions that estimate the binding affinity. |
Visualization of the Overall Docking Process
Caption: Overview of the molecular docking process.
Conclusion
The preparation of ligands for molecular docking is a multi-step process that requires careful attention to detail. By following the scientifically-grounded protocols outlined in this guide, researchers can significantly enhance the accuracy and reliability of their docking predictions for 1,4-dimethylbenzimidazole derivatives and other small molecules. The emphasis on understanding the rationale behind each step, coupled with proper validation, will ultimately lead to more meaningful and impactful in silico drug discovery efforts.
References
-
Force fields for small molecules - PMC - NIH. Available at: [Link]
-
Molecular docking protocol validation. This crucial process can enhance... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC. Available at: [Link]
-
In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar . Available at: [Link]
-
Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking - Baker Lab. Available at: [Link]
-
How do I assign partial charges to my structures for Glide docking or other applications? - Schrödinger. Available at: [Link]
-
Improving Small-Molecule Force Field Parameters in Ligand Binding Studies - Frontiers. Available at: [Link]
-
Recent Progress in General Force Fields of Small Molecules - PMC - NIH. Available at: [Link]
-
Importance of Accurate Charges in Molecular Docking: Quantum Mechanical/Molecular Mechanical (QM/MM) Approach - PMC. Available at: [Link]
-
Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC. Available at: [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. Available at: [Link]
-
Force Fields — ScotCHEM protein-ligand docking course documentation . Available at: [Link]
-
Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type - Universiti Kebangsaan Malaysia. Available at: [Link]
-
Energy minimization on manifolds for docking flexible molecules - PMC. Available at: [Link]
-
Energy Minimization of Structures in Molecular Docking - BioSolveIT. Available at: [Link]
-
Energy Minimization - Computational Chemistry Glossary - Deep Origin. Available at: [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. Available at: [Link]
-
Automatic Partial Charge Assignment in Glide Docking - Schrödinger, Inc. Available at: [Link]
-
Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC. Available at: [Link]
-
How can we carry out energy minimization of protein? - ResearchGate. Available at: [Link]
-
Ligand-Based Virtual Screening and Molecular Docking of Benzimidazoles as Potential Inhibitors of Triosephosphate Isomerase Identified New Trypanocidal Agents - MDPI. Available at: [Link]
-
Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - Semantic Scholar. Available at: [Link]
-
In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC. Available at: [Link]
-
Probing Molecular Docking in a Charged Model Binding Site - PMC. Available at: [Link]
-
Energy minimization: Significance and symbolism . Available at: [Link]
-
How to assign charge in autodock? - ResearchGate. Available at: [Link]
-
MOLECULAR MODELING AND DOCKING OF SUBSTITUTED BENZIMIDAZOLE NUCLEOSIDES AS POTENTIAL ANTIVIRAL AGENTS - IJCRT.org. Available at: [Link]
-
A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists - Bond University. Available at: [Link]
-
In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC - NIH. Available at: [Link]
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- 7. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of Accurate Charges in Molecular Docking: Quantum Mechanical/Molecular Mechanical (QM/MM) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing Molecular Docking in a Charged Model Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Energy minimization on manifolds for docking flexible molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosolveit.de [biosolveit.de]
- 12. Energy Minimization - Computational Chemistry Glossary [deeporigin.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. Schrödinger Customer Portal [my.schrodinger.com]
- 15. Schrödinger Customer Portal [my.schrodinger.com]
- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 17. researchgate.net [researchgate.net]
- 18. ukm.my [ukm.my]
- 19. researchgate.net [researchgate.net]
- 20. echemi.com [echemi.com]
- 21. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]
- 25. 3. Force Fields — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 26. pure.bond.edu.au [pure.bond.edu.au]
Troubleshooting & Optimization
Technical Support Center: 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine Synthesis
The following guide serves as a specialized Technical Support Center for the synthesis of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine . It is designed for researchers requiring high-purity outcomes and robust yield optimization.[1]
Case ID: OPT-YIELD-14DMB Assigned Specialist: Senior Application Scientist Status: Active Support
Executive Summary & Molecule Profile
The target molecule, This compound , is a privileged scaffold in medicinal chemistry, often acting as a bioisostere for guanidines or as a kinase inhibitor core.[1]
-
Core Challenge: The synthesis is plagued by regioselectivity issues (distinguishing 1,4-dimethyl from the 1,7-dimethyl isomer) and dimerization during the cyanogen bromide cyclization.[1]
-
Primary Objective: Maximize yield of the specific 1,4-isomer while minimizing chromatographic purification steps.
Standard Operating Procedures (SOPs)
We recommend two distinct routes. Route A is the industry standard (cost-effective). Route B is the "High-Fidelity" route (superior regiocontrol).
Route A: The "Distal Alkylation" Protocol (Standard)
Best for: Large scale, readily available starting materials.[1]
Reaction Logic: This route relies on the steric hindrance of the C4-methyl group to direct methylation to the distal N1 nitrogen.
-
Cyclization: 3-Methyl-1,2-phenylenediamine + Cyanogen Bromide (BrCN)
4-Methyl-1H-benzo[d]imidazol-2-amine. -
Methylation: 4-Methyl-1H-benzo[d]imidazol-2-amine + MeI/KOH
1,4-Dimethyl isomer (Major) + 1,7-Dimethyl isomer (Minor).
Step-by-Step Protocol:
-
Cyclization: Dissolve 3-methyl-1,2-phenylenediamine (1.0 eq) in THF/Water (1:1). Cool to 0°C.[1][2]
-
Addition: Add BrCN (1.1 eq) solution dropwise. Caution: BrCN is highly toxic; use bleach trap.
-
Reaction: Stir at RT for 4 hours. The product often precipitates as the hydrobromide salt.[1]
-
Workup: Basify with aq. NaOH to pH 10.[1][2][3] Filter the free base.[1]
-
Methylation: Dissolve the dried intermediate in Acetone. Add powdered KOH (2.0 eq). Stir for 15 min.
-
Alkylation: Add Methyl Iodide (1.05 eq) dropwise at 0°C. Stir 1 hour.
-
Purification: Recrystallize from Ethanol. The 1,4-isomer crystallizes preferentially due to higher symmetry/packing efficiency compared to the 1,7-isomer.[1]
Route B: The "Pre-Methylated" Protocol (High Precision)
Best for: Strict regiochemical requirements, avoiding isomer separation.[1]
Reaction Logic: By fixing the methyl group on the amine before ring closure, you guarantee the 1,4-substitution pattern.[1]
-
Precursor: Start with
,3-dimethylbenzene-1,2-diamine . -
Cyclization: React with BrCN.
-
Result: Exclusive formation of this compound.
Troubleshooting Hub (FAQs)
Issue 1: "I am getting a 50/50 mixture of regioisomers in Route A."
Diagnosis: Lack of Steric Control or Thermodynamic Equilibration.[1] Technical Insight: In the presence of strong bases and high heat, the methylation can become less selective.[1] The C4-methyl group provides steric hindrance, discouraging attack at the proximal N3 (which would yield the 1,7-isomer).[1] However, if the temperature is too high, selectivity drops.[1] Solution:
-
Switch Base: Use Cs₂CO₃ in DMF instead of KOH/Acetone. Cesium can coordinate with the substrate, often enhancing the "distal" preference due to the "Ceasium Effect."[1]
-
Lower Temperature: Conduct the methylation at -10°C .
-
Switch Reagent: Use Dimethyl Sulfate (DMS) instead of MeI. DMS is harder and can be more selective for the less hindered nitrogen.[1]
Issue 2: "My yield during the BrCN cyclization is <40%."
Diagnosis: Sublimation of BrCN or Hydrobromide Trapping.[1] Technical Insight: Cyanogen bromide is volatile.[1] If the reaction exotherms, BrCN is lost.[1] Furthermore, the product is a base and reacts with the HBr byproduct, potentially stalling the reaction if the free amine is consumed.[1] Solution:
-
Stoichiometry: Increase BrCN to 1.2 - 1.5 equivalents .
-
Buffer: Add Sodium Bicarbonate (NaHCO₃) (2.0 eq) to the reaction mixture before adding BrCN. This scavenges the HBr immediately, keeping the diamine nucleophilic.[1]
-
Temperature Control: Ensure the internal temperature never exceeds 25°C.
Issue 3: "The product is a dark, tarry oil instead of a solid."
Diagnosis: Oxidative Polymerization.[1] Technical Insight: Phenylenediamines are highly susceptible to air oxidation (forming purple/black indo dyes) before they cyclize.[1] Solution:
-
Inert Atmosphere: Purge all solvents with Nitrogen/Argon for 15 minutes prior to use.[1]
-
Antioxidant: Add a pinch of Sodium Metabisulfite or Ascorbic Acid to the aqueous phase during workup to prevent oxidation of unreacted starting material.[1]
Issue 4: "I cannot separate the 1,4 and 1,7 isomers by column chromatography."
Diagnosis: Similar Polarity (
-
Crystallization: The 1,4-isomer usually has a higher melting point.[1] Dissolve the mixture in minimum hot Ethanol, add water until turbid, and cool slowly.
-
Functional Derivatization: If separation fails, react the crude amine with Boc-anhydride .[1] The Boc-protected isomers often have significantly different
values. Separate, then deprotect with TFA.[1]
Data Vault: Optimization Parameters
Table 1: Solvent Effects on Methylation Regioselectivity (Route A)
| Solvent | Base | Temperature | Yield (1,4-isomer) | Ratio (1,4 : 1,[1]7) | Notes |
| Acetone | KOH | 0°C | 75% | 4:1 | Standard protocol. Fast. |
| DMF | Cs₂CO₃ | 25°C | 82% | 8:1 | Recommended. High selectivity.[1] |
| THF | NaH | 0°C | 60% | 2:1 | Poor selectivity; NaH is too aggressive.[1] |
| Ethanol | Et₃N | Reflux | 45% | 1:1 | Avoid.[1] Promotes equilibration.[1] |
Table 2: Cyclization Reagent Comparison
| Reagent | Conditions | Yield | Toxicity | Comments |
| BrCN | THF/H₂O, RT | 85-95% | High | Cleanest reaction; easiest workup. |
| Urea | Melt, 150°C | 50-60% | Low | Harsh conditions; difficult purification.[1] |
| ClCN | Gas feed | N/A | Extreme | Do not use. Hard to control stoichiometry.[1] |
Visual Guides
Diagram 1: Synthesis Workflow & Regioselectivity Logic
This diagram illustrates the critical decision points between Route A and Route B and the mechanism of regioselectivity.
Caption: Comparison of Route A (Standard) vs. Route B (High Fidelity). Route A requires regiocontrol during methylation; Route B locks regiochemistry early.[1]
Diagram 2: Troubleshooting Decision Tree
Use this flow to diagnose low yields or purity issues.
Caption: Diagnostic logic for resolving common synthetic failures in benzimidazole production.
References
-
BenchChem Technical Support. (2025).[1][3][4] Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol. Retrieved from
-
RSC Publishing. (2015).[1] Regioselective synthesis of 1,4-disubstituted imidazoles. Retrieved from
-
Organic Chemistry Portal. (2024).[1] Synthesis of Benzimidazoles: Recent Literature and Protocols. Retrieved from
-
SciSpace. (2019).[1] Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2006).[1] Cyanogen bromide formation and reaction kinetics. Retrieved from
-
Google Patents. (2010).[1] CN101671308A: Method for preparing 2-aminoalkylbenzimidazole derivatives.[1] Retrieved from
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Solubility of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine in DMSO and DMF
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility challenges encountered with 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine in common aprotic polar solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
Understanding the Challenge: The Nature of this compound
This compound is a benzimidazole derivative. The core benzimidazole structure, a fusion of benzene and imidazole rings, along with its substituents, dictates its physicochemical properties, including solubility. The "like dissolves like" principle is a fundamental concept in solubility, suggesting that substances with similar polarities are more likely to be soluble in each other.[1][2] Both DMSO and DMF are polar aprotic solvents, capable of dissolving a wide range of polar and nonpolar compounds, making them common choices for creating stock solutions in experimental settings.[3][4] However, even with these powerful solvents, solubility issues can arise due to factors like the compound's crystal lattice energy, polymorphism, and the presence of impurities.[5]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and provides a systematic approach to resolving solubility issues with this compound.
Q1: I'm having difficulty dissolving this compound in DMSO at room temperature. What could be the reason, and what are the initial steps to troubleshoot this?
A1: Several factors can contribute to poor solubility at room temperature. The crystalline form of the solid may have high lattice energy, requiring more energy to break the crystal structure than the solvation energy provided by DMSO.
Initial Troubleshooting Steps:
-
Purity Check: Ensure the purity of your compound. Impurities can significantly alter solubility characteristics. If possible, use a fresh, unopened vial of the compound.
-
Solvent Quality: Use anhydrous, high-purity DMSO. Water content in DMSO can decrease its solvating power for certain organic compounds.
-
Gentle Heating: Gently warm the solution in a water bath (e.g., 37°C).[6] Increased kinetic energy can help overcome the activation energy barrier for dissolution.[2] Caution: Do not overheat, as it may lead to degradation of the compound. A safety data sheet for a related compound suggests that thermal decomposition can lead to the release of irritating gases and vapors.[7]
-
Sonication: Use a sonicator bath to provide mechanical agitation. This can help break up solid aggregates and increase the surface area for dissolution.
-
Vortexing: Vigorous vortexing can also aid in the dissolution process by ensuring thorough mixing.[6]
Q2: I've tried gentle heating and sonication, but my compound still won't fully dissolve in DMF. Are there alternative strategies I can employ?
A2: If initial methods fail, a more systematic approach to solvent system modification may be necessary.
Advanced Troubleshooting Strategies:
-
Co-solvent Systems: While DMSO and DMF are potent solvents, creating a co-solvent system can sometimes enhance solubility. However, for initial stock solutions, it's generally recommended to stick to a single solvent to avoid complications in downstream applications.
-
pH Adjustment: For compounds with ionizable groups, altering the pH can dramatically increase solubility.[3] this compound has a basic amine group. Adding a small amount of a weak acid (e.g., a few microliters of acetic acid) to the DMF might protonate the amine, forming a more soluble salt. However, this should be done with caution, considering the compatibility of the acidified solution with your experimental system. The pH of a 6.7% aqueous solution of a related compound is 10.5, indicating its basic nature.[7]
-
Salt Form: If you have access to different salt forms of the compound (e.g., hydrochloride salt), they often exhibit higher aqueous solubility than the free base.[4][8]
Q3: My compound dissolves initially in DMSO, but then precipitates out of solution upon dilution into my aqueous experimental buffer. How can I prevent this?
A3: This phenomenon, known as "precipitation upon dilution," is a common challenge when transitioning from a high-concentration organic stock to an aqueous medium.[3]
Strategies to Prevent Precipitation:
-
Lower the Final Concentration: The simplest solution is often to work at a lower final concentration of the compound in your assay.[3]
-
Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), in your aqueous buffer can help to maintain the solubility of hydrophobic compounds.[3]
-
Employ Co-solvents in the Final Medium: Adding a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) to your final aqueous buffer can increase the compound's solubility.[3] Be mindful of the final solvent concentration to avoid off-target effects in your experiment.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
Experimental Protocols
Protocol 1: Standard Dissolution Procedure
-
Weigh the desired amount of this compound in a sterile, dry vial.
-
Add the calculated volume of high-purity, anhydrous DMSO or DMF to achieve the target concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
If solubility is still an issue, warm the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
Visually inspect the solution for any undissolved particles against a dark background. A clear solution indicates complete dissolution.
Protocol 2: Small-Scale Solubility Testing
Before preparing a large stock solution, it is prudent to perform a small-scale solubility test.
-
Prepare a small, known amount of the compound (e.g., 1 mg).
-
Add a small, measured volume of the solvent (e.g., 100 µL) and follow the steps in Protocol 1.
-
If the compound dissolves, you can proceed to make a larger stock at that concentration. If not, you can incrementally add more solvent to determine the approximate solubility limit.
Data Summary
| Solvent | Polarity | Expected Solubility of this compound | Notes |
| DMSO | Polar Aprotic | Generally Soluble | A powerful solvent for many organic molecules.[3] Hygroscopic; use anhydrous grade. |
| DMF | Polar Aprotic | Generally Soluble | Another common solvent for organic compounds.[3] Can be used as an alternative to DMSO. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for solubility issues.
Safety Precautions
Always consult the Safety Data Sheet (SDS) for this compound and the solvents being used.[7][9][10][11][12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
Conclusion
Resolving solubility issues for compounds like this compound requires a systematic and informed approach. By understanding the chemical nature of the solute and solvents, and by methodically applying the troubleshooting steps outlined in this guide, researchers can successfully prepare clear, stable stock solutions for their experiments.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. caymanchem.com [caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility factors when choosing a solvent [labonline.com.au]
- 6. researchgate.net [researchgate.net]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. Buy 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine | 39860-12-3 [smolecule.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Factors Affecting Solubility | PPT [slideshare.net]
- 15. N,N-Dimethyl-1H-benzimidazol-2-amine | C9H11N3 | CID 17846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. N,N-Dimethyl-1H-benzo[d]imidazol-2-amine | 2851-13-0 [sigmaaldrich.com]
- 17. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 18. reddit.com [reddit.com]
- 19. mdpi.com [mdpi.com]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijarsct.co.in [ijarsct.co.in]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. 1H-Benzimidazole (CAS 51-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 25. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijrpc.com [ijrpc.com]
- 27. scispace.com [scispace.com]
- 28. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 32. rsc.org [rsc.org]
- 33. ptacts.uspto.gov [ptacts.uspto.gov]
- 34. 934-32-7|1H-Benzo[d]imidazol-2-amine|BLD Pharm [bldpharm.com]
Technical Support Center: Separation of 1,4-Dimethyl and 1,7-Dimethyl Benzimidazole Regioisomers
Welcome to the technical support center for the resolution of 1,4-dimethyl and 1,7-dimethyl benzimidazole regioisomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common challenge of separating these closely related compounds. Drawing from established analytical and preparative chemistry principles, this document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to empower you to overcome separation hurdles and ensure the purity of your target isomer.
Introduction: The Challenge of Regioisomer Separation
The synthesis of substituted benzimidazoles, a scaffold of significant interest in medicinal chemistry, often yields a mixture of regioisomers.[1][2][3][4][5][6] The 1,4-dimethyl and 1,7-dimethyl benzimidazole isomers, in particular, present a significant purification challenge due to their nearly identical physicochemical properties. Standard chromatographic and crystallization techniques may prove insufficient, leading to co-elution and co-crystallization. This guide provides a systematic approach to tackling this separation.
Troubleshooting Guide: Overcoming Common Separation Issues
This section addresses specific problems you may encounter during the separation of 1,4-dimethyl and 1,7-dimethyl benzimidazole regioisomers.
Issue 1: Poor or No Resolution in Reversed-Phase HPLC
Question: I am running a standard C18 column with a methanol/water or acetonitrile/water gradient, but my 1,4- and 1,7-dimethyl benzimidazole isomers are co-eluting as a single peak. How can I improve the separation?
Answer:
Reversed-phase HPLC is often the first approach for purification, but it may not be effective for closely related, non-polar regioisomers.[7][8] Here’s a systematic approach to troubleshoot this issue:
-
Confirm the Problem: First, ensure that you indeed have a mixture of isomers. This can be confirmed by High-Resolution Mass Spectrometry (HRMS) to verify the mass and ¹H NMR to look for subtle differences in the aromatic region or methyl group signals, although these may be difficult to discern in a mixture.[9][10]
-
Switch to Normal-Phase Chromatography: Normal-phase HPLC often provides better selectivity for regioisomers.[7]
-
Recommended Columns: Cyano (CN) or Silica (Si) columns are excellent starting points.
-
Mobile Phase Strategy: Begin with a non-polar solvent like hexane or heptane and a more polar modifier such as ethanol, isopropanol (IPA), or ethyl acetate. A shallow gradient of the polar modifier is often effective. For basic compounds like benzimidazoles, adding a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase can improve peak shape and resolution by minimizing interactions with acidic silanol groups on the silica surface.[11][12][13]
-
-
Explore Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating isomers and is often faster and uses less organic solvent than HPLC.[14][15][16][17][18]
-
Principle: SFC uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol or ethanol. The lower viscosity and higher diffusivity of the supercritical fluid can lead to higher efficiency and better resolution.[15][17]
-
Starting Conditions: A common starting point is a gradient of methanol in CO₂ on a silica or cyano column.
-
Issue 2: Isomers Co-crystallize
Question: I have a mixture of the two isomers that I've tried to purify by recrystallization from various solvents, but they always seem to crash out together. What can I do?
Answer:
Co-crystallization is a common problem with regioisomers due to their similar crystal packing abilities. Here are some strategies to try:
-
Systematic Solvent Screening: A broader and more systematic approach to solvent selection is needed.[19][20]
-
Create a solubility profile for your mixture in a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water).
-
Look for a solvent system where one isomer is significantly more soluble than the other. This often requires a binary or even ternary solvent system.
-
-
Slow Crystallization Techniques: Rapid crystallization often traps impurities and the other isomer. Slower methods can allow for the preferential crystallization of the less soluble isomer.[19][20]
-
Slow Evaporation: Dissolve the mixture in a suitable solvent and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Dissolve your compound in a "good" solvent and place this in a sealed container with a "poor" solvent in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually inducing crystallization.[19]
-
Solvent Layering: Carefully layer a poor solvent on top of a solution of your compound in a good solvent.[19]
-
-
Seeding: If you can obtain a pure crystal of one isomer (even a very small amount), you can use it to seed a supersaturated solution of the mixture. This can encourage the crystallization of that specific isomer.[19]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between 1,4-dimethyl and 1,7-dimethyl benzimidazole that I can exploit for separation?
A1: The primary difference lies in the position of the methyl group on the benzene ring relative to the imidazole nitrogen. This results in subtle differences in dipole moment, polarity, and steric hindrance, which can be exploited by chromatographic techniques. The 1,7-isomer may have a slightly different pKa due to the proximity of the N-methyl group to the aromatic methyl group, which could be a handle for separation under specific pH conditions.
Q2: How can I definitively identify which isomer is which after separation?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.[9][21][22]
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will be different for the two isomers. Nuclear Overhauser Effect (NOE) experiments can be particularly useful. For the 1,7-isomer, an NOE should be observed between the N-methyl protons and the adjacent aromatic proton (at position 6). In the 1,4-isomer, the N-methyl protons will show an NOE to the proton at position 2 of the imidazole ring and potentially to the proton at position 7.
-
¹³C NMR: The chemical shifts of the aromatic carbons will also differ between the two isomers.[23]
Q3: Is preparative TLC a viable option for separating these isomers?
A3: Yes, preparative Thin Layer Chromatography (TLC) can be a good option for small-scale separations, especially if you have identified a solvent system that shows even a small difference in Rf values.[12] You can improve the separation by running the plate multiple times in the same mobile phase.
Experimental Protocols
Protocol 1: Normal-Phase HPLC Separation
This protocol provides a starting point for developing a separation method.
-
Column: Phenomenex Luna CN (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: Hexane or Heptane.
-
Mobile Phase B: Ethanol or Isopropanol.
-
Modifier: 0.1% Diethylamine (DEA) in Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 2% B
-
2-20 min: 2% to 15% B (linear gradient)
-
20-25 min: 15% B
-
25-27 min: 15% to 2% B
-
27-30 min: 2% B (re-equilibration)
-
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a stronger solvent like methanol if solubility is an issue, ensuring the injection volume is small to avoid peak distortion.
Protocol 2: Characterization by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[9]
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
For structural confirmation, perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
-
Interpretation:
-
1,7-dimethylbenzimidazole: Look for a nuclear Overhauser effect (NOE) between the N-methyl protons (a singlet around 3.7-4.0 ppm) and the adjacent aromatic proton.
-
1,4-dimethylbenzimidazole: The N-methyl protons should show an NOE to the C2-proton of the imidazole ring and potentially the C7-proton.
-
Data Summary Table
| Parameter | 1,4-Dimethyl Benzimidazole | 1,7-Dimethyl Benzimidazole |
| Expected Polarity | Likely slightly more polar | Likely slightly less polar |
| ¹H NMR (Predicted, CDCl₃) | Aromatic protons will show a distinct splitting pattern. N-CH₃ singlet. C4-CH₃ singlet. | Aromatic protons will show a different splitting pattern. N-CH₃ singlet. C7-CH₃ singlet. |
| Normal Phase HPLC Elution | Expected to elute later | Expected to elute earlier |
Workflow and Logic Diagram
Caption: Workflow for the separation and verification of benzimidazole regioisomers.
References
- Kagan, M. Z. (2007). High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. Taylor & Francis Online.
- IJCRT. (2025).
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- ResearchGate. (2025).
- ACS Omega. (2024). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market.
- PMC. (2014).
- Rasayan J. Chem. (n.d.).
- Semantic Scholar. (2023).
- Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC)
- University of Southampton. (2012).
- BenchChem. (n.d.).
- Guide for crystalliz
- ResearchGate. (2025).
- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole.
- Supplementary Inform
- Thai Journal of Science and Technology. (n.d.). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II)
- Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together.
- Agilent. (2001).
- DTIC. (2020).
- PubMed. (2014). Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis.
- Wiley Online Library. (2022). Method optimization of the simultaneous detection of B12 congeners leading to the detection of a novel isomer of.
- Selvita. (2024).
- MDPI. (2022).
- Shimadzu. (n.d.). C190-E270C SFC Basic Guide.
- ResearchGate. (2025). (PDF)
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. thaiscience.info [thaiscience.info]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ias.ac.in [ias.ac.in]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. reddit.com [reddit.com]
- 13. Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Dr GJ Langley's Group - Research - Supercritical Fluid Chromatography [southampton.ac.uk]
- 16. agilent.com [agilent.com]
- 17. selvita.com [selvita.com]
- 18. shimadzu.com [shimadzu.com]
- 19. unifr.ch [unifr.ch]
- 20. researchgate.net [researchgate.net]
- 21. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion | MDPI [mdpi.com]
Technical Support Center: Purification of 2-Amino-1,4-Dimethylbenzimidazole
Executive Summary
Welcome to the technical support guide for the purification of 2-amino-1,4-dimethylbenzimidazole . This document is designed for researchers encountering challenges in isolating high-purity crystalline material.
While 2-amino-benzimidazoles are robust heterocycles, the specific 1,4-dimethyl substitution pattern introduces unique physicochemical properties—specifically, the N1-methyl group eliminates a hydrogen bond donor, lowering the melting point and increasing solubility in organic solvents compared to its -NH counterparts. The C4-methyl group adds steric bulk near the N3 nitrogen, potentially affecting crystal packing.
This guide provides a validated recrystallization protocol, troubleshooting for common "oiling out" issues, and methods to remove persistent colored impurities derived from the starting diamine.
Part 1: Solvent System Selection (FAQs)
Q: Which solvent system should I use for recrystallization?
A: The choice depends on your primary impurity profile. Based on the polarity of the 2-amino-benzimidazole scaffold, we recommend the following systems:
| Solvent System | Composition (v/v) | Primary Use Case | Mechanism of Action |
| Ethanol / Water | 70:30 to 50:50 | General Purification | The compound is soluble in hot ethanol (polar aprotic/protic mix) but insoluble in water. Cooling forces crystallization while polar impurities stay in the aqueous phase. |
| Acetonitrile (ACN) | 100% | Removal of Non-Polar Impurities | Excellent for removing unreacted starting materials or oily byproducts. The compound dissolves in boiling ACN and crystallizes upon cooling. |
| Ethyl Acetate / Hexane | Variable | Low-Melting Solids | If the compound has a low melting point (<150°C), this system prevents "oiling out" better than aqueous mixtures. |
| DMF / Water | Variable | Last Resort | Only for very insoluble derivatives. High boiling point of DMF makes drying difficult. |
Technical Note: The 1,4-dimethyl substitution increases lipophilicity compared to the 5,6-isomer. You may need a slightly higher ratio of ethanol (e.g., 80:20) compared to standard protocols.
Q: How do I determine the exact ratio?
A: Perform a solubility screen on 100 mg of crude material:
-
Dissolve 100 mg in the minimum amount of boiling "good" solvent (e.g., Ethanol).
-
Add the "bad" solvent (e.g., Water) dropwise until persistent turbidity appears.
-
Add one drop of "good" solvent to clear it.
-
Allow to cool slowly.[1]
Part 2: The Recrystallization Protocol
Standard Operating Procedure (SOP-2ADB-01)
Objective: Purify crude 2-amino-1,4-dimethylbenzimidazole to >98% purity (HPLC).
Materials:
-
Crude 2-amino-1,4-dimethylbenzimidazole
-
Solvent: Ethanol (Absolute) and Deionized Water
-
Activated Charcoal (Norit)
-
Celite 545 (Filter aid)
Workflow:
-
Dissolution:
-
Place crude solid in an Erlenmeyer flask.
-
Add Ethanol (approx. 5-10 mL per gram of solid).
-
Heat to reflux (boiling) with stirring.
-
Checkpoint: If solid remains, add more ethanol in small portions until dissolved.
-
-
Decolorization (Optional but Recommended):
-
If the solution is dark brown/red (oxidation products of diamines), remove from heat.
-
Add Activated Charcoal (1-2% w/w).
-
Boil for 5-10 minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove charcoal.
-
-
Crystallization:
-
Return the filtrate to a boil.
-
Slowly add hot Water dropwise until the solution turns slightly cloudy (turbid).
-
Add just enough hot Ethanol (dropwise) to make the solution clear again.
-
Controlled Cooling: Remove from heat. Insulate the flask with a towel or place in a warm water bath to cool slowly to room temperature.
-
Critical Step: Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter crystals using vacuum filtration (Buchner funnel).
-
Wash: Wash the filter cake with a cold Ethanol/Water mixture (using the same ratio as the mother liquor).
-
Drying: Dry in a vacuum oven at 40-50°C for 12 hours.
-
Part 3: Troubleshooting Guide
Scenario A: "Oiling Out" (Liquid-Liquid Phase Separation)
Issue: Instead of crystals, oily droplets form at the bottom of the flask as it cools. Cause: The compound's melting point is lower than the solvent's boiling point in the mixture, or the solution is too concentrated. Solution:
-
Re-heat the mixture until the oil dissolves.
-
Add more Solvent (Ethanol) to dilute the solution.
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.
-
Slower Cooling: Do not use an ice bath. Let it sit at ambient temperature undisturbed.
Scenario B: Colored Impurities Persist
Issue: Crystals are off-white, tan, or pink. Cause: Oxidation of trace 1,2-diamino starting materials (e.g., 3-methyl-N-methyl-1,2-phenylenediamine). Solution:
-
Acid Wash: Before recrystallization, dissolve the crude in dilute HCl (1M), wash with Ethyl Acetate (removes non-basic impurities), then basify with NaOH to reprecipitate.
-
Double Charcoal: Repeat the charcoal treatment step.[2]
Scenario C: Low Yield
Issue: Very little solid is recovered. Cause: Too much solvent used, or the compound is too soluble in the "bad" solvent. Solution:
-
Concentrate the mother liquor (filtrate) on a rotary evaporator to half volume and cool again to get a "second crop."
-
Check the pH.[1][3][4][5] Benzimidazoles are basic. Ensure the water used is neutral or slightly basic (pH 8-9) to suppress solubility (though this is rarely necessary for neutral recrystallization).
Part 4: Visualization & Logic
Recrystallization Logic Flow
Figure 1: Decision tree for the purification of substituted benzimidazoles, addressing common failure modes like oiling out.
Impurity Removal Mechanism
Figure 2: Mechanism of impurity separation. The target compound crystallizes upon water addition, while polar diamines remain in the mother liquor and colored impurities are adsorbed by charcoal.
References
-
Thermo Scientific Chemicals. 2-Amino-1-methylbenzimidazole, 98+%.[6] Thermofisher.com. Link
-
Sigma-Aldrich. 2-Amino-5,6-dimethylbenzimidazole 97%. Sigmaaldrich.com. Link
-
BenchChem. Discovery and history of dimethylbenzimidazoles. Benchchem.com. Link
-
University of Wisconsin-Madison. Recrystallization Protocol. Chem.wisc.edu. Link
-
Stedman, R. J. 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles.[5] US Patent 3455948A. Google Patents. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles - Google Patents [patents.google.com]
- 6. 2-Amino-1-methylbenzimidazole, 98+% 2.5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: HPLC Analysis of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine
Welcome to the Analytical Method Development Support Center. Your Guide: Dr. Aris Thorne, Senior Application Scientist.
You are analyzing 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine , a basic heterocycle belonging to the 2-aminobenzimidazole class. This molecule presents specific chromatographic challenges due to its basicity (pKa ~7.5–8.0) and the potential for secondary interactions with stationary phase silanols.[1]
This guide provides a self-validating framework for method development, optimization, and troubleshooting.
Part 1: Molecule Profile & Method Strategy
Before injecting, we must understand the "personality" of the analyte to predict its behavior.
| Property | Value (Est.) | Chromatographic Implication |
| Structure | Benzimidazole core | Planar, aromatic. Good retention on C18. |
| Basicity (pKa) | ~ 7.5 – 8.0 | Critical: It will be positively charged at neutral/low pH. |
| UV Maxima | ~254 nm, ~280 nm | Dual-band detection recommended for purity checks. |
| LogP | ~ 1.5 – 2.0 | Moderately lipophilic; requires organic modifier (MeOH/ACN). |
| Solubility | DMSO, Methanol | Avoid dissolving pure standard in 100% water (precipitation risk). |
The "pH Switch" Strategy
For basic drugs like 2-aminobenzimidazoles, you have two robust pathways. Do not work at pH 6.0–8.0 , as the analyte will be partially ionized, leading to split peaks and retention time instability.
-
Pathway A (Low pH < 3.0): The analyte is fully protonated (
). Silanols on the column are protonated (neutral), reducing tailing. -
Pathway B (High pH > 10.0): The analyte is neutral (
). Requires a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH) to survive the alkalinity. This often yields the sharpest peaks and highest retention.
Part 2: Recommended Method Conditions
These protocols are designed as "Starting Points" (Scouting Gradients).
Option 1: The Robust Low pH Method (Standard Equipment)
Best for standard silica-based C18 columns.
-
Column: End-capped C18 (e.g., Zorbax Eclipse Plus C18, Phenomenex Kinetex C18), 4.6 x 150 mm, 3.5 or 5 µm.
-
Mobile Phase A: 0.1% Formic Acid or 20 mM Potassium Phosphate (pH 2.5).
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Temp: 30°C.
-
Gradient: 5% B to 95% B over 15 minutes.
Option 2: The High pH Method (Superior Peak Shape)
Requires High-pH stable columns. Recommended if tailing persists in Option 1.
-
Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18, Gemini NX-C18).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonia).
-
Gradient: 10% B to 90% B over 15 minutes.
Part 3: Method Development Workflow
The following diagram illustrates the logical flow for optimizing your method based on the specific behavior of the 1,4-dimethyl derivative.
Figure 1: Decision matrix for selecting the mobile phase pH based on column availability and analyte chemistry.
Part 4: Troubleshooting & FAQs
Q1: My peak is tailing significantly (Tailing Factor > 1.5). How do I fix this?
-
The Cause: This is the most common issue with benzimidazoles. The basic amine nitrogen is interacting with acidic silanol groups (
) on the silica surface. -
The Fixes:
-
Add a Modifier: If using low pH, add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, blocking them from the analyte.
-
Increase Ionic Strength: If using Formic Acid, switch to 25 mM Phosphate Buffer (pH 2.5). The potassium ions help shield the silanols.
-
Switch to High pH: If you have a hybrid column, move to pH 10. At this pH, the analyte is neutral and does not interact electrostatically with the column.
-
Q2: I see a small "ghost peak" eluting right after my main peak.
-
The Cause: This is likely an impurity or a hydrolysis product. However, for 2-aminobenzimidazoles, check your sample solvent. If you dissolved the sample in 100% DMSO or Methanol and injected a large volume into a high-aqueous mobile phase, you might be seeing "solvent mismatch" effects.
-
The Fix: Match the sample diluent to the starting mobile phase (e.g., 10% ACN / 90% Water).
Q3: The retention time drifts day-to-day.
-
The Cause: Temperature fluctuations. Basic compounds are highly sensitive to temperature changes because pKa is temperature-dependent.
-
The Fix: Ensure the column oven is actively controlled (e.g., set to 30°C or 35°C) and not running at "ambient."
Q4: Can I use UV detection at 210 nm?
-
The Analysis: While the molecule absorbs at 210 nm, this region is susceptible to noise from mobile phase buffers (especially Formic Acid/Acetate).
-
Recommendation: Use 254 nm or 280 nm . These wavelengths provide high specificity for the benzimidazole ring and a stable baseline.
Part 5: Troubleshooting Logic Map
Use this flow to diagnose peak shape issues specific to this amine.
Figure 2: Step-by-step logic for resolving peak tailing issues.
References
-
Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC? Retrieved from
-
Mishra, A. K., & Dogra, S. K. (1985). Absorption & Fluorescence Spectra of 2-Aminobenzimidazole: Effect of Different Solvents & pH. Indian Journal of Chemistry. Retrieved from
-
Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC. Retrieved from
-
Stedman, R. J. (1969). US Patent 3455948A: Process for preparing 2-aminobenzimidazoles.[6] Retrieved from
-
Chrom Tech. (2025).[7] What Causes Peak Tailing in HPLC? Retrieved from
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles - Google Patents [patents.google.com]
- 7. chromtech.com [chromtech.com]
Removing unreacted diamine precursors from benzimidazole product
Introduction
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding a common challenge in benzimidazole synthesis: the removal of unreacted aromatic o-diamine precursors. The persistence of these highly polar, and often colored, starting materials can complicate downstream applications and crystallographic studies.
The purification strategies herein are grounded in the fundamental physicochemical differences between the weakly basic benzimidazole product and the more strongly basic diamine starting material. Understanding these principles is key to selecting and optimizing a purification protocol that is both efficient and high-yielding.
Part 1: Initial Diagnosis & Characterization
Before selecting a purification method, it's crucial to confirm the presence of the diamine impurity.
Q1: How can I confirm that the impurity in my crude benzimidazole product is the unreacted diamine?
A1: Thin Layer Chromatography (TLC) is the most direct method.
-
Rationale: Aromatic diamines are typically highly polar due to the two amine functional groups. They will exhibit very low retention factors (Rƒ) on silica gel, often streaking at the baseline, especially in less polar solvent systems. Your benzimidazole product, being less polar, will have a higher Rƒ.
-
Protocol:
-
Spot three lanes on a silica gel TLC plate: your crude reaction mixture, a co-spot (crude mixture + a small amount of the diamine starting material), and the pure diamine starting material.
-
Develop the plate using a solvent system such as ethyl acetate/hexane or dichloromethane/methanol.
-
Visualize under UV light (254 nm). The unreacted diamine in your crude product should appear at the same Rƒ as the pure diamine standard and will merge with the diamine spot in the co-spot lane.
-
Part 2: Primary Purification Strategies
Based on the distinct properties of benzimidazoles and aromatic diamines, three primary purification techniques are recommended: Acid-Base Extraction, Column Chromatography, and Recrystallization.
Strategy 1: Acid-Base Extraction
This is often the most effective and scalable first-line approach, exploiting the significant difference in basicity (pKa) between the product and the diamine impurity.
Q2: Why is acid-base extraction so effective for this specific separation?
A2: The key is selective protonation. Aromatic diamines are significantly more basic than benzimidazoles.[1] Therefore, a dilute aqueous acid (like 1M HCl) will selectively protonate the diamine, forming a water-soluble ammonium salt.[2][3] The much less basic benzimidazole remains in its neutral, water-insoluble form, allowing for a clean separation between the organic and aqueous phases. While benzimidazoles can be protonated, this typically requires more acidic conditions.[4]
dot
Caption: Fig 1: Acid-Base Extraction Workflow
Detailed Protocol for Acid-Base Extraction:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M aqueous HCl solution.
-
Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Allow the layers to separate. The top layer is typically the organic phase (unless a halogenated solvent is used).
-
Drain the lower aqueous layer, which now contains the protonated diamine impurity.
-
Repeat the wash (steps 3-6) one or two more times to ensure complete removal of the diamine.
-
Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.[5]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified benzimidazole.
Strategy 2: Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel.
Q3: When should I choose column chromatography over acid-base extraction?
A3: Column chromatography is preferred when:
-
You are working on a smaller scale (< 5g).
-
Your benzimidazole product has some solubility in the acidic aqueous wash, leading to product loss during extraction.
-
Other impurities of similar basicity are present that cannot be removed by simple extraction.
Rationale: The highly polar diamine adsorbs very strongly to the polar silica gel stationary phase. The less polar benzimidazole product will elute from the column much more quickly with a mobile phase of intermediate polarity.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating compounds of differing polarity. The diamine's free amines interact strongly with the acidic silanol groups. |
| Mobile Phase | Gradient elution, e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate. | A gradient system ensures that the less polar benzimidazole elutes efficiently while the highly polar diamine remains on the column until a much more polar solvent system (e.g., with methanol) is used. |
| Monitoring | TLC | Fractions should be collected and analyzed by TLC to identify which contain the pure product.[6] |
Strategy 3: Recrystallization
Recrystallization purifies compounds based on differences in their solubility in a given solvent at different temperatures.
Q4: My product is a solid. Can I just recrystallize it to remove the diamine?
A4: Yes, this can be an excellent final polishing step, especially after an initial purification by extraction or chromatography. Its success depends on finding a solvent that dissolves your benzimidazole product at high temperatures but not at low temperatures, while the diamine impurity remains soluble at all temperatures or is insoluble.[6][7]
Recommended Solvents for Benzimidazole Recrystallization:
| Solvent System | Compound Polarity | Typical Recovery | Notes |
| Ethanol/Water | Polar Benzimidazoles | 80-95% | Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool slowly.[6][8] |
| Ethyl Acetate/Hexane | Medium Polarity | 70-95% | Dissolve in hot ethyl acetate, add hexane until turbid, then cool. A very common and effective system.[6] |
| Toluene | Less Polar Benzimidazoles | 75-90% | Good for compounds that may "oil out" in other systems. |
| Boiling Water | Simple Benzimidazoles | Variable | Effective for unsubstituted benzimidazole.[9][10] |
Part 3: Troubleshooting Guide
Q5: During my acid wash, a precipitate formed at the interface of the organic and aqueous layers. What is happening?
A5: This indicates that your benzimidazole product is being protonated by the 1M HCl and is precipitating out as its hydrochloride salt. This salt is likely insoluble in both the organic and aqueous phases.
-
Solution 1 (Immediate): Combine the layers, add a base (e.g., saturated NaHCO₃ or dilute NaOH) until the solution is basic and the precipitate redissolves into the organic layer. Then, restart the extraction using a weaker acid (e.g., 0.1M HCl or even a saturated NH₄Cl solution).
-
Solution 2 (Alternative): Isolate the precipitated salt by filtration. This can be an effective purification method in itself, known as "salt precipitation." Wash the filtered solid with fresh organic solvent to remove any trapped neutral impurities, then redissolve it in water and neutralize with a base to recover the pure benzimidazole.
Q6: My TLC plate shows a long streak from the baseline even in the purified product lane after column chromatography. What went wrong?
A6: This is a classic sign of overloading the column or using a mobile phase that is not polar enough to move the impurity.
-
Cause & Solution: The diamine is so polar it is adsorbing irreversibly to the initial section of the column and then slowly leaching out in all subsequent fractions.
-
Prevention: Always perform an acid-base extraction first to remove the bulk of the diamine before chromatography.
-
Remedy: If the product is still impure, re-purify using a column with a steeper solvent gradient, ensuring you flush the column with a highly polar solvent (e.g., 10-20% methanol in dichloromethane) at the end to elute all remaining polar impurities.
-
Part 4: Frequently Asked Questions (FAQs)
Q7: Is sublimation a viable method for purifying benzimidazoles?
A7: Absolutely. Sublimation is an excellent, solvent-free technique for obtaining hyper-pure, crystalline benzimidazoles, particularly for thermally stable compounds.[11] It works by heating the solid under vacuum, causing it to transition directly into a gas, which then crystallizes on a cold surface, leaving non-volatile impurities behind.[12][13] This method is especially useful for removing trace amounts of solvent and other persistent impurities after initial purification.[12]
Q8: I am working on a multi-kilogram scale. Which method is most appropriate?
A8: For large-scale synthesis, acid-base extraction is by far the most practical and economical method. It avoids the high solvent consumption and cost associated with large-scale column chromatography. Recrystallization is also highly scalable and is often used as the final step to obtain the product with the desired crystalline form and purity.
Q9: Can I use a base wash (e.g., with NaOH) to remove the diamine?
A9: No, this will not be effective. Both the benzimidazole and the diamine are bases. A basic wash is used to remove acidic impurities. To remove a basic impurity like a diamine, you must use an acidic wash.
References
-
Research on Benzimidazole Derivatives. (2020). Defense Technical Information Center. [Link]
-
IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. (2022). IJCRT.org. [Link]
- A process for the preparation of benzimidazole derivatives and their salts. (2008).
-
The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. (2018). National Center for Biotechnology Information. [Link]
-
Benzimidazole : Organic Synthesis. (2020). YouTube. [Link]
-
Review On Synthesis Of Benzimidazole From O-phenyldiamine. (2019). International Journal of Advance Research, Ideas and Innovations in Technology. [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder. [Link]
-
Separation of Benzimidazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). (2015). ACS Publications. [Link]
-
Acid–base extraction. (n.d.). Wikipedia. [Link]
-
Synthesis of Benimidazole from o- Phynylenediamine.pptx. (2019). Slideshare. [Link]
-
To synthesize Benzimidazole from o-phenylenediamine. (n.d.). CUTM Courseware. [Link]
-
Sublimation Theory. (n.d.). University of Toronto Scarborough. [Link]
-
Sublimation: Isolating the Purest Chemical Compounds. (2021). Adesis, Inc. [Link]
-
Organic Acid-Base Extractions. (n.d.). Chemistry Steps. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijariie.com [ijariie.com]
- 9. m.youtube.com [m.youtube.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
Preventing tautomerization in 2-aminobenzimidazole derivatives
Welcome to the technical support center for researchers working with 2-aminobenzimidazole derivatives. This guide is designed to provide you with expert insights and practical solutions to a common yet complex challenge: managing tautomerization. In medicinal chemistry and materials science, controlling the specific isomeric form of your molecule is not just a matter of purity; it is fundamental to achieving desired reactivity, biological activity, and reproducible results. This document provides in-depth, experience-driven answers to frequently encountered problems and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental principles of tautomerism in 2-aminobenzimidazole systems. A solid grasp of these concepts is the first step toward experimental control.
Q1: What exactly is tautomerization in 2-aminobenzimidazole, and why is it a critical issue in my research?
A: Tautomerization is a chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[1][2] In 2-aminobenzimidazole, you will primarily encounter two types of prototropic tautomerism (where a proton migrates):
-
Amino-Imino Tautomerism: This is an equilibrium between the exocyclic amino form (a primary amine attached to the ring) and the endocyclic imino form (a double bond to the exocyclic nitrogen, with the proton now on a ring nitrogen).[3][4]
-
Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole ring.[1]
This equilibrium is a critical issue because the different tautomers are distinct chemical entities with unique properties:
-
Biological Activity: Often, only one tautomer has the correct geometry and hydrogen bonding pattern to bind effectively to a biological target like an enzyme or receptor.[1][5] The tautomeric equilibrium in your assay solution dictates the effective concentration of your active compound.
-
Reactivity and Regioselectivity: The nucleophilicity of the nitrogen atoms differs significantly between tautomers. The ring sp² nitrogen is often the most nucleophilic site for electrophilic attack like alkylation, whereas acylation may occur on the exocyclic amino group.[6] This can lead to mixtures of products in derivatization reactions.
-
Characterization: A dynamic equilibrium between tautomers can result in broadened signals or an unexpectedly high number of signals in NMR spectra, making structural confirmation difficult.[7][8]
Below is a diagram illustrating the primary amino-imino equilibrium.
Caption: Amino-imino tautomeric equilibrium in 2-aminobenzimidazole.
Q2: Which tautomer of 2-aminobenzimidazole is more stable?
A: This is a crucial question, but the answer is not absolute; it is highly dependent on the environment. Quantum chemical calculations often predict that the amino form has a lower gas-phase energy and should be more stable.[9][10] This is largely because the imino form disrupts the aromaticity of the benzene ring to a greater extent.
However, in solution, the observed equilibrium can be quite different. Spectroscopic studies in various solvents have shown the presence of a two-component system, indicating that the energy difference is small enough for both tautomers to coexist.[9][10] The stability is profoundly influenced by factors like solvent, pH, and temperature, which can shift the equilibrium to favor one form over the other.
Q3: How do solvent, pH, and temperature specifically influence the tautomeric equilibrium?
A: These environmental factors are your primary tools for controlling the tautomeric ratio without chemically modifying the molecule.
-
Solvent: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical. Polar protic solvents (e.g., water, methanol) can stabilize both tautomers by forming hydrogen bonds, while polar aprotic solvents (e.g., DMSO, DMF) can preferentially stabilize one form.[7][11] The dielectric constant of the solvent also plays a role in stabilizing the more polar tautomer.[7]
-
pH (Acidity/Basicity): The tautomeric equilibrium is an acid-base reaction within the molecule.[12] Changing the pH of the solution can "lock" the molecule into a specific form. In acidic conditions, protonation will occur, typically on the most basic nitrogen atom, favoring the formation of a specific iminium salt and preventing interconversion.[3][13]
-
Temperature: Temperature affects both the position of the equilibrium (thermodynamics) and the rate of interconversion (kinetics). Lowering the temperature can slow the proton transfer to the point where individual tautomers can be observed separately by techniques like NMR spectroscopy.[7][14][15]
| Factor | Influence on Equilibrium | Mechanism of Action |
| Solvent Polarity | Can shift equilibrium toward the more polar tautomer. | Differential stabilization of the ground states of the tautomers.[11] |
| H-Bonding | Protic solvents can stabilize forms with H-bond donor/acceptor sites; Aprotic solvents can also selectively stabilize tautomers. | Specific solute-solvent hydrogen bonding interactions.[7][11] |
| pH | Acidic conditions favor protonated species, effectively locking one form. Basic conditions can favor deprotonation and shift equilibrium. | Protonation/deprotonation alters the electronic structure and prevents the proton migration necessary for tautomerization.[16] |
| Temperature | Affects equilibrium constant (K_T) and rate of interconversion. Lower temperatures slow the exchange rate. | Governed by the thermodynamic parameters (ΔG, ΔH, ΔS) of the equilibrium.[17] |
Section 2: Troubleshooting Guide - Common Experimental Issues and Solutions
This section is structured around specific problems you might encounter in the lab, providing a clear cause-and-effect analysis and actionable solutions.
Scenario 1: "My ¹H or ¹³C NMR spectrum is messy. Signals are broad, or I see more peaks than my structure should have."
-
Probable Cause: You are observing a dynamic equilibrium between two or more tautomers that is intermediate to fast on the NMR timescale.[1][8] Broadened peaks occur when the rate of interconversion is close to the frequency difference between the signals of the two forms (a phenomenon known as coalescence). Seeing two distinct sets of signals means the exchange is slow enough to resolve both species.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting complex NMR spectra of tautomers.
-
Detailed Solution:
-
Run a Variable Temperature (VT) NMR Experiment: This is the definitive method for diagnosing tautomerism.[7]
-
Cooling the Sample: As you lower the temperature, the rate of proton transfer will decrease. If you are near the coalescence temperature, the broad peaks will first broaden further and then resolve into two distinct, sharp sets of signals, one for each tautomer. This "freezes out" the equilibrium, allowing you to quantify the ratio of the two forms.[14][15]
-
Heating the Sample: Conversely, increasing the temperature will accelerate the proton transfer. This will cause the signals to sharpen into a single, time-averaged set of peaks, confirming that you are observing a dynamic process.
-
Scenario 2: "My derivatization reaction (e.g., alkylation, acylation) is non-selective, giving me a mixture of products."
-
Probable Cause: Your electrophile is reacting with multiple nucleophilic sites present in the tautomeric mixture. For 2-aminobenzimidazole, the N1/N3 ring nitrogens and the exocyclic N2-amino group are all potential reaction sites. Their relative nucleophilicity is tautomer-dependent. It is well-documented that alkylation often occurs at a ring nitrogen, while acylation can be directed to the exocyclic amino group.[6]
-
Solutions for Regiocontrol:
-
"Lock" the Tautomer with a Directing Group: The most robust strategy is to render the tautomerism impossible.
-
To favor reaction at the exocyclic amine: First, protect one of the ring nitrogens. For example, installing a simple methyl group at the N1 position prevents annular tautomerism and can electronically favor the amino tautomer, directing subsequent reactions to the exocyclic NH₂ group.
-
To favor reaction at a specific ring nitrogen: Protect the exocyclic amino group first (e.g., as a Boc-carbamate). This deactivates it, forcing the electrophile to react at one of the ring nitrogens.
-
-
Control Reaction Conditions:
-
Choice of Base: A strong, non-nucleophilic base (e.g., NaH) will deprotonate the most acidic proton, which is typically on the imidazole ring (N-H). The resulting anion is a potent nucleophile for alkylation at that site.
-
Solvent Effects: As discussed, the solvent can influence the tautomeric population. Running the reaction in a solvent that heavily favors one tautomer can improve the selectivity of the outcome.
-
-
Scenario 3: "How can I guarantee my compound is a single, stable tautomer for a biological assay or for use as a final drug product?"
-
Probable Cause: The compound, when dissolved in assay buffer or formulated, will re-establish its tautomeric equilibrium. This means the concentration of the active form may be lower than the total compound concentration, leading to inconsistent or lower-than-expected potency.
-
Definitive Solution: Covalent Modification. This is the standard approach in medicinal chemistry and is often referred to as using "fixed derivatives" or "blocking" the tautomerism.[18][19] You must replace the mobile proton with a group that cannot participate in proton transfer.
-
To lock the amino form: Alkylate or arylate one of the ring nitrogens (e.g., N1-methylation). The resulting 1-methyl-1H-benzo[d]imidazol-2-amine can no longer form the imino tautomer involving the N1 position.
-
To lock the imino form: This is more challenging but can be achieved by disubstituting the exocyclic nitrogen, for example, converting the primary amine into a tertiary amine or another functional group that removes the labile proton.
-
Section 3: Key Experimental Protocols
Protocol 1: Characterizing Tautomeric Equilibrium using Variable Temperature (VT) NMR Spectroscopy
This protocol provides a general guideline for analyzing a 2-aminobenzimidazole derivative exhibiting signs of tautomerism.
-
Sample Preparation: Dissolve 5-10 mg of your compound in a suitable deuterated solvent with a wide liquid range (e.g., DMSO-d₆, Toluene-d₈, or DMF-d₇). Ensure the solvent does not react with your compound across the intended temperature range.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline. Note any broad signals.
-
Cooling Sequence:
-
Lower the spectrometer temperature in 10-15 K increments (e.g., 288 K, 278 K, 268 K...).
-
Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Observe the changes in the spectra. Look for the point of maximum broadening (coalescence temperature, T_c) and the subsequent sharpening into two distinct sets of signals.
-
-
Heating Sequence (Optional but Recommended):
-
Return to ambient temperature and then increase the temperature in 15-20 K increments (e.g., 313 K, 333 K, 353 K...).
-
Again, allow the sample to equilibrate at each step.
-
Observe the sharpening of broad signals into a single set of time-averaged peaks.
-
-
Data Analysis:
-
If you reach a slow-exchange regime (two sharp sets of signals), you can determine the tautomeric ratio (K_T) by integrating corresponding, well-resolved signals for each species.
-
The free energy of activation (ΔG‡) for the interconversion can be calculated from the coalescence temperature (T_c) and the frequency difference between the signals (Δν).
-
Protocol 2: Selective N1-Alkylation to Prevent Annular Tautomerism
This method installs an alkyl group on a ring nitrogen, which is a common strategy to "lock" the tautomeric system and simplify subsequent chemistry.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-aminobenzimidazole (1.0 eq).
-
Suspension: Suspend the starting material in a dry, polar aprotic solvent like DMF or THF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes. You should observe the evolution of H₂ gas as the benzimidazolide anion forms.
-
Alkylation: Slowly add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.05 eq) via syringe while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated 2-aminobenzimidazole derivative.
References
- Walsh Medical Media. (2024, May 24).
- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPD
- Sriram, R., Sapthagiri, R., & Ravi, A. (2015, July 30).
- A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. (2025, August 9).
- Aggregation of 2-Aminobenzimidazole-A Combined Experimental and Theoretical Investigation | Request PDF. (n.d.).
- Peneva, K., et al. (2011, June 20).
- Hadole, C. D., Rajput, J. D., & Bendre, R. S. (2018, September 27).
- NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. (2025, September 20).
- The Use of NMR Spectroscopy to Study Tautomerism. (2025, August 7).
- Structure and tautomerism of 2-benzimidazolylthioureas | Request PDF. (2025, August 5).
- 1 Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. (2013, October 8). Wiley-VCH.
- The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. (n.d.). SciSpace.
- The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. (n.d.). SciELO.
- Study of Amino Imino Tautomerism in Derivatives of 2-, 4- and 6-Aminonicotinic Acid. (n.d.).
- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
- The Prototropic Tautomerism of Heteroarom
- Benzimidazole | Encyclopedia MDPI. (2022, October 27).
- Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl)
- Influence of Temperatures on the Tautomerism of the N-(1H- Imidazoline-2-yl). (n.d.).
- Tautomerism- Definition, Concept, Conditions and Types. (2024, October 24). NEET coaching.
- PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS Alan R. Katritzky, Mati Karelson, and Philip A. Harris Department of Chemist. (n.d.). LOCKSS: Serve Content.
- Tautomer. (n.d.). chemeurope.com.
- What impact does tautomerism have on drug properties and development? (n.d.). ChemRxiv.
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- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. CCCC 1994, Volume 59, Issue 9, Abstracts pp. 2057-2068 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Aggregation of 2-aminobenzimidazole--a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Tautomerism- Definition, Concept, Conditions and Types. [allen.in]
- 13. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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- 16. Tautomer [chemeurope.com]
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- 18. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chimia.ch [chimia.ch]
Technical Support Center: Scaling Up the Synthesis of 1,4-Dimethylbenzimidazol-2-amine
Welcome to the technical support center for the synthesis of 1,4-dimethylbenzimidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scalable synthesis of this important benzimidazole derivative. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active compounds.[1][2] This guide will provide both foundational knowledge and practical, field-proven insights to ensure successful synthesis and scale-up.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of 1,4-dimethylbenzimidazol-2-amine, providing explanations and actionable solutions.
Issue 1: Low Yield of the Desired Product
Question: We are experiencing significantly lower than expected yields for 1,4-dimethylbenzimidazol-2-amine. What are the potential causes and how can we optimize the reaction?
Answer: Low yields in benzimidazole synthesis are a common challenge and can often be attributed to suboptimal reaction conditions, purity of starting materials, or competing side reactions.[3] Let's break down the potential causes and solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: The condensation reaction to form the benzimidazole ring often requires heating.[4] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to degradation of starting materials or the final product.[3] It is crucial to monitor the reaction temperature closely and optimize it for this specific transformation.
-
Reaction Time: Incomplete reactions are a frequent cause of low yields. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[4]
-
Solvent Choice: The polarity of the solvent can significantly impact the solubility of reactants and the reaction rate. For benzimidazole synthesis, solvents like ethanol, methanol, or chloroform are often employed.[5][6] Experimenting with different solvents may be necessary to find the most suitable one for your specific starting materials.
-
-
Purity of Reagents:
-
Impurities in the starting materials, such as the o-phenylenediamine precursor, can interfere with the reaction and lead to the formation of byproducts, thus reducing the yield of the desired product.[3] Ensure that all reagents are of high purity before use.
-
-
Catalyst Inefficiency:
-
Many benzimidazole syntheses are catalyzed by acids or other promoters.[4][5] The choice and concentration of the catalyst are critical. If using a catalyst, ensure it is active and used in the correct stoichiometric amount. For example, ammonium chloride has been used as an effective and environmentally benign catalyst in some benzimidazole syntheses.[5]
-
Issue 2: Difficulty in Product Purification
Question: We are struggling to purify 1,4-dimethylbenzimidazol-2-amine from the crude reaction mixture. What are the recommended purification strategies?
Answer: Purification of benzimidazole derivatives can sometimes be challenging due to the presence of colored impurities or byproducts with similar polarities. Here are some effective purification techniques:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.[4] A common approach is to dissolve the crude product in a hot solvent, such as an ethanol-water mixture, and then allow it to cool slowly to form crystals.[4] The use of activated charcoal during recrystallization can aid in the removal of colored impurities.[4]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a powerful alternative. Silica gel is a common stationary phase, and the mobile phase can be a mixture of solvents like hexane and ethyl acetate, or dichloromethane and methanol, with the polarity adjusted to achieve good separation.[2][7]
-
Acid-Base Extraction: Since 1,4-dimethylbenzimidazol-2-amine is a basic compound, an acid-base extraction can be employed to separate it from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amine into the aqueous phase. The aqueous layer can then be basified to precipitate the purified product, which can be collected by filtration.
Issue 3: Unwanted Side Product Formation
Question: We are observing the formation of significant side products in our reaction. How can we improve the selectivity towards 1,4-dimethylbenzimidazol-2-amine?
Answer: Side product formation is often a result of competing reaction pathways. To enhance selectivity, consider the following:
-
Control of Stoichiometry: Ensure the molar ratios of your reactants are precise. An excess of one reactant may lead to the formation of undesired byproducts.
-
Reaction Temperature: As mentioned earlier, temperature plays a crucial role. Running the reaction at a lower temperature may favor the desired kinetic product over thermodynamic side products, although this may require longer reaction times.
-
Choice of Reagents: The choice of the cyclizing agent can influence the reaction pathway. For the synthesis of 2-aminobenzimidazoles, different reagents can be used, and their reactivity can affect the product distribution.
II. Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing 1,4-dimethylbenzimidazol-2-amine?
A1: A plausible and common approach for the synthesis of 2-aminobenzimidazoles involves the cyclocondensation of an appropriately substituted o-phenylenediamine with a source of the 2-amino-carbon. For 1,4-dimethylbenzimidazol-2-amine, the synthesis would likely start from 3,4-diamino-N-methylaniline. This precursor would then be reacted with a reagent like cyanogen bromide or a similar C1 synthon to form the 2-amino-benzimidazole ring system. Subsequent N-methylation at the imidazole nitrogen would be required if the starting material was not already N-methylated.
Q2: What are the key safety precautions to consider during the synthesis and scale-up?
A2: As with any chemical synthesis, safety is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile or toxic reagents and solvents.
-
Reagent Handling: Some reagents used in benzimidazole synthesis can be corrosive or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Scale-Up Considerations: When scaling up reactions, be aware of potential exotherms. A reaction that is easily controlled on a small scale may become difficult to manage on a larger scale. Ensure adequate cooling capacity and monitor the internal reaction temperature.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of organic reactions.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product.
Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?
A4: Yes, there is a growing interest in developing more sustainable synthetic methods. For benzimidazole synthesis, some eco-friendly approaches include:
-
Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives like ethanol or water.[6]
-
Catalysis: Employing catalysts that can be used in smaller quantities and are recyclable. For instance, the use of ZnO nanoparticles as a recyclable catalyst has been reported for the synthesis of benzimidazole derivatives.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction times and improve yields, leading to a more energy-efficient process.[8]
III. Experimental Protocols and Data
Protocol 1: Synthesis of 1,4-Dimethylbenzimidazol-2-amine
This protocol is a representative example based on established methods for 2-aminobenzimidazole synthesis.
Step 1: Synthesis of the Precursor (Illustrative)
The synthesis would typically begin with a suitable N-methylated and 4-methylated o-phenylenediamine.
Step 2: Cyclization to form 1,4-Dimethylbenzimidazol-2-amine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the o-phenylenediamine precursor (1 equivalent) in a suitable solvent such as ethanol.
-
Add cyanogen bromide (1.1 equivalents) portion-wise to the stirred solution. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a fume hood.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of an aqueous solution of sodium bicarbonate until the effervescence ceases.
-
The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product remains in solution, extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude 1,4-dimethylbenzimidazol-2-amine to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water) to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Filter the hot solution through a fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.
Data Summary
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.21 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Varies based on purity |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |
IV. Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of 1,4-dimethylbenzimidazol-2-amine.
Troubleshooting Logic Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. (PDF) Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline [academia.edu]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Interpretation of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine and its Analogs
This guide provides an in-depth analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of peaks to offer a comparative analysis with structurally related benzimidazole derivatives. By understanding the subtle shifts and coupling patterns, researchers can gain a deeper appreciation for the structural nuances of this important class of heterocyclic compounds.
The Significance of Benzimidazoles
Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including antiviral, anticancer, and anthelmintic properties[1]. The precise substitution pattern on the benzimidazole scaffold is critical to its biological function. 1H NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of these molecules, providing critical insights into their electronic and steric properties.
Interpreting the 1H NMR Spectrum of this compound
A representative 1H NMR spectrum for a compound identified as 2,5-Dimethyl-1H-benzimidazole, with the molecular formula C9H10N2, is presented in a supplementary information file from a synthetic chemistry study[2]. The spectral data is as follows:
-
1H NMR (400 MHz, CDCl₃) δ: 12.04 (brs, 1H, NH), 7.43 (d, J = 7.9 Hz, 1H, ArH), 7.33 (s, 1H, ArH), 7.02 (d, J = 7.9 Hz, 1H, ArH), 2.62 (s, 3H, CH₃), 2.41 (s, 3H, CH₃)[2].
It is highly probable that "2,5-Dimethyl-1H-benzimidazole" is a typographical error in the original source, and the data corresponds to This compound . This assertion is based on the following analysis, which aligns the spectral data with the structure of the target compound.
Signal Assignments and Rationale:
-
δ 12.04 (brs, 1H, NH): This broad singlet in the downfield region is characteristic of the N-H proton of the amino group at the 2-position. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange. In many benzimidazole derivatives, the imidazole N-H proton appears in a similar region, but in this case, it is substituted with a methyl group.
-
δ 7.43 (d, J = 7.9 Hz, 1H, ArH): This doublet corresponds to one of the aromatic protons on the benzene ring. The coupling constant of 7.9 Hz is typical for ortho-coupling between adjacent aromatic protons.
-
δ 7.33 (s, 1H, ArH): This singlet in the aromatic region is indicative of an aromatic proton with no adjacent protons to couple with. This is consistent with the proton at the 5-position, which is flanked by the methyl group at the 4-position and another aromatic proton.
-
δ 7.02 (d, J = 7.9 Hz, 1H, ArH): This doublet, with the same coupling constant as the signal at 7.43 ppm, represents the other ortho-coupled aromatic proton.
-
δ 2.62 (s, 3H, CH₃): This singlet corresponds to the protons of one of the methyl groups. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.
-
δ 2.41 (s, 3H, CH₃): This second singlet represents the protons of the other methyl group, likely the one attached to the nitrogen atom of the imidazole ring.
The substitution pattern on the benzene ring (protons at positions 5, 6, and 7) is consistent with the observed splitting pattern of a doublet, a singlet, and a doublet.
Comparative 1H NMR Analysis of Benzimidazole Derivatives
To fully appreciate the spectral features of this compound, it is instructive to compare its 1H NMR data with those of related benzimidazole derivatives. This comparison highlights the electronic effects of different substituents on the chemical shifts of the benzimidazole core protons.
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Other Protons (δ, ppm) | Reference |
| This compound | 7.43 (d), 7.33 (s), 7.02 (d) | 2.62 (s), 2.41 (s) | 12.04 (brs, NH) | [2] |
| 2-Methyl-1H-benzo[d]imidazole | 7.52 (dd), 7.14 (dd) | 2.55 (s) | - | [3] |
| 2-Ethyl-1H-benzo[d]imidazole | 7.47-7.40 (m), 7.09-7.07 (m) | 1.31-1.28 (t, CH₃) | 2.83-2.78 (q, CH₂) | [4] |
| 2-Aminobenzimidazole | 7.12 (m), 6.86 (m) | - | 6.26 (brs, NH₂) | [5] |
Key Observations from the Comparative Data:
-
Effect of the Amino Group: The presence of the amino group at the 2-position in 2-aminobenzimidazole results in a significant upfield shift of the aromatic protons (δ 6.86-7.12 ppm) compared to 2-methylbenzimidazole (δ 7.14-7.52 ppm). This is due to the electron-donating nature of the amino group, which increases the electron density on the aromatic ring, leading to greater shielding of the protons.
-
Effect of N-Methylation: In this compound, one of the methyl groups is on a nitrogen atom. N-alkylation of benzimidazoles is known to influence the chemical shifts of the aromatic protons.
-
Effect of C-Alkylation: Comparing 2-methylbenzimidazole and 2-ethylbenzimidazole, the aromatic proton signals are in a similar range, indicating that the electronic effect of a methyl versus an ethyl group at the 2-position is comparable.
Experimental Protocol for 1H NMR Analysis
The following is a standard protocol for the preparation and analysis of a benzimidazole derivative sample for 1H NMR spectroscopy.
Materials:
-
Benzimidazole derivative (5-25 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆), ~0.6-0.7 mL
-
NMR tube (5 mm diameter) and cap
-
Pipette and filter (e.g., glass wool plug)
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh 5-25 mg of the dry benzimidazole derivative into a clean, small vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is crucial; CDCl₃ is suitable for many nonpolar benzimidazoles, while DMSO-d₆ is often preferred for its ability to dissolve a wider range of compounds and for better observation of exchangeable protons like N-H.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small glass wool plug directly into a clean NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquire the 1H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).
-
Logical Framework for Spectral Interpretation
The process of interpreting a 1H NMR spectrum of a novel benzimidazole derivative can be systematically approached as illustrated in the following workflow.
Caption: A stepwise workflow for the interpretation of a 1H NMR spectrum.
This systematic approach ensures that all available spectral information is utilized to arrive at a confident structural assignment.
Conclusion
The 1H NMR spectrum of this compound provides a clear fingerprint of its molecular structure. Through careful analysis of chemical shifts, splitting patterns, and coupling constants, and by comparing the spectrum with those of related analogs, a confident structural assignment can be made. This guide provides researchers with the foundational knowledge and a systematic approach to interpreting the 1H NMR spectra of novel benzimidazole derivatives, a critical skill in the discovery and development of new therapeutic agents.
References
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- 8. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Design, synthesis, and activity evaluation of 2-iminobenzimidazoles as c-Myc inhibitors for treating multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
A Practical Guide to Distinguishing 1,4- and 1,5-Dimethyl Isomers Using NOESY NMR
For researchers in drug discovery and synthetic chemistry, the unambiguous structural elucidation of constitutional isomers is a critical step that underpins all subsequent research. While standard NMR techniques like ¹H and ¹³C NMR provide foundational information on the chemical environment of nuclei, they can sometimes fall short in distinguishing between isomers where the connectivity patterns are similar. This guide provides an in-depth, practical comparison of how Nuclear Overhauser Effect Spectroscopy (NOESY) can be decisively employed to differentiate between 1,4- and 1,5-dimethyl substituted aromatic compounds, a common challenge in medicinal chemistry and materials science.
The Analytical Challenge: When Standard NMR is Insufficient
Constitutional isomers, such as 1,4- and 1,5-dimethylnaphthalene, possess the same molecular formula but differ in the connectivity of their atoms. This subtle difference can lead to vastly different biological activities and material properties. While ¹H NMR may show distinct chemical shifts for the methyl and aromatic protons in each isomer, assignments can be ambiguous without further evidence, especially in complex molecules. This is where through-space correlations, as measured by NOESY, become an indispensable tool.[1][2]
The Power of Proximity: Understanding the Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nuclear spin is altered by the saturation of a nearby spin.[3] This effect is transmitted through space via dipole-dipole interactions and is exquisitely sensitive to the distance between the nuclei.[4] The intensity of the NOE signal is inversely proportional to the sixth power of the distance (1/r⁶) between the two protons, meaning that only protons that are close in space (typically < 5 Å) will produce a significant NOE.[5][6]
The 2D NOESY experiment maps these through-space interactions, generating a spectrum where off-diagonal cross-peaks connect the signals of protons that are spatially proximate.[7][8] This provides a powerful method for determining the 3D structure and stereochemistry of molecules in solution.[9]
A Tale of Two Isomers: A Hypothetical Case Study
To illustrate the power of NOESY in distinguishing constitutional isomers, let's consider the hypothetical example of 1,4-dimethylnaphthalene and 1,5-dimethylnaphthalene.
1,4-Dimethylnaphthalene: In this isomer, the two methyl groups are on the same aromatic ring. The key spatial relationship is the proximity of the methyl protons at position 1 to the aromatic proton at position 8 (the peri-proton).
1,5-Dimethylnaphthalene: In this isomer, the methyl groups are on different aromatic rings. Here, the crucial spatial interaction is between the methyl protons at position 1 and the aromatic proton at position 2, as well as the methyl protons at position 5 and the aromatic proton at position 4. A key diagnostic will be the absence of an NOE between the methyl group at position 1 and the peri-proton at position 8.
The following diagram illustrates the fundamental principle of the NOESY experiment in this context.
Caption: Differentiating isomers based on NOE correlations.
Expected NOESY Correlations: A Clear Distinction
The 2D NOESY spectra of our two hypothetical isomers would exhibit distinct patterns of cross-peaks, allowing for their unambiguous identification. The table below summarizes the key expected correlations.
| Proton Interaction | 1,4-Dimethylnaphthalene | 1,5-Dimethylnaphthalene | Conclusion |
| Methyl at C1 ↔ Aromatic H at C8 | Strong Cross-Peak | No Cross-Peak | Key Differentiating Signal |
| Methyl at C1 ↔ Aromatic H at C2 | Strong Cross-Peak | Strong Cross-Peak | Confirms local environment |
| Methyl at C4 ↔ Aromatic H at C5 | No Cross-Peak | Strong Cross-Peak | Differentiates C4/C5 substitution |
| Methyl at C5 ↔ Aromatic H at C6 | N/A | Strong Cross-Peak | Confirms C5 methyl environment |
This clear difference in the NOE between the C1-methyl group and the C8-proton provides a definitive diagnostic marker to distinguish between the 1,4- and 1,5-isomers.
The following diagram illustrates the expected key through-space interactions for each isomer.
Caption: Key NOE interactions for isomer differentiation.
Experimental Protocol for 2D NOESY
The following is a generalized protocol for acquiring a 2D NOESY spectrum for a small organic molecule on a modern NMR spectrometer.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified isomeric sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the sample to remove any particulate matter.
-
Thoroughly degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This can be achieved by bubbling an inert gas (N₂ or Ar) through the sample for several minutes or by using freeze-pump-thaw cycles.[5][10]
2. Instrument Setup and ¹H Spectrum Acquisition:
-
Insert the sample into the spectrometer and lock on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.
3. 2D NOESY Experiment Setup:
-
Load a standard 2D NOESY pulse sequence (e.g., noesyphsw on Bruker instruments).[11]
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of data points in the direct dimension (F2) to 2048 (2k) and in the indirect dimension (F1) to 256-512.
-
Crucially, set the mixing time (d8 or mixN). For small molecules (<1000 Da), a mixing time of 0.5 to 1.0 seconds is a good starting point.[10][12][13] This is the most critical parameter for a successful NOESY experiment.
-
Set the number of scans per increment (e.g., 8, 16, or 32) depending on the sample concentration. The number of scans should be a multiple of the phase cycle.
-
Set the relaxation delay (d1) to be at least 1.5 times the longest T₁ relaxation time of the protons of interest (typically 2-3 seconds for small molecules).
4. Data Acquisition and Processing:
-
Start the acquisition. A typical 2D NOESY experiment can take from a few hours to overnight.
-
After acquisition, apply a sine-bell or squared sine-bell window function to both dimensions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Reference the spectrum.
5. Data Analysis:
-
Analyze the 2D spectrum for cross-peaks that are off the diagonal.
-
Correlate the cross-peaks with the 1D ¹H spectrum to identify which protons are spatially close.
-
For small molecules, NOE cross-peaks should have the opposite phase to the diagonal peaks.[4][5]
The following flowchart outlines the experimental workflow.
Caption: Workflow for NOESY-based isomer analysis.
Conclusion
NOESY NMR is a powerful and definitive technique for distinguishing between constitutional isomers like 1,4- and 1,5-dimethyl substituted compounds, where traditional 1D NMR methods may be ambiguous. By providing through-space correlations, NOESY allows for the direct probing of the spatial arrangement of atoms. The presence or absence of key NOE cross-peaks, such as the one between a methyl group and a distant peri-proton, serves as a clear and reliable diagnostic marker. For researchers in drug development and related fields, mastering the application of NOESY is crucial for ensuring the correct structural assignment of novel chemical entities.[14][15]
References
-
How to interpret a NOESY NMR spectrum - YouTube. (2012). Retrieved from [Link]
-
NOESY and EXSY. (n.d.). Retrieved from [Link]
-
1D NOESY made easy | NMR Facility - Chemistry Department - The University of Chicago. (2021). Retrieved from [Link]
-
Noesy [autosaved] | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
NOE Experiments on the Bruker - UMYMFOR. (n.d.). Retrieved from [Link]
-
How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! - YouTube. (2025). Retrieved from [Link]
-
The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors - Longdom Publishing. (n.d.). Retrieved from [Link]
-
2D 1H-1H NOESY - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved from [Link]
-
noesy - Stanford University NMR Facility. (n.d.). Retrieved from [Link]
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity - Nanalysis. (2021). Retrieved from [Link]
-
Stereochemistry | How to read NOESY spectrum? - YouTube. (2022). Retrieved from [Link]
-
2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations. (n.d.). Retrieved from [Link]
-
2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) - IU NMR Facility. (n.d.). Retrieved from [Link]
-
5.4: NOESY Spectra - Chemistry LibreTexts. (2025). Retrieved from [Link]
-
TUTORIAL: 2D NOESY EXPERIMENT - IMSERC. (n.d.). Retrieved from [Link]
-
2D NOESY Experiment - IMSERC. (n.d.). Retrieved from [Link]
-
Applications of Solution NMR in Drug Discovery - PMC. (2021). Retrieved from [Link]
-
(PDF) Applications of NMR in drug discovery - ResearchGate. (2025). Retrieved from [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Stereochemistry Information from NOESY/ROESY data … Part 1 - ACD/Labs. (n.d.). Retrieved from [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (n.d.). Retrieved from [Link]
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - ACS.org. (2020). Retrieved from [Link]
-
Conformational Studies by Dynamic NMR. 65.1 Interconversion of Stereolabile Meso and Racemic Diastereoisomers of Hindered 1,4 - IRIS Unibas. (n.d.). Retrieved from [Link]
-
Conformational Studies by Dynamic NMR. 65.1 Interconversion of Stereolabile Meso and Racemic Diastereoisomers of Hindered 1,4-Diacylnaphthalenes | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
The molecular conformations of the stereoisomers of 4-methyl-5,6-benzo-2-oxo-1,3,2-dioxathiepin and of the 4,7-dimethyl derivati. (n.d.). Retrieved from [Link]
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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of analytical techniques available, mass spectrometry stands out for its sensitivity and its ability to provide detailed structural information through fragmentation analysis. This guide offers a comprehensive exploration of the mass spectrometry fragmentation pattern of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine, a substituted benzimidazole of interest in medicinal chemistry.
The Benzimidazole Core: A Stable Scaffold with Predictable Fragmentation
The benzimidazole moiety, a fusion of benzene and imidazole rings, is a common scaffold in a variety of biologically active compounds.[1][2] Its inherent stability often leads to the molecular ion being a prominent, if not the base, peak in electron ionization (EI) mass spectra.[3] The fragmentation of substituted benzimidazoles is typically dictated by the nature and position of the substituents on both the benzene and imidazole rings.
Predicting the Electron Ionization (EI) Fragmentation of this compound
Based on the general fragmentation patterns observed for N-alkylated and C-alkylated benzimidazoles, we can predict the primary fragmentation pathways for this compound (Molecular Weight: 161.21 g/mol ) under electron ionization.
A primary and highly probable fragmentation event is the loss of a methyl radical (•CH₃) from the molecular ion. The lability of the N-methyl group makes the loss of a methyl radical from the N1 position a favored pathway, leading to a stable cation at m/z 146. This fragment would be isomeric with the molecular ion of 4-methyl-1H-benzo[d]imidazol-2-amine.
Another significant fragmentation pathway involves the cleavage of the exocyclic C-N bond of the amino group. However, due to the stability of the aromatic system, this is generally less favorable than the loss of the N-methyl group.
Further fragmentation of the benzimidazole ring system is also anticipated. A characteristic fragmentation of the imidazole ring involves the sequential loss of hydrogen cyanide (HCN).[3][4] This can occur from the [M-CH₃]⁺ ion, leading to fragments at m/z 119 and subsequently m/z 92.
Cleavage of the benzene ring can also occur, though it typically requires higher energy. This can lead to a variety of smaller fragments.
Here is a proposed fragmentation pathway:
Caption: Proposed EI fragmentation of this compound.
Comparative Analysis with an Isomer: 2-Amino-5,6-dimethylbenzimidazole
To lend further credence to our predicted fragmentation, a comparison with the known mass spectrum of its isomer, 2-Amino-5,6-dimethylbenzimidazole, is insightful. The NIST database provides the mass spectrum for this compound, which shows a prominent molecular ion peak at m/z 161 and a significant fragment at m/z 146, corresponding to the loss of a methyl radical.[5] This supports our hypothesis that the loss of a methyl group is a major fragmentation pathway for dimethyl-substituted aminobenzimidazoles. The key difference in the fragmentation of 1,4-dimethyl versus 5,6-dimethyl isomers would lie in the initial site of methyl loss, with the N-methyl being more labile in the former.
Electrospray Ionization (ESI): A Softer Approach
In contrast to the "hard" ionization of EI, electrospray ionization (ESI) is a "soft" ionization technique that typically results in less fragmentation.[6][7] For this compound, ESI in positive ion mode would be expected to produce a prominent protonated molecule [M+H]⁺ at m/z 162.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would be required to induce fragmentation. The fragmentation pathways in ESI-MS/MS can differ from those in EI-MS. While the loss of a neutral methane (CH₄) molecule from the protonated N-methyl group is a possibility, the loss of ammonia (NH₃) from the protonated 2-amino group might also be observed. The stability of the resulting ions will govern the predominant fragmentation route.
| Ionization Technique | Primary Ion | Expected Major Fragments | Information Obtained |
| Electron Ionization (EI) | [M]⁺˙ (m/z 161) | [M-CH₃]⁺ (m/z 146), [M-CH₃-HCN]⁺ (m/z 119) | Detailed structural information from extensive fragmentation. |
| Electrospray Ionization (ESI) | [M+H]⁺ (m/z 162) | Minimal fragmentation in single MS mode. | Accurate molecular weight determination. |
| ESI-MS/MS | [M+H]⁺ (m/z 162) | [M+H-CH₄]⁺ (m/z 146), [M+H-NH₃]⁺ (m/z 145) | Controlled fragmentation for targeted structural analysis. |
Experimental Protocols for Mass Spectrometric Analysis
To obtain reliable mass spectra of this compound, the following experimental protocols are recommended.
Sample Preparation
-
Dissolution: Dissolve a small amount (approximately 1 mg) of the synthesized and purified compound in 1 mL of a suitable solvent. For GC-MS, a volatile solvent such as methanol or dichloromethane is appropriate. For LC-MS, a solvent compatible with the mobile phase, such as methanol or acetonitrile, should be used.
-
Dilution: Prepare a working solution of approximately 1-10 µg/mL by diluting the stock solution. The optimal concentration may need to be determined empirically.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Caption: Workflow for GC-EI-MS analysis.
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated at 250°C.
-
Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
Caption: Workflow for LC-ESI-MS/MS analysis.
-
Liquid Chromatograph:
-
Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm ID, 2.6 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MS1 Scan: Scan from m/z 100 to 300 to identify the [M+H]⁺ ion.
-
MS/MS Scan: Select the [M+H]⁺ ion (m/z 162) as the precursor and scan for product ions. The collision energy should be optimized (e.g., ramped from 10 to 40 eV) to obtain a rich fragmentation spectrum.
-
Concluding Remarks
The structural elucidation of this compound through mass spectrometry is a tractable challenge, despite the absence of a reference spectrum in public libraries. By applying fundamental principles of fragmentation and drawing comparisons with closely related analogs, a reliable prediction of its fragmentation behavior can be made. This guide provides a robust framework for researchers to not only anticipate the mass spectral features of this compound but also to design and execute experiments to confirm its structure with a high degree of confidence. The provided protocols for both GC-EI-MS and LC-ESI-MS/MS offer practical starting points for method development, ensuring the acquisition of high-quality data for unambiguous characterization. As with any analytical endeavor, empirical optimization will be key to achieving the best results.
References
- Hida, O., et al. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 25:8, 1235-1246.
- NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899.
- Kamal, A., et al. (2010). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Journal of Young Pharmacists, 2(3), 273-279.
- Jordi Labs. Comparison of EI-CI in QTOF-GCMS.
- NIST. (2021). 2-Amino-5,6-dimethylbenzimidazole. In NIST Chemistry WebBook.
- T. L. Gilchrist. (1997). Heterocyclic Chemistry. 3rd ed. Longman.
- de Hoffmann, E., & Stroobant, V. (2007).
- PubChem. (n.d.). 2-Amino-5,6-dimethylbenzimidazole.
- Cole, R. B. (Ed.). (2010).
- Sparkman, O. D., et al. (2011). Mass Spectrometry Desk Reference. 2nd ed. Global View Publishing.
- Bansal, R. K. (2010). Heterocyclic Chemistry. 5th ed.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd ed. Springer.
Sources
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A Researcher's Guide to the Vibrational Landscape of 2-amino-1,4-dimethylbenzimidazole: An FTIR Spectral Analysis
For the modern researcher, spectroscopist, and drug development professional, a precise understanding of a molecule's vibrational signature is paramount for identification, quality control, and the elucidation of intermolecular interactions. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) characteristic peaks of 2-amino-1,4-dimethylbenzimidazole, a heterocyclic amine of growing interest in medicinal chemistry. By comparing its expected spectral features with the foundational spectrum of 2-aminobenzimidazole and other derivatives, we offer a predictive and practical framework for its characterization.
At the heart of this analysis lies the principle that molecular bonds vibrate at specific, quantifiable frequencies when excited by infrared radiation. These vibrations, manifesting as absorption peaks in an FTIR spectrum, are unique to the functional groups and overall structure of a molecule, thus providing a molecular "fingerprint." For 2-amino-1,4-dimethylbenzimidazole, its structure, comprising a benzimidazole core, a primary amine, and two methyl groups, gives rise to a rich and informative infrared spectrum.
Deciphering the Spectrum: A Comparative Approach
The Benzimidazole Core: Aromatic and Heterocyclic Vibrations
The benzimidazole ring system is characterized by a series of distinct vibrations. The aromatic C-H stretching vibrations are typically observed in the 3150-3000 cm⁻¹ region.[1][2] The C=C and C=N stretching vibrations within the fused ring system give rise to a series of sharp to medium intensity bands in the 1650-1450 cm⁻¹ range.[2] Specifically, C=C/C=N stretching vibrations are noted around 1612 cm⁻¹, with ring modes characteristic of the conjugation between the benzene and imidazole rings appearing near 1590 cm⁻¹.[2]
The Amino Group: A Telltale Doublet
The primary amine (-NH₂) group is one of the most readily identifiable features in the FTIR spectrum. It typically displays two distinct stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. For 2-aminobenzimidazole, these symmetric and asymmetric -NH₂ stretching vibrations have been reported in the range of 3340-3420 cm⁻¹ and 342-3500 cm⁻¹, respectively.[3] We can expect similar, strong absorptions for 2-amino-1,4-dimethylbenzimidazole in the 3500-3300 cm⁻¹ region. Additionally, the N-H bending (scissoring) vibration is expected to produce a medium to strong intensity peak between 1640 cm⁻¹ and 1550 cm⁻¹.[1]
The Influence of Methyl Groups
The introduction of two methyl groups at the 1 and 4 positions of the benzimidazole ring will introduce new vibrational modes. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups are expected to appear in the 3000-2850 cm⁻¹ range.[1] Furthermore, characteristic C-H bending vibrations for the methyl groups should be observable, with an asymmetric bend around 1450 cm⁻¹ and a symmetric bend (umbrella mode) near 1375 cm⁻¹.[1]
Predicted FTIR Characteristic Peaks of 2-amino-1,4-dimethylbenzimidazole
The following table summarizes the predicted characteristic FTIR absorption bands for 2-amino-1,4-dimethylbenzimidazole, with comparisons to the known data for 2-aminobenzimidazole.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for 2-amino-1,4-dimethylbenzimidazole | Observed Wavenumber (cm⁻¹) for 2-aminobenzimidazole | Intensity |
| Amino (-NH₂) | Asymmetric Stretch | 3500 - 3400 | ~3457 | Strong |
| Amino (-NH₂) | Symmetric Stretch | 3400 - 3300 | ~3370 | Strong |
| Aromatic C-H | Stretch | 3150 - 3000 | ~3063 | Medium |
| Methyl (-CH₃) | Asymmetric Stretch | 2975 - 2950 | - | Medium to Strong |
| Methyl (-CH₃) | Symmetric Stretch | 2885 - 2860 | - | Medium |
| Amino (-NH₂) | Bending (Scissoring) | 1640 - 1550 | - | Medium to Strong |
| Aromatic C=C / C=N | Ring Stretch | 1620 - 1450 | 1612, 1590 | Medium to Strong, Sharp |
| Methyl (-CH₃) | Asymmetric Bend | ~1450 | - | Medium |
| Methyl (-CH₃) | Symmetric Bend | ~1375 | - | Medium |
| C-N | Stretch | 1350 - 1000 | - | Medium to Strong |
| Aromatic C-H | Out-of-plane Bend | 900 - 690 | 801 | Strong |
Experimental Protocol for FTIR Analysis
To empirically validate these predictions, the following protocol for acquiring the FTIR spectrum of a solid sample of 2-amino-1,4-dimethylbenzimidazole using the Attenuated Total Reflectance (ATR) technique is recommended.
Materials and Equipment
-
FTIR Spectrometer with a DTGS detector
-
ATR accessory with a diamond or germanium crystal
-
Spatula
-
2-amino-1,4-dimethylbenzimidazole sample (solid powder)
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.
-
Lower the ATR anvil and collect a background spectrum. This will account for any ambient atmospheric absorptions and instrumental artifacts.
-
-
Sample Application:
-
Place a small amount of the 2-amino-1,4-dimethylbenzimidazole powder onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR anvil and apply consistent pressure to ensure good contact between the sample and the crystal. Most modern ATR accessories have a built-in pressure clamp to ensure reproducibility.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. A typical measurement would involve co-adding 16 to 64 scans at a spectral resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Figure 1. Experimental workflow for FTIR analysis.
-
Visualizing the Molecular Structure and Key Vibrational Modes
The following diagram illustrates the molecular structure of 2-amino-1,4-dimethylbenzimidazole and highlights the key functional groups responsible for its characteristic FTIR peaks.
// Edges to connect labels to the structure are complex in dot, so we imply the connection by proximity. }
Figure 2. Molecular structure and key vibrational regions.
Conclusion
The FTIR spectrum of 2-amino-1,4-dimethylbenzimidazole is predicted to be rich in information, with characteristic peaks arising from its primary amine, dimethyl-substituted benzimidazole core. By leveraging comparative data from similar structures and foundational spectroscopic principles, researchers can confidently identify and characterize this molecule. The provided experimental protocol offers a straightforward path to obtaining high-quality spectral data, which is an indispensable step in the rigorous analysis required in modern chemical and pharmaceutical research.
References
- Moye, A. L., & Cochran Jr, T. A. (1972). Simplified infrared functional group correlation chart.
- Simplified Infrared Correlation Chart. (n.d.).
-
Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminobenzimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of DOPO, 2-aminobenzimidazole, and BADO. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). SPECTRUM RANGE OF FTIR IN RELATION TO FUNCTIONAL GROUPS. Retrieved from [Link]
- Dincer, S., & Ozbay, S. (2012). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Asian Journal of Chemistry, 24(10), 4449-4452.
- Norizan, A., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF OXADIAZOLE DERIVATIVES FROM BENZIMIDAZOLE. Malaysian Journal of Analytical Sciences, 20(6), 1515-1522.
- Musto, P., et al. (2018). Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. ACS Omega, 3(10), 13965-13975.
- More, D. H., et al. (2013). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica, 5(6), 369-376.
- Musto, P., et al. (2000). Fourier transform infra-red spectroscopy on the thermo-oxidative degradation of polybenzimidazole and of a polybenzimidazole / polyetherimide blend.
-
ResearchGate. (n.d.). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Retrieved from [Link]
-
ResearchGate. (n.d.). The Fourier transform infrared (FTIR) spectra of 1-benzylimidazole.... Retrieved from [Link]
-
Longdom Publishing. (2016, February 9). Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. Retrieved from [Link]
Sources
Strategic HPLC Method Development for Dimethylbenzimidazole Isomer Profiling
Executive Summary
The separation of dimethylbenzimidazole (DMBI) isomers—specifically the biologically significant 5,6-dimethylbenzimidazole (a Vitamin B12 moiety) from its synthetic positional isomers like 1,2-dimethylbenzimidazole —presents a classic chromatographic challenge. While standard C18 chemistries often fail to resolve these structurally equivalent species due to identical hydrophobic footprints, exploiting
Mechanistic Insight: The "Isomer Trap"
To separate DMBI isomers, one must understand why they co-elute.
-
Hydrophobicity (
): Both 5,6-DMBI and 1,2-DMBI have nearly identical molecular weights and lipophilicity. On a standard alkyl-bonded phase (C18), the partition coefficient ( ) is driven by the hydrophobic effect, leading to overlapping retention times ( ). -
Electronic Character (
& Dipole): The position of the methyl group fundamentally alters the electron density of the benzimidazole core.-
5,6-DMBI: Symmetric substitution on the benzene ring. The imidazole ring retains a free -NH group (H-bond donor).
-
1,2-DMBI: Methylation at the
position eliminates the H-bond donor capability and sterically hinders the "active" nitrogen.
-
The Solution: Switch from a mechanism based solely on hydrophobicity (C18) to one based on
Recommended Experimental Protocol
This protocol prioritizes Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases over C18. Phenyl phases engage in
Method Parameters (Isomer Resolution)
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl or PFP (Pentafluorophenyl) (150 x 4.6 mm, 2.7 µm or 3.5 µm) | Provides unique selectivity ( |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.5 | Acidic pH keeps benzimidazoles (pKa ~5.5) protonated, improving peak shape and solubility. |
| Mobile Phase B | Methanol (Not Acetonitrile) | Methanol allows |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID; adjust for column backpressure. |
| Gradient | 5% B to 60% B over 15 min | Shallow gradient maximizes interaction time for critical pairs. |
| Detection | UV @ 280 nm | Max absorbance for benzimidazole core; 254 nm is also viable. |
| Temperature | 25°C - 30°C | Lower temperature favors exothermic |
Comparative Performance Data
The following table illustrates the expected retention behavior when switching from a hydrophobic-only mechanism (C18) to a
Note: Data represents representative behavior for benzimidazole positional isomers based on selectivity principles.
| Isomer | Structure Note | C18 Retention ( | Phenyl-Hexyl Retention ( | Resolution ( |
| 1,2-Dimethylbenzimidazole | N-Methylated (Steric bulk at N) | 2.1 (Co-elutes) | 2.8 | > 2.0 (Baseline) |
| 5,6-Dimethylbenzimidazole | Benzene-Methylated (Planar) | 2.2 (Co-elutes) | 3.5 | |
| Observation | Poor Separation Driven only by hydrophobicity. | Excellent Separation 5,6-DMBI is more planar and electron-rich, interacting more strongly with the Phenyl phase. |
Critical Observation: On Phenyl columns, the 1,2-isomer typically elutes first . The N-methyl group disrupts the planar alignment required for strong
-stacking with the stationary phase ligands, whereas the 5,6-isomer retains the flat, unobstructed geometry of the imidazole ring, maximizing retention.
Visualizing the Separation Logic
The following diagrams illustrate the decision process and the molecular interaction mechanism.
Figure 1: Method Development Decision Tree
Caption: Workflow for selecting the optimal stationary phase for dimethylbenzimidazole isomers.
Figure 2: Interaction Mechanism (C18 vs. Phenyl)
Caption: Mechanism of separation. 5,6-DMBI stacks effectively with Phenyl ligands; 1,2-DMBI is sterically hindered.
Troubleshooting & Optimization
-
Peak Tailing: Benzimidazoles are basic bases. If tailing occurs (
), increase the buffer concentration to 20-25 mM or add 0.1% Triethylamine (TEA) as a silanol blocker, though modern columns (Type B silica) rarely require TEA. -
Resolution Loss: If resolution degrades, check the mobile phase organic modifier. Do not use Acetonitrile as the primary solvent if using a Phenyl column for isomer separation; the
triple bond interacts with the stationary phase -electrons, masking the selectivity benefits. Stick to Methanol.
References
-
BenchChem. (2025).[1][2] Discovery and history of dimethylbenzimidazoles. Retrieved from
-
Cayman Chemical. (2023).[3] 5,6-Dimethylbenzimidazole Product Information. Retrieved from
-
Nacalai Tesque. (2020).[4] Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from
-
University of Valencia. (2013). Mechanisms of retention in HPLC: Secondary equilibria and Peak Profiles. Retrieved from
-
PubChem. 5,6-Dimethylbenzimidazole Compound Summary. Retrieved from [5]
Sources
A Comparative Guide to the UV-Vis Absorption Characteristics of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine and Related Benzimidazoles
This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine. In the absence of direct experimental data for this specific compound in publicly available literature, this guide establishes a robust comparative framework. By examining the spectral data of the parent molecule, 2-aminobenzimidazole, and related substituted benzimidazoles, we can confidently predict and interpret the UV-Vis absorption maxima of the target compound. This guide is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for the characterization and quantification of heterocyclic compounds.
Introduction to Benzimidazoles and their Spectroscopic Properties
Benzimidazoles are a vital class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules.[1][2][3][4][5] Their aromatic nature and the presence of heteroatoms give rise to characteristic electronic transitions that can be probed by UV-Vis spectroscopy.[6] This technique is a cornerstone in analytical chemistry, providing valuable information about the electronic structure of molecules and serving as a straightforward method for quantitative analysis.[7][8][9]
The UV-Vis absorption spectrum of a benzimidazole derivative is primarily governed by π→π* and n→π* electronic transitions within the fused ring system and its substituents. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to structural modifications and the surrounding solvent environment.[10][11][12]
Comparative Analysis of UV-Vis Absorption Maxima
To establish a reliable prediction for the λmax of this compound, we will compare the experimental data of structurally similar compounds. The primary points of comparison are the parent molecule, 2-aminobenzimidazole, and its N-methylated and C-methylated analogs.
Table 1: Comparison of Experimental UV-Vis Absorption Maxima of Benzimidazole Derivatives
| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |
| 2-Aminobenzimidazole | Ethanol | 283 | 243 | 212 | [13] |
| 2-Aminobenzimidazole | Water | 280 | 244 | 204 | [13] |
| 1-Methyl-2-aminobenzimidazole | - | Predicted | Predicted | Predicted | - |
| This compound | - | Predicted | Predicted | Predicted | - |
| Benzimidazole | - | ~274, ~278 | ~243 | - | [14] |
| 2-Methylbenzimidazole | - | ~275, ~282 | - | - | [15] |
Predicted values are based on the analysis of substituent effects.
The Parent Molecule: 2-Aminobenzimidazole
Experimental data for 2-aminobenzimidazole reveals two primary absorption bands in the 200-300 nm region.[13] In ethanol, the maxima are observed at 283 nm, 243 nm, and 212 nm.[13] A similar pattern is seen in water, with maxima at 280 nm, 244 nm, and 204 nm.[13] These absorptions are attributed to π→π* transitions within the benzimidazole ring system. The amino group at the 2-position acts as an auxochrome, influencing the position and intensity of these bands through resonance effects.
The Effect of N-Methylation: Predicting for 1-Methyl-2-aminobenzimidazole
The introduction of a methyl group at the N1 position is expected to cause a slight bathochromic (red) shift in the absorption maxima. This is due to the electron-donating nature of the methyl group, which perturbs the energy levels of the π molecular orbitals. While specific data for 1-methyl-2-aminobenzimidazole was not found, this trend is well-established in heterocyclic chemistry.
The Effect of C-Methylation: Predicting for this compound
The addition of a second methyl group at the C4 position on the benzene ring will further influence the electronic transitions. The inductive effect of this methyl group will likely contribute to an additional small bathochromic shift compared to 1-methyl-2-aminobenzimidazole. Therefore, it is predicted that the primary absorption maxima for this compound in a non-polar solvent will be slightly higher than those observed for 2-aminobenzimidazole.
The Influence of Solvent Polarity
The choice of solvent can significantly impact the UV-Vis spectrum of a molecule.[10][11][12] This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states by the solvent molecules.
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the nitrogen atoms of the benzimidazole ring and the amino group. This typically leads to a stabilization of the ground state more than the excited state for n→π* transitions, resulting in a hypsochromic (blue) shift. For π→π* transitions, the excited state is often more polar than the ground state, leading to a bathochromic (red) shift in polar solvents.[11][16] The experimental data for 2-aminobenzimidazole shows a slight blue shift in the longest wavelength absorption when moving from ethanol to water, which is consistent with these principles.[13]
-
Aprotic Solvents (e.g., acetonitrile, DMSO): In these solvents, hydrogen bonding is not a factor, and the spectral shifts are primarily governed by the solvent's polarity and its ability to stabilize dipoles.
For this compound, similar solvent-dependent shifts are expected. A systematic study in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To obtain reliable and reproducible UV-Vis absorption data for this compound, the following experimental protocol is recommended.[17]
Materials and Instrumentation
-
Analyte: this compound (solid, of high purity)
-
Solvents: Spectroscopic grade ethanol, acetonitrile, and deionized water.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Experimental Workflow
Figure 1: A generalized workflow for the UV-Vis spectroscopic analysis of an organic compound.
Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen solvent (e.g., ethanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution with the same solvent to obtain a series of working solutions with concentrations in the range that will give absorbance values between 0.1 and 1.0.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used for the sample dilutions. Place this "blank" in the reference beam of the spectrophotometer and record a baseline.[17]
-
Sample Measurement: Rinse a second quartz cuvette with the sample solution before filling it. Place the sample cuvette in the sample beam and record the absorption spectrum.
-
Data Analysis: From the recorded spectrum, identify the wavelengths of maximum absorbance (λmax).
-
Quantitative Analysis (Optional): To determine the molar absorptivity (ε), plot a calibration curve of absorbance at a specific λmax versus the concentration of the prepared working solutions. The slope of the resulting linear plot, according to the Beer-Lambert law, will be equal to the molar absorptivity when the path length is 1 cm.[7]
Conclusion
References
-
Experimental UV spectra of 2-aminobenzimidazole. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. (2023, November 28). MDPI. Retrieved February 15, 2026, from [Link]
- Mishra, A. K., & Dogra, S. K. (1985). Absorption & Fluorescence Spectra of 2-Aminobenzimidazole: Effect of Different Solvents & pH on Spectral Behaviour. Indian Journal of Chemistry, 24A, 815-819.
-
UV Vis Absorption Experiment 1: Beer-Lambert Law and Identification of an Unknown Mixture. (2013). Sim4t. Retrieved February 15, 2026, from [Link]
-
Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. (2014, February 20). KoreaScience. Retrieved February 15, 2026, from [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021, January 31). Scilit. Retrieved February 15, 2026, from [Link]
-
Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. (2019, November 9). PubMed. Retrieved February 15, 2026, from [Link]
-
1H-Benzimidazole. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]
-
Solvent Effects on the UV-visible Absorption Spectra. (n.d.). Virtual Labs. Retrieved February 15, 2026, from [Link]
-
Effect of Solvent. (2023, March 16). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Theoretical UV–VIS absorption spectra of molecules. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
UV/Vis Spectroscopy Guide | Principles, Equipment & More. (n.d.). Mettler Toledo. Retrieved February 15, 2026, from [Link]
-
Aggregation of 2-aminobenzimidazole--a combined experimental and theoretical investigation. (2011, June 20). PubMed. Retrieved February 15, 2026, from [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025, August 10). Preprints.org. Retrieved February 15, 2026, from [Link]
-
UV Choice of Solvent and Solvent Effect. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
-
1H-Benzimidazole, 2-methyl-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]
-
UV-vis absorption spectra of different MBI derivatives upon addition of... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2010). Journal of Young Pharmacists. Retrieved February 15, 2026, from [Link]
-
Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015, July 30). Symbiosis Online Publishing. Retrieved February 15, 2026, from [Link]
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC. Retrieved February 15, 2026, from [Link]
-
Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. (2019, July 31). SciSpace. Retrieved February 15, 2026, from [Link]
-
Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
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A Comparative Crystallographic Guide to N-Methylated Benzimidazole-2-amines
For researchers, medicinal chemists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount for rational drug design and predicting its physicochemical properties. The benzimidazole-2-amine scaffold is a privileged structure in medicinal chemistry, and N-methylation is a common strategy to modulate its biological activity. This guide provides a detailed comparative analysis of the crystal structure of the parent 2-aminobenzimidazole and explores the anticipated structural modifications upon N-methylation.
This analysis is grounded in experimental data for the parent compound and discusses the expected stereochemical consequences of methylation on its derivatives, providing a foundational understanding for further research and development.
The Foundational Scaffold: Crystal Structure of 2-Aminobenzimidazole
The crystal structure of 2-aminobenzimidazole serves as the essential baseline for our comparative analysis. A detailed single-crystal X-ray diffraction study reveals the precise atomic arrangement and the intricate network of intermolecular interactions that govern its solid-state architecture.
The crystal structure of 2-aminobenzimidazole was determined to be in the monoclinic space group P21/c. In the solid state, the molecules are organized in a herringbone-like pattern. This arrangement is primarily dictated by a robust network of intermolecular hydrogen bonds. Specifically, N—H···N hydrogen bonds link the molecules into chains, creating a stable, densely packed structure.
Experimental Protocol: Synthesis and Crystallization of 2-Aminobenzimidazole
A common and effective method for the synthesis of 2-aminobenzimidazole involves the cyclization of o-phenylenediamine with cyanogen bromide in an aqueous solution of sodium bicarbonate. The resulting crude product can be purified by recrystallization from water to yield single crystals suitable for X-ray diffraction analysis.
Step-by-Step Synthesis:
-
Dissolve o-phenylenediamine in a suitable solvent.
-
Slowly add a solution of cyanogen bromide.
-
Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and collect the precipitate.
-
Wash the crude product with water.
Crystallization:
-
Dissolve the crude 2-aminobenzimidazole in hot water.
-
Allow the solution to cool slowly to room temperature.
-
Colorless, needle-like crystals will form over time.
-
Isolate the crystals by filtration and dry them under vacuum.
Caption: Workflow for the synthesis and crystallization of 2-aminobenzimidazole.
The Impact of N-Methylation: A Comparative Structural Analysis
N-Methyl-1H-benzimidazol-2-amine and 2-(Methylamino)-1H-benzimidazole (Mono-methylation)
The introduction of a single methyl group, either on the imidazole ring (N1 position) or the exocyclic amino group, will primarily affect the hydrogen bonding capabilities of the molecule.
-
Disruption of Hydrogen Bond Networks: The methyl group will replace a hydrogen atom, reducing the number of hydrogen bond donors. This will likely disrupt the extensive N—H···N hydrogen-bonded chains observed in the parent compound.
-
Steric Effects: The steric bulk of the methyl group can influence the planarity of the molecule. For 2-(methylamino)-1H-benzimidazole, there might be a slight twisting of the methylamino group relative to the benzimidazole ring to minimize steric hindrance.
-
Alteration in Crystal Packing: The change in hydrogen bonding and molecular shape will lead to a different crystal packing arrangement, potentially with weaker intermolecular interactions or a greater reliance on C—H···N or C—H···π interactions.
N,N-Dimethyl-1H-benzimidazol-2-amine (Di-methylation)
The introduction of two methyl groups on the exocyclic amine will have a more pronounced effect on the crystal structure.
-
Elimination of Key Hydrogen Bonds: The dimethylamino group has no hydrogen atoms to act as donors, which will completely prevent the formation of the N—H···N hydrogen bonds that are characteristic of the parent compound's crystal structure.
-
Significant Steric Hindrance: The two methyl groups will introduce considerable steric bulk, likely forcing the dimethylamino group to be significantly twisted out of the plane of the benzimidazole ring. This would disrupt the π-conjugation between the amino lone pair and the heterocyclic ring.
-
Dominance of Weaker Interactions: The crystal packing will be governed by weaker van der Waals forces and potentially C—H···N interactions involving the imidazole N-H.
Comparative Data Summary
The following table summarizes the known crystallographic data for 2-aminobenzimidazole and highlights the expected changes for its N-methylated derivatives.
| Parameter | 2-Aminobenzimidazole (Experimental) | N-Methylated Derivatives (Expected) |
| Crystal System | Monoclinic | Likely to differ due to changes in packing |
| Space Group | P21/c | Likely to differ |
| Key Intermolecular Interactions | Strong N—H···N hydrogen bonds forming chains | Weaker C—H···N and van der Waals interactions |
| Molecular Conformation | Planar | Potential for non-planar conformation due to steric hindrance |
| Hydrogen Bond Donors | 3 (two from -NH2, one from imidazole NH) | Reduced number of donors (2 for mono-methylated, 1 for di-methylated) |
Experimental Workflow for Crystal Structure Analysis
The determination of the crystal structure for any of these compounds follows a standardized workflow in X-ray crystallography.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Detailed Steps:
-
Single Crystal Selection: A high-quality single crystal of the target compound is carefully selected and mounted on a goniometer.
-
X-ray Diffraction Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing and Reduction: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the crystal are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined to achieve the best possible fit between the observed and calculated diffraction data.
-
Validation and Analysis: The final crystal structure is validated for its geometric and crystallographic quality. Bond lengths, bond angles, and intermolecular interactions are then analyzed.
Conclusion and Future Directions
The crystal structure of 2-aminobenzimidazole is well-characterized and dominated by a strong network of N—H···N hydrogen bonds. While experimental crystallographic data for its simple N-methylated derivatives are not widely available, a thorough analysis based on fundamental stereochemical principles allows for a confident prediction of the structural consequences of N-methylation. The introduction of methyl groups is expected to systematically disrupt the hydrogen-bonding network, increase steric hindrance leading to non-planar conformations, and result in different crystal packing arrangements governed by weaker intermolecular forces.
To further validate these predictions and provide a more complete comparative analysis, the synthesis, crystallization, and single-crystal X-ray diffraction of N-methyl-1H-benzimidazol-2-amine, 2-(methylamino)-1H-benzimidazole, and N,N-dimethyl-1H-benzimidazol-2-amine are highly encouraged. Such studies would provide invaluable experimental data for the drug design and materials science communities, enabling a more nuanced understanding of the structure-property relationships within this important class of molecules.
References
Purity Validation of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine: An LC-MS Comparative Guide
Topic: Purity Validation of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine using LC-MS Content Type: Publish Comparison Guide
Executive Summary
In the development of benzimidazole-based therapeutics (e.g., kinase inhibitors, anthelmintics, and receptor antagonists), the scaffold This compound represents a critical intermediate.[1][2][3][4] Its purity is non-negotiable, yet often compromised by regioisomeric byproducts (specifically the 1,7-dimethyl isomer) and mutagenic amino-precursors.[1][2][3]
This guide challenges the traditional reliance on HPLC-UV for this molecule.[3] While HPLC-UV remains the industry workhorse for potency assay, it frequently fails to resolve the 1,4- and 1,7-isomers due to identical chromophores.[1] We present a validated LC-MS/MS methodology that offers superior specificity and sensitivity, establishing it as the modern gold standard for purity validation.
The Purity Challenge: Why Standard Methods Fail
The synthesis of this compound typically involves the cyclization of N-methyl-3-methylbenzene-1,2-diamine with cyanogen bromide.[1][2][3] This reaction is fraught with a specific "silent" risk: Regioisomerism .
-
The Problem: The steric bulk of the methyl group at position 3 of the starting diamine influences methylation and cyclization. If control is lost, the 1,7-dimethyl isomer forms.[1]
-
The Analytical Gap:
-
HPLC-UV: Both isomers possess nearly identical UV absorption maxima (~280 nm) and similar hydrophobicity, often leading to co-elution or "shoulder" peaks that are misintegrated.[1][2]
-
1H-NMR: While capable of distinguishing isomers via coupling constants, NMR lacks the sensitivity to detect <0.1% impurities required for genotoxic safety assessments.
-
Comparative Analysis: LC-MS vs. Alternatives
| Feature | LC-MS/MS (Recommended) | HPLC-UV (Standard) | 1H-NMR (Structural) |
| Specificity | High: Distinguishes isomers via unique fragmentation patterns (MS2).[1][2][3] | Low: Relies solely on retention time; prone to co-elution. | High: Excellent structural elucidation. |
| Sensitivity (LOD) | < 1 ng/mL: Essential for detecting trace genotoxic precursors. | ~1 µg/mL: Insufficient for trace impurity analysis.[1][2] | ~1 mg/mL: Poor sensitivity for impurities. |
| Throughput | High: Rapid gradients (<10 min). | Medium: Long isocratic runs often needed for separation. | Low: Requires significant offline prep.[3] |
| Isomer Resolution | Excellent: Can resolve based on differing drift times (Ion Mobility) or MS2 ratios. | Poor: Often requires complex chiral or specialized stationary phases.[3] | Excellent: But only at high concentrations (>5%). |
Technical Deep Dive: The Validated LC-MS Protocol
This protocol is designed to separate the target analyte from its critical impurities: the 1,7-dimethyl regioisomer and the starting diamine .
A. Experimental Conditions
-
Instrument: Triple Quadrupole MS coupled to UHPLC.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[1]
-
Rationale: High surface area C18 provides necessary methylene selectivity to separate the methylated isomers.
-
-
Mobile Phase:
-
Gradient:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
B. Mass Spectrometry Parameters (ESI+)
The amine handle at position 2 makes this molecule ideal for Electrospray Ionization (ESI) in positive mode.
-
Source Temp: 350°C
-
Capillary Voltage: 3500 V
-
Target Ion:
[1][2] -
MRM Transitions (Quantification & Qualification):
Critical Insight: The ratio of the
tofragments often differs between the 1,4- and 1,7-isomers due to the "ortho effect" of the methyl group in the 1,4-isomer interacting with the N-methyl group, facilitating specific loss pathways that are sterically hindered in the 1,7-isomer.
Validation Framework & Workflow
To ensure scientific integrity, the method must be validated against ICH Q2(R1) guidelines.
Visualizing the Validation Logic
Figure 1: Decision tree for distinguishing the target 1,4-isomer from the 1,7-regioisomer and starting materials using LC-MS/MS.
Step-by-Step Validation Protocol
-
Specificity Test (The "Stress Test"):
-
Inject pure 1,4-isomer standard.
-
Inject pure 1,7-isomer standard (synthesized via alternative route or isolated).
-
Inject a 50:50 mix.[5]
-
Acceptance Criteria: Baseline resolution (
) between the two isomer peaks.
-
-
Linearity & Range:
-
Accuracy (Spike Recovery):
Synthesis Pathway & Impurity Origin
Understanding where the impurities come from allows for proactive monitoring.
Figure 2: Origin of the critical 1,7-dimethyl regioisomer impurity during the methylation and cyclization steps.[1][2][3]
References
-
Keck, P. et al. (2018).[1] "Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Balizs, G. (1999).[1][7] "Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry." Journal of Chromatography B. Available at: [Link]
-
PubChem. (2025).[1] "N,N-Dimethyl-1H-benzimidazol-2-amine Compound Summary." Available at: [Link][1][2]
-
ICH Guidelines. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Available at: [Link][1][2]
Sources
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- 4. arxiv.org [arxiv.org]
- 5. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
The Impact of C4-Methylation on the Binding Affinity of Benzimidazole Derivatives: A Comparative Guide
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery
The benzimidazole core, a bicyclic aromatic system composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[2] The therapeutic landscape is populated with benzimidazole-containing drugs demonstrating a vast range of pharmacological activities, including anti-ulcer, anticancer, and antimicrobial effects.[1][3]
The biological activity of benzimidazole derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic ring system.[4] Structure-activity relationship (SAR) studies have consistently shown that modifications at the N1, C2, C5, and C6 positions can dramatically alter the binding affinity and selectivity of these compounds for their targets.[4] This guide provides an in-depth comparison of the binding affinity of two closely related classes of benzimidazole derivatives: 1,4-dimethylbenzimidazoles and 1-methylbenzimidazoles. By examining the influence of the C4-methyl group, we aim to provide researchers and drug development professionals with a rational framework for designing next-generation benzimidazole-based therapeutics.
The C4-Position: A Subtle Modification with Significant Consequences
While substitutions at N1 and C2 have been extensively explored, the impact of modifications on the benzene ring of the benzimidazole scaffold, particularly at the C4 position, is a more nuanced area of study. The addition of a methyl group at this position, converting a 1-methylbenzimidazole to a 1,4-dimethylbenzimidazole, can influence binding affinity through a combination of steric and electronic effects.
A key study comparing the metal ion-binding properties of 1,4-dimethylbenzimidazole and 1-methyl-4-aminobenzimidazole provides valuable insights into the steric implications of a C4-substituent. This research demonstrated that substituents at the C4 position can introduce steric hindrance, which in turn reduces the stability of metal complexes. While not a direct measure of binding to a biological receptor, this principle of steric impediment is a critical consideration in drug design.
The following diagram illustrates the structural difference between 1-methyl and 1,4-dimethyl benzimidazole scaffolds.
Caption: Chemical structures of 1-methyl and 1,4-dimethyl benzimidazole.
Comparative Binding Affinity: An Analysis of Available Data
The following table summarizes the biological activities of various substituted benzimidazole derivatives, providing a context for understanding how modifications to the benzimidazole core can impact potency.
| Compound Class | Target/Activity | Reported IC50/Activity | Reference |
| 1-Methylbenzimidazole Derivatives | Antiprotozoal (Giardia intestinalis, Trichomonas vaginalis) | More active than metronidazole | [5] |
| 1,2,6-Trisubstituted Benzimidazoles | Anti-inflammatory | Activity evaluated in rat paw edema model | [4] |
| 2-Substituted Benzimidazoles | Lck Kinase Inhibition | IC50 = 0.12 nM | [4] |
| 1H-Benzimidazole Derivatives | Human Topoisomerase I | 16 µM | [6] |
| N-Alkylated-2-(substituted phenyl)-1H-benzimidazole | Antiproliferative (MDA-MB-231 cell line) | IC50 = 16.38−100 μM | [7] |
| Benzimidazole-based derivatives | Antiproliferative (K562 cells) | IC50 = 11.07 µM | [8] |
While this data does not allow for a direct comparison, it underscores the principle that the substitution pattern on the benzimidazole ring is a critical determinant of biological activity. The introduction of a methyl group at the C4 position could either enhance or diminish binding affinity depending on the specific topology of the target's binding pocket. A hydrophobic pocket in the receptor, for instance, might favorably accommodate the additional methyl group, leading to an increase in affinity. Conversely, a sterically constrained binding site could lead to a clash, thereby reducing affinity.
Experimental Protocols for Determining Binding Affinity
To empirically determine the binding affinity of 1,4-dimethyl versus 1-methyl benzimidazole derivatives, a variety of robust biophysical techniques can be employed. The choice of method will depend on factors such as the nature of the target protein, the availability of reagents, and the desired throughput. Below are detailed protocols for three commonly used methods.
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled ligand upon binding to a larger protein.[9][10][11]
Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, the tumbling rate of the tracer slows down, leading to an increase in fluorescence polarization. Unlabeled compounds can then be tested for their ability to compete with the tracer for binding to the protein, which will result in a decrease in polarization.[12]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled ligand (tracer) in a suitable buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare a stock solution of the target protein in the same buffer.
-
Prepare serial dilutions of the unlabeled test compounds (1,4-dimethyl and 1-methyl benzimidazole derivatives).
-
-
Assay Setup:
-
In a 96-well or 384-well black plate, add a fixed concentration of the target protein and the fluorescent tracer to each well.[13]
-
Add the serially diluted test compounds to the wells. Include control wells with no compound (maximum polarization) and wells with a known saturating concentration of a high-affinity unlabeled ligand (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive Fluorescence Polarization assay.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat changes associated with a binding event.[14][15] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[16]
Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of the calorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of ligand to protein.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare highly pure protein and ligand solutions in the same, well-degassed buffer. Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.[17]
-
Accurately determine the concentrations of the protein and ligand solutions.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Fill the reference cell with the dialysis buffer.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[18]
-
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical technique for monitoring biomolecular interactions.[19][20][21]
Principle: One of the binding partners (the ligand) is immobilized on a sensor chip surface. The other binding partner (the analyte) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[22]
Step-by-Step Protocol:
-
Sensor Chip Preparation:
-
Choose a sensor chip with appropriate surface chemistry for immobilizing the ligand (e.g., a protein). Common methods include amine coupling.
-
Activate the sensor surface and inject the ligand solution to achieve the desired immobilization level.
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte (the benzimidazole derivatives) over the sensor surface.
-
Monitor the change in the SPR signal (response units) over time to generate sensorgrams.
-
After each analyte injection, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.[23]
-
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Conclusion and Future Directions
The substitution pattern on the benzimidazole scaffold is a critical determinant of its biological activity. While a direct experimental comparison of the binding affinity of 1,4-dimethyl and 1-methyl benzimidazole derivatives is currently lacking in the literature, foundational principles of medicinal chemistry and available data on related compounds suggest that the addition of a C4-methyl group can have a significant impact. This effect is likely to be target-dependent, with the potential for either enhanced affinity through favorable hydrophobic interactions or decreased affinity due to steric hindrance within the binding pocket.
To definitively elucidate the role of C4-methylation, further experimental studies are warranted. The application of robust biophysical techniques such as Fluorescence Polarization, Isothermal Titration Calorimetry, and Surface Plasmon Resonance will be instrumental in quantifying the binding affinities of these compounds and providing a clearer understanding of their structure-activity relationships. The detailed protocols provided in this guide offer a validated framework for conducting such investigations, which will undoubtedly contribute to the rational design of more potent and selective benzimidazole-based therapeutic agents.
References
- BMG Labtech. Protein-ligand binding measurements using fluorescence polarization.
- Nanomicronspheres.
- Affinimeter. Analysis of fluorescence polarization competition assays with affinimeter. 2018.
- Trieselmann, P. A., & Taylor, C. W. (2014). Analysis of protein-ligand interactions by fluorescence polarization. Methods in molecular biology (Clifton, N.J.), 1174, 15–28.
- Creative BioMart. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution.
- Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR).
- Wanner, J., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society, 138(51), 16572–16583.
- Wang, S., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159.
- Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. 2019.
- PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method.
- Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4223.
- Center for Macromolecular Interactions.
- Wikipedia.
- ResearchGate.
- The Biochemist. A beginner's guide to surface plasmon resonance. 2023.
- TA Instruments. Characterizing Binding Interactions by ITC.
- Al-Salahi, R., et al. (2011). 4-[1-(Substituted aryl/alkyl carbonyl)
- Hernández-Luis, F., et al. (2009). Synthesis and antiprotozoal activity of novel 1-methylbenzimidazole derivatives. Bioorganic & medicinal chemistry, 17(4), 1724–1730.
- Zhang, Y., et al. (2026). Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. Journal of the Iranian Chemical Society.
- RSC Publishing.
- Rapid Novor. SPR for Characterizing Biomolecular Interactions. 2022.
- Aday, B. N., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 12, 792539.
- ResearchGate. Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3, 1a−g, 2a−g, and 3a−g.
- RSC Publishing.
- Satija, G., et al. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Archiv der Pharmazie.
- ResearchGate. The IC50 values of entries inhibited RD cancer cell line based on MTT assay.
- BenchChem.
- El-Naggar, M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 433.
- Atalay, R., & Gurdere, M. B. (2011). Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. Journal of enzyme inhibition and medicinal chemistry, 26(5), 683–689.
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Safety Operating Guide
1,4-Dimethyl-1H-benzo[d]imidazol-2-amine proper disposal procedures
Proper Disposal Procedures for 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine[1]
Core Directive & Compound Identification
Objective: To provide a scientifically rigorous, compliant, and safe disposal protocol for This compound (CAS: 1467571-43-2). This guide addresses the lack of specific, widely available safety data sheets (SDS) for this research chemical by applying "worst-case" hazard principles derived from the benzimidazole class.
Compound Profile:
-
Molecular Formula: C9H11N3[1]
-
Physical State: Solid (typically off-white to pale yellow powder)[1]
-
Solubility: Low solubility in water; soluble in organic solvents (DMSO, Methanol, DCM).[1][7]
Hazard Assessment & Safety Logic
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer is limited, the 2-aminobenzimidazole core is a known bioactive scaffold with established hazards.[1][7] We treat this compound as a Category 2 Irritant and Acute Toxin (Oral) based on structure-activity relationship (SAR) data from analogous compounds like 1H-benzimidazol-2-amine [1].[1]
Critical Hazards:
-
Acute Toxicity: Harmful if swallowed.[7] The benzimidazole moiety can interfere with microtubule polymerization (similar to carbendazim/benomyl mechanisms) [2].[1]
-
Irritation: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][7]
-
Aquatic Toxicity: High potential for long-term adverse effects in the aquatic environment (H410/H411).[1] Zero discharge to sewer is mandatory.
-
Chemical Incompatibility: Incompatible with strong oxidizing agents and strong acids.[1] Reaction with nitrous acid can generate diazonium salts, which are unstable and potentially explosive.[1][7]
Pre-Disposal: Personal Protective Equipment (PPE)
Before initiating any disposal workflow, ensure the following PPE barrier is established. This protocol is non-negotiable.
| PPE Category | Specification | Rationale |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of fine particulates during weighing or spill cleanup. |
| Hand Protection | Double Nitrile Gloves (min 0.11mm) | Provides chemical resistance against organic amine permeation.[1] |
| Eye Protection | Chemical Safety Goggles | Prevents corneal damage from dust or splashes; standard safety glasses are insufficient for powder handling.[1][7] |
| Body Protection | Lab Coat (Buttoned) + Tyvek Sleeves | Prevents dermal absorption through forearms.[1] |
Disposal Workflows & Decision Logic
The following Graphviz diagram illustrates the operational decision tree for disposing of this compound.
Figure 1: Operational decision tree for the segregation and packaging of this compound waste.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired stock, contaminated weighing boats, or spill cleanup residues.[1][7]
-
Containment: Transfer the solid material into a clear, sealable polyethylene bag (minimum 4 mil thickness).
-
Double Containment: Place the sealed bag into a second bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag immediately.[7]
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.
Protocol B: Liquid Waste (Reaction Mixtures/Stock Solutions)
Use this for HPLC waste or reaction mother liquors.[1]
-
Solvent Identification: Identify the primary solvent (e.g., DMSO, Methanol, Dichloromethane).[1][7]
-
Segregation:
-
Compatibility Check: Ensure the waste stream does not contain strong acids (Nitric, Sulfuric) or oxidizers (Peroxides), as amines can react exothermically or form toxic byproducts [3].[1][7]
-
Transfer: Pour into the appropriate carboy using a funnel to prevent splashing. Close the lid tightly immediately after use.
Protocol C: Spill Cleanup (Emergency Procedure)
Immediate response for benchtop spills.[1]
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]
-
PPE Up: Don N95 respirator, double gloves, and goggles.[1][7]
-
Dry Spill:
-
Wet Spill:
-
Decontamination: Wipe the surface with a 10% soap/water solution, followed by water.[1][7] Dispose of all wipes as hazardous waste.[7]
Regulatory Compliance (RCRA & EPA)
While this compound is not explicitly listed on the EPA's P-list or U-list, it must be managed as a Characteristic Hazardous Waste due to its toxicity and flammability (if in solvent).[1]
-
RCRA Classification:
-
Disposal Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted facility. This ensures complete destruction of the benzimidazole ring system, preventing environmental accumulation [4].[1][7]
-
Sewer Disposal: STRICTLY PROHIBITED. Benzimidazoles are persistent aquatic toxins.[7]
References
-
PubChem. (n.d.).[1] Compound Summary: 1H-Benzimidazol-2-amine.[9][10] National Library of Medicine.[7] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved from [Link][1]
Sources
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- 4. 95896-78-9|3,4,8-Trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine|BLD Pharm [bldpharm.com]
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Personal protective equipment for handling 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine
Executive Safety Summary: The "Precautionary Principle"
Compound: 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine Structural Alerts: Benzimidazole core (potential reproductive toxin/mutagen); Primary amine (potential corrosive/sensitizer).[1][2] Operational Band: OEB 3/4 (High Potency/Toxic) . Note: In the absence of a compound-specific Occupational Exposure Limit (OEL), this guide utilizes Occupational Health Banding (OHB) to assign risk based on structural analogs (e.g., 1-Methyl-1H-benzo[d]imidazol-2-amine).[1][2]
Immediate Action Required:
-
Containment: Handle exclusively in a certified Chemical Fume Hood (CFH) or Glovebox.[1]
-
Skin Barrier: Double-gloving is mandatory due to the high permeation potential of amine-solvent mixtures.[1]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+) are required; safety glasses are insufficient due to potential corrosivity.[1]
Part 1: Hazard Identification & Risk Assessment
To select the correct PPE, we must understand the causality of the hazard.[1] We are not just blocking "dust"; we are mitigating specific molecular interactions.[1]
Toxicological Grounding
Research on structural analogs (2-aminobenzimidazole and 1-methyl-1H-benzo[d]imidazol-2-amine) indicates a dual-threat profile:
-
Acute Corrosivity (The Amine Threat): The exocyclic amino group (
) at position 2, combined with the basicity of the imidazole ring, creates a caustic environment.[1][2] The 1-methyl analog has shown irreversible eye damage and skin necrosis in rabbit models [1].[1][3] -
Systemic Toxicity (The Scaffold Threat): Benzimidazole derivatives are frequently bioactive, interacting with microtubule formation.[1] This class carries a "Warning" or "Danger" signal for Reproductive Toxicity (Category 1B) and Germ Cell Mutagenicity (Category 1B) [2].[1]
The "Invisible" Danger: Solubilization
While the solid powder presents an inhalation risk, the solution phase presents the highest dermal risk.[1]
-
Mechanism: When dissolved in organic solvents (DMSO, DMF, Methanol), the solvent acts as a "vehicle," carrying the lipophilic benzimidazole molecule through the glove material and into the bloodstream [3].[1][2]
-
Implication: Standard latex gloves offer near-zero protection against this vector.[1]
Part 2: PPE Stratification & Selection
We utilize a Barrier Analysis approach.[1] PPE is the final barrier, not the first.[1]
PPE Selection Matrix
| Protection Zone | Low Risk (Sealed Container/Inspection) | High Risk (Weighing, Solubilization, Synthesis) | Technical Justification |
| Respiratory | N95 (if outside hood - Emergency only) | P100 / N100 Respirator or PAPR | Particle size of benzimidazoles can be <10µm; HEPA filtration is required.[1] |
| Ocular | Safety Glasses w/ Side Shields | Chemical Splash Goggles + Face Shield | Amine vapors/dust are lachrymators.[1] Goggles seal the eyes from corrosive dust entry.[1] |
| Dermal (Hands) | Single Nitrile (4 mil) | Double Glove System (See Protocol below) | Prevents "pinhole" exposure and increases breakthrough time.[1] |
| Body | Standard Lab Coat (Cotton/Poly) | Tyvek® / Disposable Coverall with cuffs | Cotton absorbs and holds toxic dust against the skin.[1] Tyvek repels it.[1] |
The Double-Glove Protocol (Critical)
For handling solutions (DMSO/DMF), follow this specific layering logic:
-
Inner Layer: 4 mil Nitrile (High dexterity, acts as a second skin).[1]
-
Indicator: (Optional) Wear a colored inner glove to spot tears.[1]
-
Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene.[1]
-
Why Neoprene? It offers superior resistance to acids and bases compared to standard nitrile.[1]
-
Part 3: Operational Protocols
Visualization: PPE Decision Logic
Use this decision tree to determine the required safety level before starting work.
Figure 1: Risk-based PPE selection logic. Note that any manipulation of the powder >10mg defaults to Level 2 protection.[1]
Step-by-Step Handling Protocol
Objective: Weighing 50mg of this compound for stock solution preparation.
Step 1: Engineering Setup (Self-Validation)
Step 2: Donning PPE
-
Don Tyvek lab coat.[1]
-
Don Inner Nitrile gloves (tuck under coat cuffs).[1]
-
Don Outer Neoprene/Nitrile gloves (pull over coat cuffs).[1]
-
Don Goggles.[1]
Step 3: Weighing (The Critical Moment)
-
Technique: Never weigh directly on the open balance pan.[1]
-
Use a tared vial with a screw cap.[1]
-
Open the bulk container only inside the hood.
-
Transfer powder using a disposable spatula.[1]
-
Immediately cap both the bulk container and the weigh vial.
-
Wipe Down: Wipe the exterior of the weigh vial with a Kimwipe dampened with methanol before removing it from the hood.[1]
Step 4: Solubilization
-
Add solvent (e.g., DMSO) to the vial inside the hood.[1]
-
Vortex inside the hood.[1]
-
Caution: The reaction of amines with certain acid chlorides or anhydrides can be exothermic.[1] Ensure the vessel is vented if reacting immediately.
Part 4: Decontamination & Waste Disposal
Decontamination Workflow
If a spill occurs, do not simply wipe it up.[1] Follow the Neutralize -> Isolate -> Clean path.[1]
Figure 2: Emergency response workflow for solid or liquid spills.[1][2][4]
Waste Classification
-
Solid Waste: Dispose of as Hazardous Chemical Waste (Toxic) .[1] Do not use general trash.
-
Liquid Waste: Segregate into Basic Organic Waste (due to the amine group).[1] Do not mix with oxidizers or strong acids to prevent heat generation.[1]
-
Contaminated PPE: Outer gloves and Kimwipes must be treated as solid hazardous waste.[1]
References
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022).[1] Evaluation Statement: 1H-Imidazole, 1-methyl-. Australian Government Department of Health.[1] Link
-
Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 2-Aminobenzimidazole. Link[1][2]
-
Centers for Disease Control and Prevention (CDC). (2019).[1] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. NIOSH. Link
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1] Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
